molecular formula C34H38N8O9 B3029096 LHRH (1-5) (free acid) CAS No. 52434-75-0

LHRH (1-5) (free acid)

Cat. No.: B3029096
CAS No.: 52434-75-0
M. Wt: 702.7 g/mol
InChI Key: VVBDLEHCIKUJSA-XLIKFSOKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LHRH (1-5) (free acid) is a useful research compound. Its molecular formula is C34H38N8O9 and its molecular weight is 702.7 g/mol. The purity is usually 95%.
The exact mass of the compound LHRH (1-5) (free acid) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality LHRH (1-5) (free acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LHRH (1-5) (free acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N8O9/c43-16-28(33(49)41-27(34(50)51)11-18-5-7-21(44)8-6-18)42-31(47)25(12-19-14-36-23-4-2-1-3-22(19)23)39-32(48)26(13-20-15-35-17-37-20)40-30(46)24-9-10-29(45)38-24/h1-8,14-15,17,24-28,36,43-44H,9-13,16H2,(H,35,37)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,50,51)/t24-,25-,26-,27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBDLEHCIKUJSA-XLIKFSOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52434-75-0
Record name 52434-75-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to LHRH (1-5) (Free Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of Luteinizing Hormone-Releasing Hormone (1-5) (free acid), a pentapeptide metabolite of LHRH. It includes detailed information on its physicochemical characteristics, synthesis, purification, and biological activity, with a focus on its role in cellular signaling.

Core Properties

LHRH (1-5), with the amino acid sequence pGlu-His-Trp-Ser-Tyr, is the N-terminal fragment of LHRH. It is generated through the enzymatic cleavage of LHRH by endopeptidases.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of LHRH (1-5) (free acid) is presented in Table 1. While experimental data for some properties are limited, computed values provide useful estimates.

PropertyValueSource(s)
Molecular Formula C₃₄H₃₈N₈O₉[3]
Molecular Weight 702.71 g/mol [3][4]
CAS Number 52434-75-0[3][4]
Sequence pGlu-His-Trp-Ser-Tyr[3][4]
Appearance White to off-white powder
Solubility Soluble in water. Specific quantitative data not readily available.
pKa Data not available. Individual amino acid pKa values can provide an estimate.
Storage Conditions Store at -20°C for long-term stability.

Synthesis, Purification, and Characterization

The synthesis of LHRH (1-5) is typically achieved through solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC). Characterization is commonly performed using mass spectrometry and NMR spectroscopy.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of pGlu-His-Trp-Ser-Tyr on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, pGlu-OH

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® as coupling reagents

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF) for Fmoc deprotection

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

    • Pre-activate Fmoc-Tyr(tBu)-OH (3 equivalents) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Wash: Wash the resin with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, and Fmoc-His(Trt)-OH.

  • Final Coupling (pGlu-OH): After the final Fmoc deprotection, couple pGlu-OH using the same activation and coupling procedure.

  • Final Wash: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

Experimental Protocol: Purification by RP-HPLC

Instrumentation and Materials:

  • Preparative RP-HPLC system

  • C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude LHRH (1-5) peptide

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection: Inject the dissolved crude peptide onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 10 mL/min.

  • Fraction Collection: Collect fractions based on the UV absorbance at 220 nm and 280 nm.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified LHRH (1-5) as a white powder.

Characterization
  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected monoisotopic mass is approximately 702.28 Da.

  • NMR Spectroscopy: Confirm the structure and sequence of the peptide using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

LHRH (1-5) is not merely an inactive degradation product of LHRH; it exhibits distinct biological activities, primarily in the regulation of LHRH gene expression and neuronal migration.[1][5] It exerts its effects through specific G protein-coupled receptors (GPCRs), namely GPR101 and GPR173.[5][6]

GPR101-Mediated Signaling

Binding of LHRH (1-5) to GPR101 has been shown to activate a G protein-dependent pathway that leads to the release of Epidermal Growth Factor (EGF).[7] This, in turn, triggers the transactivation of the EGF receptor (EGFR), leading to downstream signaling cascades that can promote cellular migration.[7]

GPR101_Signaling cluster_membrane Cell Membrane LHRH_1_5 LHRH (1-5) GPR101 GPR101 LHRH_1_5->GPR101 G_protein G Protein GPR101->G_protein Activates MMP MMP G_protein->MMP Activates pro_EGF pro-EGF MMP->pro_EGF Cleaves EGF EGF pro_EGF->EGF EGFR EGFR EGF->EGFR Binds & Activates Downstream Downstream Signaling (e.g., MAPK/ERK) EGFR->Downstream Migration Cellular Migration Downstream->Migration GPR173_Signaling cluster_membrane Cell Membrane LHRH_1_5 LHRH (1-5) GPR173 GPR173 LHRH_1_5->GPR173 Beta_Arrestin_2 β-Arrestin 2 GPR173->Beta_Arrestin_2 Recruits PTEN PTEN Beta_Arrestin_2->PTEN Scaffolds STAT3 STAT3 Signaling PTEN->STAT3 Inhibits Migration Cellular Migration STAT3->Migration

References

LHRH (1-5) (Free Acid): A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Luteinizing Hormone-Releasing Hormone (1-5) (free acid), a pentapeptide fragment of the full LHRH decapeptide. This document details its physicochemical properties, outlines a standard solid-phase synthesis protocol, and presents expected analytical data for the purified product.

Chemical Structure and Properties

LHRH (1-5) (free acid), also known as Gonadorelin pentapeptide, is the N-terminal fragment of Luteinizing Hormone-Releasing Hormone. It consists of a sequence of five amino acids: pyroglutamic acid, histidine, tryptophan, serine, and tyrosine.[1][2] The N-terminal pyroglutamic acid is a cyclic derivative of glutamic acid, which contributes to the peptide's stability. The C-terminus is a free carboxylic acid.

The detailed chemical structure is as follows:

  • Sequence: {Pyr}-His-Trp-Ser-Tyr-OH or pGlu-His-Trp-Ser-Tyr-OH[2]

  • IUPAC Name: L-pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosine[3]

  • Molecular Formula: C₃₄H₃₈N₈O₉[3][4][5]

  • Molecular Weight: 702.71 g/mol [2][4]

  • CAS Number: 52434-75-0[1][2]

A summary of the key physicochemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₃₄H₃₈N₈O₉[3][4][5]
Molecular Weight 702.71 g/mol [2][4]
CAS Number 52434-75-0[1][2]
Canonical SMILES C1CC(=O)N[C@H]1C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O[4]
Isomeric SMILES C1CC(=O)N[C@H]1C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O[4]
InChI Key VVBDLEHCIKUJSA-XLIKFSOKSA-N[5]

Synthesis of LHRH (1-5) (Free Acid)

The synthesis of LHRH (1-5) (free acid) is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble solid support (resin).

The overall workflow for the solid-phase synthesis of LHRH (1-5) (free acid) is depicted in the following diagram.

Synthesis_Workflow Resin 1. Resin Preparation (Swell Resin) Coupling_Tyr 2. First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH) Resin->Coupling_Tyr Deprotection1 3. Fmoc Deprotection Coupling_Tyr->Deprotection1 Coupling_Ser 4. Coupling (Fmoc-Ser(tBu)-OH) Deprotection1->Coupling_Ser Deprotection2 5. Fmoc Deprotection Coupling_Ser->Deprotection2 Coupling_Trp 6. Coupling (Fmoc-Trp(Boc)-OH) Deprotection2->Coupling_Trp Deprotection3 7. Fmoc Deprotection Coupling_Trp->Deprotection3 Coupling_His 8. Coupling (Fmoc-His(Trt)-OH) Deprotection3->Coupling_His Deprotection4 9. Fmoc Deprotection Coupling_His->Deprotection4 Coupling_pGlu 10. Coupling (Boc-pGlu-OH) Deprotection4->Coupling_pGlu Cleavage 11. Cleavage and Global Deprotection Coupling_pGlu->Cleavage Purification 12. Purification (Preparative HPLC) Cleavage->Purification Analysis 13. Analysis (LC-MS, Purity) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis Workflow for LHRH (1-5).

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of LHRH (1-5) (free acid) on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide with the C-terminal carboxyl group free.

Materials and Reagents:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Ser(tBu)-OH

  • Fmoc-Trp(Boc)-OH

  • Fmoc-His(Trt)-OH

  • Boc-pGlu-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure®)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Protocol:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

    • Dissolve Fmoc-Tyr(tBu)-OH and N,N-diisopropylethylamine (DIPEA) in DCM.

    • Add the amino acid solution to the resin and agitate for 2 hours.

    • Quench the reaction by adding methanol (B129727) and agitate for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, or Fmoc-His(Trt)-OH) by dissolving it in DMF with DIC and OxymaPure®.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Sequential Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Ser, Trp, and His.

  • N-terminal Pyroglutamic Acid Coupling:

    • After the final Fmoc deprotection (of His), couple Boc-pGlu-OH using the same coupling procedure as in step 3.

  • Cleavage and Global Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

The logical flow of the cleavage and deprotection step is illustrated below.

Cleavage_Deprotection Start Fully Protected Peptide-Resin Add_Cocktail Add Cleavage Cocktail (TFA/TIS/H₂O) Start->Add_Cocktail Reaction Agitate for 2-3 hours Add_Cocktail->Reaction Filter Filter to separate resin Reaction->Filter Filtrate Collect Filtrate (Peptide in TFA) Filter->Filtrate Precipitate Precipitate with Cold Diethyl Ether Filtrate->Precipitate Centrifuge Centrifuge and Decant Ether Precipitate->Centrifuge Dry Dry Crude Peptide Centrifuge->Dry Crude_Product Crude LHRH (1-5) Dry->Crude_Product

Caption: Cleavage and Global Deprotection Workflow.

Purification and Characterization

The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Purification Protocol
  • Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 45% B over 30 minutes is a typical starting point.

  • Detection: UV at 220 nm and 280 nm.

  • Procedure: Dissolve the crude peptide in a minimal amount of mobile phase A. Inject the solution onto the equilibrated column. Collect fractions corresponding to the major peak. Analyze the fractions for purity by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Expected Analytical Data

The following table summarizes the expected analytical data for the purified LHRH (1-5) (free acid).

AnalysisExpected Result
Appearance White to off-white lyophilized powder
Purity (Analytical RP-HPLC) ≥ 95% (at 220 nm)
Identity (Mass Spectrometry) Molecular Weight: 702.71 g/mol Observed [M+H]⁺: ~703.3 m/z
Crude Yield 50-70% (based on initial resin loading)
Purified Yield 20-40% (based on initial resin loading)

Note: Yields can vary significantly depending on the scale of the synthesis and the efficiency of each coupling and purification step.

The signaling pathway for LHRH involves its interaction with the LHRH receptor, leading to the activation of Gq/11 proteins and subsequent downstream signaling cascades. While LHRH (1-5) is a fragment, understanding the pathway of the parent molecule is relevant for contextualizing its biological significance.

LHRH_Signaling LHRH LHRH LHRHR LHRH Receptor LHRH->LHRHR Binds Gq11 Gq/11 LHRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Gonadotropin_release Gonadotropin (LH, FSH) Release PKC->Gonadotropin_release Stimulates

Caption: Simplified LHRH Receptor Signaling Pathway.

This guide provides a foundational understanding of the chemical nature and synthesis of LHRH (1-5) (free acid). The provided protocols are representative and may require optimization based on specific laboratory conditions and available instrumentation.

References

An In-depth Technical Guide on the Discovery and History of LHRH (1-5) (free acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide pivotal to reproductive endocrinology, undergoes enzymatic processing in vivo to generate various fragments. Among these, the N-terminal pentapeptide, LHRH (1-5) (pGlu-His-Trp-Ser-Tyr), has emerged as a biologically active entity with functions distinct from its parent hormone. This technical guide provides a comprehensive overview of the discovery, history, and experimental characterization of LHRH (1-5) (free acid). It details the enzymatic cleavage of LHRH, the identification of LHRH (1-5) as a stable metabolite, and the subsequent elucidation of its unique physiological roles. This guide includes detailed experimental protocols for the synthesis, purification, and biological evaluation of LHRH (1-5), alongside quantitative data from key studies. Furthermore, it delineates the signaling pathway of LHRH (1-5) through its cognate G protein-coupled receptor, GPR173, providing a foundation for future research and therapeutic development.

Introduction: The Genesis of LHRH and Its Metabolites

The discovery and structural elucidation of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), by Andrew V. Schally and Roger Guillemin in the 1970s was a landmark achievement in neuroendocrinology. This decapeptide, with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂, is the central regulator of the hypothalamic-pituitary-gonadal axis, controlling the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Initial research focused on the development of LHRH analogs for therapeutic applications. However, studies on the metabolic fate of LHRH revealed that it is subject to enzymatic degradation in the hypothalamus and pituitary. A key cleavage occurs between the tyrosine at position 5 and the glycine (B1666218) at position 6, yielding the N-terminal fragment LHRH (1-5) and the C-terminal fragment LHRH (6-10).

The Discovery of LHRH (1-5) as a Bioactive Peptide

Initially considered an inactive degradation product, subsequent research has demonstrated that LHRH (1-5) possesses its own distinct biological activities, independent of the LHRH receptor. This paradigm shift has opened new avenues for understanding the complex regulation of the reproductive system and other physiological processes.

Enzymatic Formation of LHRH (1-5)

The primary enzyme responsible for the cleavage of LHRH to LHRH (1-5) is a zinc metalloendopeptidase known as endopeptidase-24.15 (EP24.15), also referred to as thimet oligopeptidase. This enzyme is expressed in the hypothalamus and pituitary, colocalizing with LHRH neurons. The enzymatic reaction involves the hydrolysis of the Tyr⁵-Gly⁶ peptide bond.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological characterization of LHRH (1-5) (free acid).

Synthesis and Purification of LHRH (1-5) (free acid)

Protocol for Solid-Phase Peptide Synthesis (SPPS) of pGlu-His-Trp-Ser-Tyr-OH:

  • Resin: Fmoc-Tyr(tBu)-Wang resin is used as the solid support.

  • Amino Acid Derivatives: Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, and pGlu-OH are used.

  • Activation/Coupling: Amino acids are activated using a mixture of a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).

  • Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile (B52724) in water with 0.1% TFA is commonly used for elution.[1][2]

  • Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Receptor Binding Assays

Protocol for Competitive Radioligand Binding Assay for GPR173:

  • Cell Line: A cell line stably expressing human GPR173 is used.

  • Radioligand: A radiolabeled form of LHRH (1-5) (e.g., [³H]LHRH (1-5) or [¹²⁵I]LHRH (1-5)) is required. If a radiolabeled version of the pentapeptide is unavailable, a labeled ligand known to bind GPR173 can be used in a competitive format.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the GPR173-expressing cells.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA, pH 7.4.

  • Procedure:

    • Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled LHRH (1-5) (competitor).

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. Saturation binding experiments, where increasing concentrations of the radioligand are incubated with the membranes, are performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[3][4][5]

In Vitro Bioassays

Protocol for Cell Migration (Wound Healing) Assay:

  • Cell Line: Immortalized GnRH neurons (e.g., GN11 cells) or cancer cell lines are used.

  • Procedure:

    • Grow cells to confluence in a multi-well plate.

    • Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

    • Wash the wells to remove detached cells.

    • Treat the cells with various concentrations of LHRH (1-5) or vehicle control.

    • Acquire images of the wound at different time points (e.g., 0, 12, 24 hours).

    • Measure the area of the wound at each time point to quantify cell migration.

  • Data Analysis: The rate of wound closure is calculated and compared between treated and control groups.

Protocol for Quantitative PCR (qPCR) for GnRH mRNA Expression:

  • Cell Line: GnRH-secreting neuronal cell lines (e.g., GT1-7 cells) are used.

  • Procedure:

    • Treat cells with LHRH (1-5) at various concentrations and for different durations.

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using primers specific for GnRH mRNA and a reference gene (e.g., GAPDH or β-actin).

  • Data Analysis: The relative expression of GnRH mRNA is calculated using the ΔΔCt method.[6]

In Vivo Behavioral Assay

Protocol for Lordosis Behavior Assay in Ovariectomized Rats:

  • Animals: Ovariectomized female rats are used.

  • Hormone Priming: The rats are primed with estradiol (B170435) benzoate (B1203000) to induce sexual receptivity.

  • Peptide Administration: LHRH (1-5) is administered via intracerebroventricular (ICV) injection.

  • Behavioral Testing: The female rats are paired with sexually experienced male rats, and the lordosis quotient (LQ), a measure of female sexual receptivity, is scored. The LQ is calculated as the number of lordosis responses divided by the number of mounts by the male, multiplied by 100.

  • Data Analysis: The LQ of the LHRH (1-5)-treated group is compared to that of control groups receiving vehicle or the full-length LHRH.[7][8]

Quantitative Data

The following tables summarize key quantitative data from studies on LHRH (1-5) and related compounds.

Table 1: Binding Affinity of LHRH Analogs to the LHRH Receptor

Cell LineTissue of OriginHigh-Affinity Dissociation Constant (Kd) (nM)
HEC-1AEndometrial Cancer5.7
IshikawaEndometrial Cancer4.2
EFO-21Ovarian Cancer1.5
EFO-27Ovarian Cancer1.7
Human Bladder Cancer SpecimensBladder Cancer4.98 (mean)
Note: This data is for the LHRH analog [D-Trp6]LHRH binding to the LHRH receptor and is provided for comparative context.[9]

Table 2: Biological Activity of LHRH (1-5)

AssayCell Line/SystemParameterValue
β-Arrestin RecruitmentGPR173 expressing cellsEC₅₀1.9 nM
Lordosis BehaviorOvariectomized, estradiol-primed ratsMaximal effective dose (ICV)70 pmol
GnRH mRNA ExpressionGT1-7 cellsSignificant increase observed at10, 100, and 1000 nM
Cell Proliferation (Lytic Peptide Conjugate)LNCaP prostate cancer cellsIC₅₀ (JCHLHRH)4.4 µM
Cell Proliferation (Lytic Peptide Conjugate)DU-145 prostate cancer cellsIC₅₀ (JCHLHRH)4.8 µM
Cell Proliferation (Lytic Peptide Conjugate)PC-3 prostate cancer cellsIC₅₀ (JCHLHRH)4.4 µM
Data compiled from multiple sources.[6][7][10][11]

Signaling Pathway of LHRH (1-5)

LHRH (1-5) exerts its biological effects through the orphan G protein-coupled receptor, GPR173. The signaling cascade initiated by the binding of LHRH (1-5) to GPR173 is distinct from the canonical Gαq/11 pathway activated by LHRH binding to its receptor.

The GPR173-mediated signaling pathway involves the recruitment of β-arrestin 2. This interaction appears to be G protein-independent, as studies have shown that LHRH (1-5) does not significantly alter cAMP or inositol (B14025) triphosphate levels. The recruitment of β-arrestin 2 acts as a scaffold, leading to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This inhibition of STAT3 has been implicated in the observed effects of LHRH (1-5) on cell migration.[12]

In some contexts, such as endometrial cancer cells, LHRH (1-5) has also been shown to signal through another orphan GPCR, GPR101, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and promoting cell migration.[13]

Visualizations

Enzymatic Cleavage of LHRH

LHRH_Cleavage LHRH LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) EP2415 Endopeptidase-24.15 (Thimet Oligopeptidase) LHRH->EP2415 LHRH1_5 LHRH (1-5) (pGlu-His-Trp-Ser-Tyr) EP2415->LHRH1_5 Cleavage at Tyr⁵-Gly⁶ LHRH6_10 LHRH (6-10) (Gly-Leu-Arg-Pro-Gly-NH2) EP2415->LHRH6_10

Caption: Enzymatic conversion of LHRH to LHRH (1-5) by Endopeptidase-24.15.

LHRH (1-5) Signaling Pathway via GPR173

GPR173_Signaling cluster_membrane Cell Membrane GPR173 GPR173 beta_arrestin β-Arrestin 2 GPR173->beta_arrestin Recruitment LHRH1_5 LHRH (1-5) LHRH1_5->GPR173 Binding STAT3_P p-STAT3 beta_arrestin->STAT3_P Inhibition of Phosphorylation STAT3 STAT3 STAT3_P->STAT3 Dephosphorylation Migration Cell Migration STAT3->Migration Inhibition SPPS_Workflow start Start: Fmoc-Tyr(tBu)-Wang Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Couple Fmoc-Ser(tBu)-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Trp(Boc)-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-His(Trt)-OH deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 coupling4 Couple pGlu-OH deprotection4->coupling4 cleavage Cleavage from Resin and Side-chain Deprotection (TFA/TIS/H₂O) coupling4->cleavage purification RP-HPLC Purification cleavage->purification characterization Analysis (Analytical HPLC, Mass Spectrometry) purification->characterization end Pure LHRH (1-5) characterization->end

References

The Emerging Role of LHRH (1-5) as a Modulator of the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of Luteinizing Hormone-Releasing Hormone (1-5) (LHRH (1-5)), a bioactive metabolite of Gonadotropin-Releasing Hormone (GnRH), within the intricate framework of the Hypothalamic-Pituitary-Gonadal (HPG) axis. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes to support advanced research and drug development endeavors.

Executive Summary

LHRH (1-5), with the amino acid sequence pyro-Glu-His-Trp-Ser-Tyr, is not merely an inactive degradation product of LHRH but an active neuropeptide with distinct regulatory functions within the HPG axis.[1] Generated through the enzymatic cleavage of LHRH by the zinc metalloendopeptidase EC 3.4.24.15 (also known as EP24.15 or thimet oligopeptidase), LHRH (1-5) exerts its effects through novel G protein-coupled receptors (GPCRs), primarily GPR173 and GPR101, rather than the classical GnRH receptor.[2][3] Its actions include modulating GnRH neuronal migration, influencing GnRH gene expression, and participating in the regulation of reproductive behaviors, often in ways that contrast with the effects of the full-length LHRH decapeptide.[1][4] Understanding the nuanced role of this pentapeptide is crucial for a comprehensive view of reproductive neuroendocrinology and may unveil new therapeutic targets.

Core Function of LHRH (1-5) in the HPG Axis

The canonical HPG axis is governed by the pulsatile release of LHRH from the hypothalamus, which stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6] These gonadotropins, in turn, act on the gonads to regulate steroidogenesis and gametogenesis.[5] LHRH (1-5) introduces an additional layer of regulation to this system.

Formation of LHRH (1-5): LHRH is metabolized in the extracellular space. A two-step mechanism has been proposed where prolyl endopeptidase first cleaves the C-terminal glycinamide (B1583983) to produce LHRH (1-9). This intermediate has a higher affinity for EP24.15, which then cleaves the Tyr5-Gly6 bond to generate the bioactive LHRH (1-5) fragment.[7]

Key Functions:

  • Regulation of GnRH Neurons: LHRH (1-5) has been shown to inhibit the migration of immortalized GnRH-secreting neurons (GN11 cells).[1][8] This suggests a potential role in the developmental organization of the GnRH neuroendocrine system.[1] Furthermore, in contrast to LHRH which can inhibit its own gene expression, LHRH (1-5) stimulates GnRH mRNA expression in immortalized GnRH neurons, indicating a distinct feedback mechanism.[9]

  • Receptor-Mediated Signaling: LHRH (1-5) does not bind to the conventional LHRH receptor. Instead, its actions are mediated by the orphan GPCRs GPR173 and GPR101.[3][10] This divergence in receptor usage is fundamental to its unique biological activities.

  • Behavioral Effects: Studies have indicated that the metabolism of LHRH to LHRH (1-5) is involved in facilitating reproductive behaviors, such as lordosis in female rats.[2]

  • Modulation of Gonadotropin Release: LHRH (1-5) has been shown to influence the release of gonadotropins, although its effects are complex and may be indirect. One study demonstrated that central administration of GnRH(1-5) in female rats led to an increase in plasma LH concentration, an effect that appears to be mediated by the activation of kisspeptin (B8261505) neurons.[11]

Quantitative Data

The following tables summarize the available quantitative data for LHRH (1-5). It is important to note that comprehensive binding affinity data (Kd and Bmax) for LHRH (1-5) with its specific receptors are not extensively reported in the publicly available literature.

Table 1: Receptor Activation and Biological Activity of LHRH (1-5)

ParameterReceptor/Cell LineValueRemarksReference(s)
EC50 GPR101 (in CHO-K1 cells)~7 nMMeasured via a β-arrestin recruitment assay, demonstrating specific activation of GPR101 by LHRH (1-5).[10]
Effect on GnRH mRNA GT1-7 cellsSignificant increase at 10, 100, and 1000 nMLHRH (1-5) treatment for 1 hour stimulated GnRH gene expression in a dose-dependent manner.[1]
Effect on LH Release Ovariectomized, estrogen-treated female ratsSignificant increase in plasma LHIntracerebroventricular injection of 2 nmol of GnRH(1-5) increased plasma LH levels.[11]

Table 2: Effects of LHRH (1-5) on Cellular Processes

ProcessCell LineConcentrationEffectReference(s)
Cell Migration GN11100 nMInhibition of wound closure[8]
STAT3 Phosphorylation GN11100 nMPotent, time-dependent reduction[4]
EGF Release Ishikawa100 nMStimulation[12]
EGFR Phosphorylation Ishikawa100 nMIncreased phosphorylation at Tyr992, Tyr1045, and Tyr1068[12]

Signaling Pathways

LHRH (1-5) initiates intracellular signaling cascades that are distinct from those activated by LHRH. The following diagrams illustrate the known pathways.

GPR173-Mediated Signaling in GnRH Neurons

GPR173_Signaling cluster_complex Signaling Complex LHRH15 LHRH (1-5) GPR173 GPR173 LHRH15->GPR173 Binds G_Protein G Protein (unidentified) GPR173->G_Protein Activates beta_arrestin β-arrestin 2 G_Protein->beta_arrestin Promotes Recruitment beta_arrestin->GPR173 Binds PTEN PTEN beta_arrestin->PTEN Recruits STAT3_p p-STAT3 (Active) PTEN->STAT3_p Dephosphorylates STAT3 STAT3 (Inactive) STAT3_p->STAT3 Migration Neuronal Migration STAT3_p->Migration Promotes STAT3->Migration Inhibits

Caption: GPR173 signaling cascade initiated by LHRH (1-5).

GPR101-Mediated Signaling in Endometrial Cancer Cells

GPR101_Signaling LHRH15 LHRH (1-5) GPR101 GPR101 LHRH15->GPR101 Binds G_Protein G Protein GPR101->G_Protein Activates MMP9 MMP-9 G_Protein->MMP9 Activates pro_EGF pro-EGF MMP9->pro_EGF Cleaves EGF EGF pro_EGF->EGF EGFR EGFR EGF->EGFR Binds p_EGFR p-EGFR EGFR->p_EGFR Phosphorylates ERK ERK p_EGFR->ERK Activates p_ERK p-ERK ERK->p_ERK Phosphorylates Proliferation Cell Proliferation p_ERK->Proliferation Promotes Migration Cell Migration p_ERK->Migration Promotes

Caption: GPR101-mediated transactivation of EGFR by LHRH (1-5).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LHRH (1-5) function.

Cell Migration Assays

5.1.1 Wound Closure ("Scratch") Assay [8]

This assay is used to assess the effect of LHRH (1-5) on the migration of adherent cells, such as the immortalized GnRH neuronal cell line, GN11.

  • Cell Culture: GN11 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 7% fetal bovine serum (FBS), 3% newborn calf serum, 25 mM glucose, and 5 mM L-glutamine at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure:

    • Plate GN11 cells in 6-well plates and grow to 80-90% confluency.

    • Starve the cells for 24 hours in DMEM containing 10% charcoal-stripped dextran-treated FBS to reduce the influence of serum growth factors.

    • Create a "scratch" or wound in the cell monolayer using a sterile 1000 µL pipette tip.

    • Wash the wells three times with phosphate-buffered saline (PBS) to remove detached cells.

    • Incubate the cells with medium containing the desired concentration of LHRH (1-5) or vehicle control.

    • Capture images of the wound at time 0 and at subsequent time points (e.g., 24 or 48 hours) using a phase-contrast microscope.

  • Data Analysis: The area of the wound is measured at each time point using image analysis software. The percent wound closure is calculated using the formula: % Wound Closure = ((Area at t=0h - Area at t=24h) / Area at t=0h) * 100%

5.1.2 Boyden Chamber (Transwell) Assay [8]

This assay provides a quantitative measure of chemotactic cell migration.

  • Cell Preparation:

    • Grow GN11 cells to 80% confluency and then starve in serum-free medium for 24 hours.

    • Harvest cells using 2 mM EDTA in PBS, centrifuge, and resuspend in serum-free media.

  • Assay Procedure:

    • Use a 96-well chemotaxis plate with inserts containing a porous membrane (e.g., 8 µm pores).

    • Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

    • Add the cell suspension, pre-treated with LHRH (1-5) or vehicle, to the upper chamber (insert).

    • Incubate the plate for a defined period (e.g., 6 hours) at 37°C to allow cells to migrate through the membrane.

    • Remove non-migrated cells from the top of the membrane with a cotton swab.

    • Stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., crystal violet).

  • Data Analysis: Elute the stain from the migrated cells and quantify the absorbance using a plate reader. The absorbance is directly proportional to the number of migrated cells.

Quantitative Real-Time PCR (qRT-PCR) for GnRH mRNA Expression[1][3]

This method is used to quantify changes in GnRH gene expression in response to LHRH (1-5) treatment.

  • Cell Culture and Treatment: Culture GT1-7 cells and treat with various concentrations of LHRH (1-5) for specified durations.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).

    • Assess RNA purity and integrity.

    • Reverse transcribe a standardized amount of RNA (e.g., 1-2 µg) into complementary DNA (cDNA) using a reverse transcriptase kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the GnRH gene, and the cDNA template.

    • Run the reaction in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a housekeeping gene (e.g., GAPDH or Cyclophilin A) for normalization.

  • Data Analysis: Use the delta-delta Ct (ΔΔCt) method to calculate the relative fold change in GnRH mRNA expression in LHRH (1-5)-treated samples compared to vehicle-treated controls, after normalizing to the housekeeping gene.[13]

β-Arrestin Recruitment Assay[10]

This assay is used to identify GPCRs that are activated by LHRH (1-5) by measuring the recruitment of β-arrestin to the receptor upon ligand binding.

  • Principle: This assay often utilizes enzyme fragment complementation (EFC). The target GPCR is fused to a small enzyme fragment (e.g., ProLink™), and β-arrestin is fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor). Upon ligand binding and receptor activation, β-arrestin is recruited to the GPCR, bringing the two enzyme fragments into proximity, which reconstitutes a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

  • Assay Procedure:

    • Use a cell line stably co-expressing the tagged GPCR of interest (e.g., GPR101 or GPR173) and the tagged β-arrestin.

    • Plate the cells in a 96- or 384-well plate.

    • Add LHRH (1-5) at various concentrations to the wells.

    • Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

    • Add the detection reagents containing the enzyme substrate.

    • Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.

  • Data Analysis: Measure the chemiluminescent signal using a luminometer. Plot the signal against the log concentration of LHRH (1-5) and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for investigating the function of LHRH (1-5).

Workflow for Investigating LHRH (1-5) Effects on GnRH Neuronal Migration

Migration_Workflow start Hypothesis: LHRH (1-5) modulates GnRH neuronal migration culture Culture GnRH Neuronal Cell Line (e.g., GN11) start->culture treat Treat cells with LHRH (1-5) (dose-response and time-course) culture->treat migration_assay Perform Migration Assays treat->migration_assay wound Wound Closure Assay migration_assay->wound boyden Boyden Chamber Assay migration_assay->boyden analyze_migration Quantify Migration (Image analysis, Absorbance) wound->analyze_migration boyden->analyze_migration receptor_id Identify Receptor (e.g., β-arrestin screen) analyze_migration->receptor_id If migration is affected knockdown siRNA Knockdown of Candidate Receptor (e.g., GPR173) receptor_id->knockdown repeat_migration Repeat Migration Assay with Knockdown Cells knockdown->repeat_migration analyze_reversal Analyze for Reversal of LHRH (1-5) Effect repeat_migration->analyze_reversal pathway Investigate Downstream Signaling (e.g., Western blot for p-STAT3) analyze_reversal->pathway If effect is reversed conclusion Conclusion: Elucidate role and mechanism of LHRH (1-5) in migration pathway->conclusion

Caption: Experimental workflow for studying LHRH (1-5) and neuronal migration.

General Workflow for Characterizing a Bioactive Peptide Metabolite

General_Workflow start Identify Bioactive Metabolite (e.g., LHRH (1-5)) in_vitro In Vitro Functional Screening (e.g., cell proliferation, gene expression) start->in_vitro receptor_screen Receptor Identification (e.g., Orphan GPCR screening) in_vitro->receptor_screen If activity observed binding_assay Binding Affinity Assays (Radioligand binding, EC50) receptor_screen->binding_assay signaling_pathway Delineate Signaling Pathway (2nd messengers, protein phosphorylation) binding_assay->signaling_pathway in_vivo In Vivo Model Validation (e.g., animal behavior, hormone levels) signaling_pathway->in_vivo target_validation Therapeutic Target Validation in_vivo->target_validation

Caption: A logical workflow for the characterization of LHRH (1-5).

Conclusion and Future Directions

The pentapeptide LHRH (1-5) is an emerging player in the complex regulation of the HPG axis. Its distinct receptors and signaling pathways highlight a level of neuroendocrine control that extends beyond the canonical actions of LHRH. For researchers and drug development professionals, this opens new avenues for investigation. Future research should focus on:

  • Quantitative Receptor Pharmacology: There is a critical need for detailed radioligand binding studies to determine the binding affinities (Kd) and receptor densities (Bmax) of LHRH (1-5) for GPR173 and GPR101 in various tissues.

  • In Vivo Physiological Relevance: Further studies in animal models are required to fully elucidate the physiological and pathophysiological roles of the LHRH (1-5)/GPR173/GPR101 system in pubertal timing, fertility, and reproductive disorders.

  • Therapeutic Potential: The unique signaling properties of LHRH (1-5) and its receptors may offer novel targets for the development of therapeutics for conditions ranging from infertility to hormone-dependent cancers, potentially avoiding the side effects associated with targeting the classical LHRH receptor.

This guide provides a foundational resource for understanding the current landscape of LHRH (1-5) research. As new data emerges, our comprehension of this fascinating metabolite's role in reproductive science will undoubtedly continue to evolve.

References

LHRH (1-5) (Free Acid): In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide central to the regulation of the reproductive axis. Beyond its neuroendocrine functions, LHRH and its metabolites are now recognized for their diverse activities in peripheral tissues and their potential roles in pathophysiology, including cancer. LHRH (1-5) (free acid), a pentapeptide metabolite, is generated through the enzymatic cleavage of the Tyr5-Gly6 bond of LHRH by the zinc metalloendopeptidase EC 3.4.24.15, also known as thimet oligopeptidase (EP24.15).[1][2] This guide provides a comprehensive overview of the in vitro mechanism of action of LHRH (1-5), focusing on its unique signaling pathways that are independent of the classical LHRH receptor.

Core Mechanism of Action

Contrary to its parent peptide, LHRH (1-5) does not exert its effects through the canonical LHRH receptor. Instead, it engages with orphan G protein-coupled receptors (GPCRs), primarily GPR101 and GPR173, to initiate distinct downstream signaling cascades in a cell-type-specific manner.[1][3] This differential receptor engagement leads to a unique profile of cellular responses, including modulation of cell proliferation, migration, and gene expression.

Signaling Through GPR101 in Endometrial Cancer Cells

In the context of endometrial cancer, particularly in the Ishikawa human endometrial cell line, LHRH (1-5) has been shown to be pro-proliferative and pro-migratory.[2][3][4] This action is mediated through the GPR101 receptor and involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).[2][5]

The proposed signaling cascade is as follows:

  • Receptor Binding: LHRH (1-5) binds to and activates GPR101.[2][5]

  • MMP-9 Activation and EGF Release: Activation of GPR101 leads to an increase in the activity of matrix metallopeptidase-9 (MMP-9).[6] MMP-9 then cleaves pro-EGF, leading to the release of epidermal growth factor (EGF) into the extracellular space.[2][6]

  • EGFR Transactivation: The released EGF binds to and activates the EGFR.[2]

  • Downstream Signaling: This results in the phosphorylation of EGFR at multiple tyrosine residues (Y992, Y1045, and Y1068), which serve as docking sites for downstream signaling molecules.[2][6] This, in turn, activates kinase cascades, including the ERK pathway, promoting cell proliferation and migration.[4][6]

GPR101_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LHRH (1-5) LHRH (1-5) GPR101 GPR101 LHRH (1-5)->GPR101 binds EGF EGF EGFR EGFR EGF->EGFR binds MMP9 MMP9 GPR101->MMP9 activates pEGFR pEGFR (Y992, Y1045, Y1068) EGFR->pEGFR phosphorylates pro-EGF pro-EGF pro-EGF->EGF releases MMP9->pro-EGF cleaves ERK_cascade ERK Cascade pEGFR->ERK_cascade activates Proliferation Proliferation ERK_cascade->Proliferation Migration Migration ERK_cascade->Migration

GPR101-mediated EGFR transactivation by LHRH (1-5) in Ishikawa cells.
Signaling Through GPR173 in Neuronal Cells

In contrast to its effects on endometrial cancer cells, LHRH (1-5) inhibits the migration of immortalized GnRH neurons (GN11 cell line).[1][3][7] This effect is contingent on the presence of an extracellular matrix and is mediated by the GPR173 receptor.[7][8]

The signaling pathway involves the modulation of Transforming Growth Factor-beta (TGF-β) activity:

  • Receptor Binding: LHRH (1-5) binds to and activates GPR173.[1][3]

  • TIMP-1 Upregulation: This leads to an increase in the expression of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1).[7][8]

  • Inhibition of TGF-β Activation: TIMP-1, being an inhibitor of proteinase activity, reduces the proteolytic activation of latent TGF-β into its bioactive form.[7][8]

  • Reduced TGF-β Signaling: The decrease in bioactive TGF-β leads to reduced downstream signaling, which in turn inhibits neuronal cell migration.[7]

GPR173_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LHRH (1-5) LHRH (1-5) GPR173 GPR173 LHRH (1-5)->GPR173 binds Latent TGF-β Latent TGF-β Bioactive TGF-β Bioactive TGF-β Latent TGF-β->Bioactive TGF-β TGF_beta_R TGF-β Receptor Bioactive TGF-β->TGF_beta_R TIMP1 TIMP-1 Expression GPR173->TIMP1 upregulates TGF_beta_Signaling TGF-β Signaling TGF_beta_R->TGF_beta_Signaling activates Proteases Proteases TIMP1->Proteases inhibits Proteases->Latent TGF-β activates Migration_Inhibition Migration Inhibition Proteases->Migration_Inhibition results in TGF_beta_Signaling->Migration_Inhibition (pro-migratory)

GPR173-mediated inhibition of neuronal migration by LHRH (1-5) in GN11 cells.
Regulation of Gene Expression in Neuronal Cells

In GT1-7 GnRH-secreting neuronal cells, LHRH (1-5) has been demonstrated to stimulate the expression of LHRH mRNA. This effect is dose-dependent and occurs through a pathway involving extracellular calcium influx and the activation of calcium/calmodulin-dependent protein kinase (CaM kinase).

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro effects of LHRH (1-5). It is important to note that direct binding affinities (Ki or Kd) and specific EC50/IC50 values for proliferation and migration are not extensively reported in the current literature.

Table 1: Functional Potency of LHRH (1-5)

Parameter Cell Line Assay Value Reference

| EC50 | CHO-K1 (GPR101 expressing) | β-arrestin Recruitment | ~7 nM |[5] |

Table 2: Effective Concentrations of LHRH (1-5) in Cellular Assays

Effect Cell Line Concentration Observation Reference
EGFR Phosphorylation Ishikawa 100 nM ~3-fold increase [9]
Cell Proliferation Ishikawa Dose-dependent Proliferative effect [2][4]
Cell Migration Ishikawa 100 nM Increased migration [5]
Inhibition of Migration GN11 100 nM Significant inhibition [8]

| LHRH mRNA Expression | GT1-7 | 10 - 1000 nM | Dose-dependent increase | |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and serve as a guide for reproducing the cited findings.

Protocol 1: EGFR Phosphorylation Assay by Western Blot

EGFR_Phosphorylation_Workflow start Start: Ishikawa Cells culture Culture to ~95% confluence start->culture starve Serum-starve overnight culture->starve treat Treat with LHRH (1-5) (e.g., 100 nM) for 5 min starve->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block with 5% BSA transfer->block primary_ab Incubate with primary antibody (e.g., anti-pEGFR, anti-EGFR) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect analyze Analyze band intensity detect->analyze end End: Quantify pEGFR/Total EGFR ratio analyze->end

Workflow for EGFR Phosphorylation Assay.

Objective: To determine the effect of LHRH (1-5) on the phosphorylation of EGFR in Ishikawa cells.

Materials:

  • Ishikawa human endometrial cancer cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Serum-free DMEM

  • LHRH (1-5) (free acid)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (specific for Y992, Y1045, Y1068), anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Culture Ishikawa cells in complete medium until they reach approximately 95% confluency.

  • Serum Starvation: Replace the complete medium with serum-free DMEM and incubate the cells overnight.

  • Treatment: Treat the cells with the desired concentration of LHRH (1-5) (e.g., 100 nM) or vehicle control for a short duration (e.g., 5 minutes) at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the phosphorylated EGFR signal to the total EGFR signal.

Protocol 2: Transwell Migration Assay

Transwell_Migration_Workflow start Start: GN11 Cells culture Culture GN11 cells start->culture starve Serum-starve cells culture->starve seed_cells Seed cells in upper chamber with LHRH (1-5) or vehicle starve->seed_cells prepare_inserts Coat Transwell inserts with Matrigel (optional) add_chemoattractant Add chemoattractant to lower chamber prepare_inserts->add_chemoattractant add_chemoattractant->seed_cells incubate Incubate for 24 hours seed_cells->incubate remove_nonmigrated Remove non-migrated cells from top of insert incubate->remove_nonmigrated fix_stain Fix and stain migrated cells on bottom of insert remove_nonmigrated->fix_stain image_quantify Image and count migrated cells fix_stain->image_quantify end End: Compare migration between treatments image_quantify->end

Workflow for Transwell Migration Assay.

Objective: To assess the effect of LHRH (1-5) on the migration of GN11 neuronal cells.

Materials:

  • GN11 immortalized GnRH neurons

  • Cell culture medium

  • Serum-free medium

  • Transwell inserts (e.g., 8.0 µm pore size)

  • Matrigel (optional, for invasion assay)

  • LHRH (1-5) (free acid)

  • Chemoattractant (e.g., medium with FBS)

  • Cotton swabs

  • Fixation solution (e.g., methanol (B129727) or paraformaldehyde)

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture GN11 cells and serum-starve them for several hours prior to the assay.

  • Insert Preparation: If performing an invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Assay Setup: Add medium containing a chemoattractant to the lower chamber of the Transwell plate.

  • Cell Seeding: Resuspend the starved GN11 cells in serum-free medium containing either LHRH (1-5) (e.g., 100 nM) or vehicle. Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with a fixation solution, then stain with Crystal Violet.

  • Quantification: Wash the inserts to remove excess stain. Allow the inserts to dry, and then count the number of stained, migrated cells in several representative fields of view under a microscope.

Conclusion

LHRH (1-5) (free acid) is a biologically active metabolite of LHRH with a distinct in vitro mechanism of action that diverges from its parent peptide. Its ability to signal through orphan GPCRs like GPR101 and GPR173 to modulate cell proliferation and migration highlights a new layer of complexity in the LHRH system. The pro-proliferative effects in endometrial cancer cells and inhibitory effects on neuronal migration suggest that LHRH (1-5) may play significant roles in both physiological and pathological processes. Further research, particularly to elucidate direct receptor binding affinities and to explore its actions in other cell types, will be crucial for fully understanding the therapeutic potential of targeting the LHRH (1-5) signaling pathway.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Comparative Biological Activity of LHRH (1-5) (free acid) vs. Full-Length LHRH

Abstract

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide also known as Gonadotropin-Releasing Hormone (GnRH), is the central regulator of the hypothalamic-pituitary-gonadal axis. Its processing into smaller fragments, such as LHRH (1-5) (free acid), represents a layer of regulatory complexity. While full-length LHRH and its synthetic analogs have well-characterized effects on gonadotropin release and as anti-cancer agents, its pentapeptide metabolite, LHRH (1-5), exhibits distinct and sometimes opposing biological activities. This technical guide provides a comprehensive comparison of the biological activities of full-length LHRH and LHRH (1-5), detailing their signaling pathways, presenting available quantitative data, and outlining key experimental protocols for their study.

Full-Length LHRH: The Master Regulator

Full-length LHRH is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) that is the primary neurohormone controlling vertebrate reproduction[1]. Its biological effects are mediated through binding to the high-affinity GnRH receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) family[1][2].

Biological Activity & Signaling

Pituitary Action: In pituitary gonadotroph cells, LHRH binding to the GnRHR primarily activates the Gαq/11 protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers cause the release of intracellular calcium and activation of protein kinase C (PKC), culminating in the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)[1][3].

Direct Effects on Cancer Cells: LHRH receptors are also expressed on various cancer cells, including those of the prostate, breast, and ovary[4][5]. In these cells, the signaling pathway differs from that in the pituitary. The GnRHR is often coupled to a Gαi protein.[6] Activation of this pathway inhibits adenylyl cyclase, reduces intracellular cAMP levels, and activates phosphotyrosine phosphatases (PTP), which can dephosphorylate growth factor receptors like the EGF receptor, leading to anti-proliferative and apoptotic effects[2][5][6].

Signaling Pathway Diagram: Full-Length LHRH

G_LHRH_Signaling cluster_pituitary Pituitary Gonadotroph Cell cluster_cancer Cancer Cell (e.g., Prostate) LHRH_P Full-Length LHRH GnRHR_P GnRH Receptor LHRH_P->GnRHR_P Binds Gq11 Gαq/11 GnRHR_P->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_P Protein Kinase C (PKC) DAG->PKC_P Ca_Release->PKC_P Gonadotropin_Release LH & FSH Synthesis and Secretion PKC_P->Gonadotropin_Release Stimulates LHRH_C Full-Length LHRH GnRHR_C GnRH Receptor LHRH_C->GnRHR_C Binds Gi Gαi GnRHR_C->Gi Activates PTP Phosphotyrosine Phosphatase (PTP) Gi->PTP Activates EGFR Activated EGFR PTP->EGFR Dephosphorylates Proliferation Cell Proliferation EGFR->Proliferation Inhibits

Caption: Signaling pathways of full-length LHRH in pituitary and cancer cells.

LHRH (1-5) (free acid): A Bioactive Metabolite

LHRH (1-5) is the N-terminal pentapeptide fragment of LHRH (pGlu-His-Trp-Ser-Tyr), generated by the cleavage of the Tyr5-Gly6 bond by the metalloendopeptidase EC 3.4.24.15 (EP24.15). Emerging evidence indicates that this metabolite is not an inactive degradation product but a bioactive peptide with its own distinct functions and signaling mechanisms.

Biological Activity & Signaling

Divergent Effects in Cancer Cells: In contrast to the anti-proliferative effects of full-length LHRH, studies have shown that LHRH (1-5) can be proliferative in certain cancer cells, such as the Ishikawa human endometrial cancer cell line.[7] This effect appears to be linked to the suppression of apoptosis markers like caspase-3/7.[8]

Receptor and Signaling Pathway: The biological effects of LHRH (1-5) are not mediated by the classical GnRH receptor.[7] Research points to the orphan G protein-coupled receptor GPR101 as a putative receptor for LHRH (1-5).[7][9] In endometrial cancer cells, binding of LHRH (1-5) to GPR101 can transactivate the Epidermal Growth Factor Receptor (EGFR). This process involves G-protein-dependent activation of matrix metallopeptidase-9 (MMP-9), which cleaves and releases EGF, leading to EGFR phosphorylation and the stimulation of downstream pro-proliferative and migratory pathways like ERK.[7] One study identified an EC50 of ~7 nM for LHRH (1-5) activating GPR101 in a CHO-K1 cell line.[9]

Signaling Pathway Diagram: LHRH (1-5)

G_LHRH_1_5_Signaling cluster_cancer_1_5 Endometrial Cancer Cell LHRH_1_5 LHRH (1-5) GPR101 GPR101 Receptor LHRH_1_5->GPR101 Binds G_Protein G-Protein GPR101->G_Protein Activates MMP9 MMP-9 G_Protein->MMP9 Activates pro_EGF pro-EGF MMP9->pro_EGF Cleaves EGF EGF pro_EGF->EGF EGFR EGFR EGF->EGFR Activates ERK ERK Pathway EGFR->ERK Activates Proliferation_Migration Proliferation & Migration ERK->Proliferation_Migration Stimulates

Caption: Proposed signaling pathway for LHRH (1-5) in endometrial cancer cells.

Quantitative Data Comparison

Direct comparative studies providing quantitative data on the binding affinities and potencies of full-length LHRH versus LHRH (1-5) are limited in publicly available literature. The available data for each peptide and related analogs are summarized below to facilitate an indirect comparison.

Table 1: Receptor Binding Affinity Data

Compound Receptor Cell/Tissue Source Kd / Ki (nM) Reference
Full-Length LHRH GnRH Receptor Human Pituitary 2.8 - 9.0 (Kd) [10]
LHRH Agonist ([D-Trp6]-LHRH) GnRH Receptor Rat Pituitary ~0.3 (Kd) [11]
LHRH (1-5) GnRH Receptor Not reported to bind N/A [7]

| LHRH (1-5) | GPR101 | CHO-K1 Cells | ~7 (EC50 for activation) |[9] |

Table 2: Proliferative/Anti-proliferative Activity Data

Compound Cell Line Activity Type IC50 / EC50 Reference
Full-Length LHRH Ishikawa (Endometrial) Anti-proliferative Data not quantified [7]
LHRH Agonist ([D-Lys6]LHRH conjugate) SKOV-3 (Ovarian) Anti-proliferative 0.6 - 0.9 µM (IC50) [4]
LHRH Agonist (JCHLHRH conjugate) LNCaP (Prostate) Anti-proliferative 4.4 µM (IC50) [12]

| LHRH (1-5) | Ishikawa (Endometrial) | Proliferative | Data not quantified |[7] |

Detailed Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for GnRH Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for the GnRH receptor.

Workflow Diagram: Binding Assay

G_Binding_Assay_Workflow A Prepare Receptor Membranes (e.g., from pituitary tissue or GnRHR-expressing cells) B Incubate Membranes with: 1. Radioligand (e.g., ¹²⁵I-[D-Trp⁶]-LHRH) 2. Increasing concentrations of competitor (LHRH or LHRH(1-5)) A->B C Separate Bound from Free Ligand (Rapid vacuum filtration through glass fiber filters) B->C D Quantify Bound Radioactivity (Scintillation counting) C->D E Data Analysis: Plot % inhibition vs. log[competitor] Calculate IC₅₀ and Kᵢ D->E

Caption: Experimental workflow for a competitive radioligand binding assay.

Materials:

  • Receptor Source: Membranes prepared from tissues (e.g., rat pituitary) or cell lines (e.g., CHO, HEK293) stably expressing the GnRH receptor.

  • Radioligand: High-affinity GnRH receptor agonist, e.g., ¹²⁵I-[D-Trp⁶]-LHRH.

  • Test Compounds: Full-length LHRH, LHRH (1-5) (free acid).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), vacuum filtration manifold (cell harvester), scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 min). Wash the pellet, then resuspend in binding buffer. Determine protein concentration via BCA or Bradford assay.[8]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + Radioligand + Binding Buffer.

    • Non-specific Binding (NSB): Receptor membranes + Radioligand + a high concentration of unlabeled LHRH agonist (e.g., 1 µM).

    • Competition: Receptor membranes + Radioligand + increasing concentrations of test compound (e.g., 10⁻¹² M to 10⁻⁶ M).

  • Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 25°C) to reach equilibrium.[3]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash each filter multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Use non-linear regression to fit the data to a competition curve and determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Protocol: In Vitro Bioassay for Gonadotropin Release

This assay measures the biological activity of LHRH or its fragments by quantifying the amount of LH or FSH released from primary pituitary cells.

Materials:

  • Cell Source: Anterior pituitary glands from rats.

  • Enzymes: Collagenase, hyaluronidase (B3051955), DNase.

  • Culture Medium: DMEM or Medium 199 supplemented with serum, antibiotics, and other necessary factors.

  • Test Compounds: Full-length LHRH, LHRH (1-5) (free acid) at various concentrations.

  • Assay Kits: ELISA or Radioimmunoassay (RIA) kits for rat LH and FSH.

Methodology:

  • Cell Isolation and Culture: Aseptically remove anterior pituitary glands. Mince the tissue and perform enzymatic dispersion using a cocktail of collagenase and hyaluronidase to obtain a single-cell suspension.

  • Plate the dispersed cells in 24- or 48-well plates and culture for 2-3 days to allow for attachment and recovery.[14]

  • Stimulation: Wash the cells with serum-free medium. Add fresh medium containing various concentrations of the test compounds (full-length LHRH or LHRH (1-5)) or vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 3-6 hours) at 37°C in a CO₂ incubator.[14]

  • Sample Collection: Collect the culture medium from each well. Centrifuge to remove any cellular debris and store the supernatant at -20°C or below until analysis.

  • Quantification: Measure the concentration of LH and FSH in the collected medium using specific and validated RIA or ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for LH and FSH.

    • Calculate the concentration of LH and FSH released for each treatment condition.

    • Plot the hormone concentration against the log concentration of the test peptide.

    • Use non-linear regression to determine the potency (EC₅₀) for each active compound.

Conclusion

The biological activities of full-length LHRH and its metabolite LHRH (1-5) are distinct and context-dependent. Full-length LHRH acts as a classical hormone via the GnRH receptor, with its signaling pathway diverging between pituitary and cancerous tissues to produce either stimulatory or inhibitory effects on cell function. In contrast, LHRH (1-5) appears to function as a separate signaling molecule, potentially acting through the orphan receptor GPR101 to elicit proliferative responses in certain cancer cells, an effect opposite to that of its parent peptide.

The lack of direct, quantitative comparative data underscores a significant knowledge gap and highlights an area for future research. A comprehensive understanding of the interplay between LHRH and its bioactive metabolites is crucial for the rational design of novel therapeutics targeting these pathways in reproductive disorders and oncology. The detailed protocols provided herein offer a framework for conducting such essential comparative studies.

References

The Physiological Role of LHRH (1-5): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Bioactive Neuropeptide Fragment

Abstract

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide central to reproductive neuroendocrinology, undergoes enzymatic processing to yield various metabolites. Among these, the N-terminal pentapeptide fragment, LHRH (1-5) (pGlu-His-Trp-Ser-Tyr), has emerged as a biologically active molecule with a distinct physiological profile that diverges from its parent hormone. This technical guide provides a comprehensive overview of the physiological role of LHRH (1-5), consolidating current research on its synthesis, receptor interactions, and downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating the nuanced roles of peptide fragments in cellular regulation and therapeutic development.

Introduction

The traditional view of peptide metabolism often relegates fragments to the status of inactive degradation products. However, a growing body of evidence challenges this paradigm, revealing that specific peptide fragments can possess unique biological activities, sometimes complementary or even antagonistic to their precursor molecules. LHRH (1-5) exemplifies this concept. Produced by the cleavage of LHRH at the Tyr5-Gly6 bond by the zinc metalloendopeptidase EC 3.4.24.15 (also known as endopeptidase 24.15 or EP24.15), LHRH (1-5) is not merely an inactive metabolite but a signaling molecule in its own right.[1] Research has demonstrated its involvement in the intricate regulation of LHRH gene expression, reproductive behaviors, and cellular processes such as proliferation and migration, particularly in the context of cancer.[1][2][3] This guide synthesizes the key findings related to the physiological functions of LHRH (1-5), presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to facilitate a deeper understanding and spur further investigation into its therapeutic potential.

Biosynthesis and Metabolism of LHRH (1-5)

The generation of LHRH (1-5) is a specific enzymatic process. The primary enzyme responsible for the cleavage of the full-length LHRH decapeptide is EP24.15.[1] This metalloendopeptidase is strategically localized in various tissues, including the hypothalamus, suggesting a regulated and physiologically relevant conversion process.[4] The enzymatic action of EP24.15 on LHRH yields the LHRH (1-5) fragment, which can then exert its distinct biological effects.

LHRH LHRH (1-10) (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) EP2415 EP24.15 (Endopeptidase 24.15) LHRH->EP2415 LHRH_1_5 LHRH (1-5) (pGlu-His-Trp-Ser-Tyr) EP2415->LHRH_1_5 LHRH_6_10 LHRH (6-10) (Gly-Leu-Arg-Pro-Gly-NH2) EP2415->LHRH_6_10

Figure 1: Enzymatic Conversion of LHRH to LHRH (1-5).

Physiological Functions and Quantitative Data

The physiological roles of LHRH (1-5) are multifaceted, impacting gene expression, cellular behavior, and organismal physiology. The following tables summarize the key quantitative findings from various studies.

Regulation of LHRH Gene Expression

In contrast to its parent molecule, LHRH, which can exhibit negative feedback on its own gene expression, LHRH (1-5) has been shown to stimulate LHRH mRNA levels in the immortalized hypothalamic neuronal cell line, GT1-7.[4] This suggests a complex local feedback mechanism where the metabolic product of LHRH can paradoxically upregulate the expression of the precursor peptide.

Cell LineTreatmentConcentration (nM)Duration (hours)Effect on LHRH mRNA LevelsCitation
GT1-7LHRH (1-5)101Increase[4]
GT1-7LHRH (1-5)1001Increase[4]
GT1-7LHRH (1-5)10001Increase[4]
GT1-7LHRH (1-5)1002Peak Increase[4]
GT1-7LHRH (1-5)1004Diminished but significant increase[4]
Effects on Cell Proliferation and Migration

LHRH (1-5) has demonstrated divergent effects on cell proliferation and migration compared to LHRH and its analogs, particularly in cancer cell lines. While LHRH agonists can have anti-proliferative effects, LHRH (1-5) has been shown to promote proliferation and migration in certain contexts.[5]

Cell LineTreatmentConcentration (nM)Duration (hours)EffectCitation
Ishikawa (Endometrial Cancer)LHRH (1-5)10024Increased Migration[6]
Ishikawa (Endometrial Cancer)LHRH (1-5)10048Increased Migration[6]
GN11 (Immortalized GnRH Neurons)LHRH (1-5)10024Delayed Wound Closure (Inhibited Migration)[7]
GN11 (Immortalized GnRH Neurons)LHRH (1-5)10048Delayed Wound Closure (Inhibited Migration)[7]
Role in Reproductive Behavior

Central administration of LHRH (1-5) has been shown to facilitate female reproductive behavior (lordosis) in animal models, an effect that is dose-dependent.[3] This indicates a role for this fragment in the neural circuits governing sexual receptivity.

Animal ModelTreatmentDose (pmol)Effect on Lordosis QuotientCitation
Ovariectomized, Estrogen-primed RatsLHRH (1-5) (intracerebroventricular)35Increase[3]
Ovariectomized, Estrogen-primed RatsLHRH (1-5) (intracerebroventricular)70Maximal Increase[3]

Receptor Binding and Signaling Pathways

LHRH (1-5) does not appear to act through the classical LHRH receptor. Instead, research has identified two orphan G protein-coupled receptors (GPCRs), GPR101 and GPR173, as putative receptors for this pentapeptide.[3][8] The activation of these receptors initiates distinct downstream signaling cascades.

GPR101-Mediated Signaling and EGFR Transactivation

In endometrial cancer cells, LHRH (1-5) binding to GPR101 has been shown to transactivate the Epidermal Growth Factor Receptor (EGFR).[6] This occurs through the release of EGF, which then binds to and phosphorylates EGFR, leading to downstream signaling that promotes cell migration.

cluster_cell Cell Membrane LHRH_1_5 LHRH (1-5) GPR101 GPR101 LHRH_1_5->GPR101 Binds EGF_release EGF Release GPR101->EGF_release Activates EGFR EGFR EGF_release->EGFR Activates pEGFR pEGFR EGFR->pEGFR Phosphorylation Downstream Downstream Signaling (e.g., MAPK/ERK pathway) pEGFR->Downstream Migration Cell Migration Downstream->Migration

Figure 2: GPR101-Mediated EGFR Transactivation by LHRH (1-5).

GPR173-Mediated Signaling and Regulation of Cell Migration

In immortalized GnRH neurons (GN11 cells), LHRH (1-5) has been shown to inhibit migration via its interaction with GPR173.[3] This signaling pathway involves the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.

cluster_cell Cell Membrane LHRH_1_5 LHRH (1-5) GPR173 GPR173 LHRH_1_5->GPR173 Binds pSTAT3 pSTAT3 GPR173->pSTAT3 Inhibits Phosphorylation Migration Cell Migration pSTAT3->Migration Inhibits STAT3 STAT3

Figure 3: GPR173-Mediated Inhibition of Cell Migration by LHRH (1-5).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LHRH (1-5) physiology.

Cell Culture and Treatment for LHRH mRNA Quantification (GT1-7 Cells)
  • Cell Culture: GT1-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) in a humidified atmosphere of 5% CO2 at 37°C.

  • Plating: For experiments, cells are plated at a density that allows them to reach approximately 80% confluency on the day of the experiment.

  • Treatment: The culture medium is replaced with serum-free DMEM for a starvation period (e.g., 2-4 hours) prior to treatment. LHRH (1-5) is then added to the medium at the desired concentrations (e.g., 10, 100, 1000 nM) for the specified duration (e.g., 1, 2, 4 hours). Control cells receive vehicle (e.g., sterile water or buffer).

  • RNA Isolation: At the end of the treatment period, total RNA is isolated from the cells using a standard method such as TRIzol reagent or a commercial RNA isolation kit.

  • Quantification of LHRH mRNA: LHRH mRNA levels are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

    • Reverse Transcription: A fixed amount of total RNA (e.g., 1 µg) is reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

    • qPCR: The cDNA is then used as a template for qPCR with primers specific for LHRH and a reference gene (e.g., GAPDH, β-actin) for normalization. The reaction is typically performed in a real-time PCR system using a fluorescent dye such as SYBR Green.

    • Data Analysis: The relative expression of LHRH mRNA is calculated using the ΔΔCt method, where the expression in treated cells is compared to that in control cells after normalization to the reference gene.

start Start: GT1-7 Cell Culture plating Plate Cells start->plating starvation Serum Starvation plating->starvation treatment LHRH (1-5) Treatment starvation->treatment rna_isolation RNA Isolation treatment->rna_isolation rt Reverse Transcription (cDNA synthesis) rna_isolation->rt qpcr Real-Time qPCR rt->qpcr analysis Data Analysis (ΔΔCt) qpcr->analysis end End: Relative LHRH mRNA Expression analysis->end

Figure 4: Experimental Workflow for LHRH mRNA Quantification.

Wound Healing/Cell Migration Assay (GN11 and Ishikawa Cells)
  • Cell Culture and Plating: Cells (e.g., GN11 or Ishikawa) are cultured to confluence in a multi-well plate (e.g., 6-well or 24-well).

  • Wound Creation: A sterile pipette tip (e.g., p200 or p1000) is used to create a linear scratch or "wound" in the confluent cell monolayer.

  • Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Fresh culture medium containing the desired concentration of LHRH (1-5) (e.g., 100 nM) or vehicle is added to the wells.

  • Image Acquisition: The wound area is imaged at time zero (immediately after wounding) and at subsequent time points (e.g., 24 and 48 hours) using an inverted microscope with a camera.

  • Data Analysis: The width of the wound is measured at multiple points for each image. The rate of wound closure is calculated as the percentage of the initial wound area that has been repopulated by migrating cells over time. This is often quantified using image analysis software.

Receptor Binding Assay (Radioligand Displacement)

While direct radiolabeled LHRH (1-5) binding assays are not widely reported, the principle of a competitive binding assay can be applied to investigate its interaction with putative receptors.

  • Membrane Preparation: Cell membranes from cells expressing the receptor of interest (e.g., GPR101 or GPR173) are prepared by homogenization and centrifugation.

  • Radioligand: A suitable radiolabeled ligand that binds to the receptor is required. In the absence of a specific radiolabeled LHRH (1-5), a surrogate approach might involve a labeled ligand for the same receptor.

  • Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled LHRH (1-5) (the competitor).

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification of Radioactivity: The radioactivity retained on the filters (representing the bound ligand) is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. The concentration of LHRH (1-5) that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Implications for Drug Development

The discovery of the distinct biological activities of LHRH (1-5) opens new avenues for therapeutic intervention. Understanding its unique signaling pathways through GPR101 and GPR173 provides novel targets for drug development.

  • Oncology: The proliferative and migratory effects of LHRH (1-5) in certain cancer cells suggest that antagonists for GPR101 could be explored as potential anti-cancer agents, particularly in endometrial cancer.[6]

  • Reproductive Medicine: The role of LHRH (1-5) in regulating LHRH gene expression and reproductive behavior suggests that modulators of its activity could be developed to address certain reproductive disorders.[3][4]

  • Neuroscience: The involvement of LHRH (1-5) in neuronal migration highlights its potential role in neurodevelopment and suggests that its signaling pathway could be a target for addressing developmental neurological disorders.[7]

Conclusion

The LHRH (1-5) fragment is a compelling example of a bioactive peptide metabolite with a physiological role distinct from its precursor. Its ability to modulate gene expression, cellular behavior, and complex physiological processes through novel receptor interactions underscores the importance of studying peptide metabolism in detail. For researchers and drug development professionals, the LHRH (1-5) system offers a rich area for further exploration, with the potential to uncover new therapeutic targets for a range of conditions, from cancer to reproductive and neurological disorders. This guide provides a foundational resource to support these ongoing and future investigations.

References

An In-Depth Technical Guide to the LHRH Degradation Pathway to LHRH (1-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymatic pathway leading to the degradation of Luteinizing Hormone-Releasing Hormone (LHRH) into its bioactive metabolite, LHRH (1-5). This document details the key enzymes involved, their kinetics, and the experimental protocols for studying this pathway, presented in a format tailored for researchers, scientists, and professionals in drug development.

Introduction

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive system. Its degradation is a vital physiological process that controls its biological activity. A key metabolite in this pathway is the pentapeptide LHRH (1-5) (pGlu-His-Trp-Ser-Tyr), which has been shown to possess biological activities distinct from its parent molecule. Understanding the enzymatic cascade that generates LHRH (1-5) is crucial for the development of LHRH analogs with improved stability and therapeutic efficacy.

The LHRH Degradation Pathway to LHRH (1-5)

The degradation of LHRH to LHRH (1-5) is primarily a two-step enzymatic process, although direct cleavage can also occur. The key enzymes implicated are Prolyl Endopeptidase (PEP) and Thimet Oligopeptidase (TOP) , also known as Endopeptidase-24.15 (EP24.15).

  • Step 1: Initial Cleavage by Prolyl Endopeptidase (PEP). Prolyl endopeptidase can initiate the degradation by cleaving the Pro9-Gly10 amide bond of LHRH.[1] This action generates the LHRH (1-9) nonapeptide and Gly-NH2.[1]

  • Step 2: Formation of LHRH (1-5) by Thimet Oligopeptidase (TOP/EP24.15). The resulting LHRH (1-9) fragment is then a substrate for thimet oligopeptidase, which cleaves the Tyr5-Gly6 bond to produce the final LHRH (1-5) pentapeptide.[2]

  • Direct Pathway: Thimet oligopeptidase can also directly cleave the Tyr5-Gly6 bond of the intact LHRH decapeptide to yield LHRH (1-5).[3][4]

This degradation process occurs in various tissues, with significant activity observed in the pituitary and hypothalamus.[5]

LHRH_Degradation cluster_enzymes Enzymes LHRH LHRH (1-10) (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) LHRH_1_9 LHRH (1-9) (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro) LHRH->LHRH_1_9 Cleavage at Pro9-Gly10 LHRH_1_5 LHRH (1-5) (pGlu-His-Trp-Ser-Tyr) LHRH->LHRH_1_5 Direct Cleavage at Tyr5-Gly6 LHRH_6_10 LHRH (6-10) (Gly-Leu-Arg-Pro-Gly-NH2) LHRH_1_9->LHRH_1_5 Cleavage at Tyr5-Gly6 Gly_NH2 Gly-NH2 PEP Prolyl Endopeptidase (PEP) PEP->LHRH_1_9 TOP Thimet Oligopeptidase (TOP / EP24.15) TOP->LHRH_1_5

Diagram 1: LHRH Degradation Pathway to LHRH (1-5). This diagram illustrates the enzymatic cleavage of LHRH by Prolyl Endopeptidase and Thimet Oligopeptidase to generate the LHRH (1-5) fragment.

Quantitative Data

The enzymatic degradation of LHRH has been characterized by determining the kinetic parameters of the involved enzymes. The following tables summarize key quantitative data from studies on LHRH degradation.

Table 1: Enzyme Kinetic Parameters for LHRH Degradation

Enzyme SourceSubstrateKm (µM)Vmax (µg LHRH/mg protein/min)Reference
Rat Hypothalamic ExtractLHRH12.42.33[5]
Rat Pituitary ExtractLHRH12.28.0[5]
Thimet Oligopeptidase (EP24.15)Kisspeptin Substrate19.682.37 pmol/min/ng[2]

Table 2: In Vitro Half-Life of LHRH in Plasma

SpeciesHalf-life (hours)Reference
Human9.8[6]
Guinea-pig3.0[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the LHRH degradation pathway.

In Vitro LHRH Degradation Assay

This protocol describes the incubation of LHRH with tissue homogenates to study its degradation.

1. Preparation of Tissue Homogenates:

  • Euthanize the animal (e.g., rat) and dissect the desired tissue (e.g., hypothalamus, pituitary).[1]

  • Immediately place the tissue in ice-cold homogenization buffer (e.g., 0.25 M sucrose (B13894) solution).

  • Homogenize the tissue using a Dounce homogenizer on ice.[7]

  • Centrifuge the homogenate at a low speed (e.g., 2000 x g for 2 minutes) to remove cellular debris.[7]

  • Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Degradation Reaction:

  • In a microcentrifuge tube, combine the tissue homogenate (supernatant) with a known concentration of LHRH in an appropriate reaction buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • To stop the reaction at each time point, add an equal volume of a quenching solution, such as 0.1 M HCl or 80% acetonitrile (B52724) containing 0.1% formic acid.[8]

  • Centrifuge the quenched samples at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.[1]

  • Collect the supernatant for analysis by HPLC or LC-MS.

3. Controls:

  • No-enzyme control: Incubate LHRH in the reaction buffer without the tissue homogenate.

  • Zero-time control: Add the quenching solution to the reaction mixture immediately after adding the tissue homogenate.

  • Inhibitor control: Pre-incubate the tissue homogenate with specific inhibitors of the enzymes of interest (e.g., a specific inhibitor for thimet oligopeptidase) before adding LHRH.[3]

In_Vitro_Degradation_Workflow Tissue Tissue Dissection (e.g., Hypothalamus) Homogenization Homogenization (in Sucrose Buffer) Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant (Enzyme Source) Centrifugation1->Supernatant Incubation Incubation with LHRH (37°C, Time-course) Supernatant->Incubation Quenching Reaction Quenching (e.g., Acid or Acetonitrile) Incubation->Quenching Centrifugation2 High-Speed Centrifugation Quenching->Centrifugation2 Analysis Supernatant Analysis (HPLC / LC-MS) Centrifugation2->Analysis

Diagram 2: Workflow for In Vitro LHRH Degradation Assay. This diagram outlines the key steps in performing an in vitro degradation assay using tissue homogenates.
HPLC Analysis of LHRH and its Fragments

High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying LHRH and its degradation products.

1. HPLC System:

  • A standard HPLC system equipped with a UV detector is required.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[8][9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]

  • Mobile Phase B: 90% Acetonitrile in water with 0.1% TFA.[8]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptides. A typical gradient might be 5-60% B over 30 minutes.

  • Flow Rate: 1 mL/min.[8]

  • Detection: UV absorbance at 214 nm or 280 nm.[8]

  • Injection Volume: 20-100 µL of the supernatant from the degradation assay.

3. Quantification:

  • Standard curves for LHRH and LHRH (1-5) are generated by injecting known concentrations of synthetic peptides.

  • The peak areas of LHRH and its fragments in the experimental samples are compared to the standard curves to determine their concentrations.

Mass Spectrometry Identification of Degradation Products

Mass spectrometry (MS) is a powerful tool for the definitive identification of peptide fragments.

1. Mass Spectrometer:

  • An electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is typically used.

2. Sample Preparation:

  • The supernatant from the degradation assay can be directly injected into the LC-MS system.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Positive ion mode is generally used for peptides.

  • Scan Mode: Full scan mode is used to detect all ions within a specified mass range.

  • Collision-Induced Dissociation (CID): To confirm the sequence of the peptide fragments, tandem mass spectrometry (MS/MS) is performed. The parent ion of interest is selected and fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence.

4. Data Analysis:

  • The measured mass-to-charge (m/z) ratios of the detected peaks are compared to the theoretical m/z values of the expected LHRH fragments.

  • The fragmentation pattern from the MS/MS analysis is used to confirm the identity of the LHRH (1-5) fragment.

Analysis_Workflow Sample Sample from Degradation Assay HPLC HPLC Separation (Reversed-Phase C18) Sample->HPLC UV_Detector UV Detection (Quantification) HPLC->UV_Detector Mass_Spec Mass Spectrometry (Identification) HPLC->Mass_Spec LC-MS

References

A Technical Guide to the Neuropeptide Fragment pGlu-His-Trp-Ser-Tyr (GnRH-(1-5))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide pGlu-His-Trp-Ser-Tyr, also known as GnRH-(1-5), is the N-terminal fragment of Gonadotropin-Releasing Hormone (GnRH). Initially considered an inactive metabolite, emerging evidence reveals that GnRH-(1-5) is a biologically active peptide with distinct functions and signaling pathways independent of the classical GnRH receptor (GnRHR). This technical guide provides a comprehensive overview of the function, characteristics, and experimental methodologies associated with pGlu-His-Trp-Ser-Tyr, serving as a resource for researchers in reproductive biology, oncology, and neuroendocrinology.

Core Characteristics and Function

The pGlu-His-Trp-Ser-Tyr peptide is generated from the enzymatic cleavage of the full-length GnRH decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) by the metalloendopeptidase EP24.15.[1][2][3][4] Unlike its parent molecule, which is a primary regulator of the hypothalamic-pituitary-gonadal axis, GnRH-(1-5) exerts its effects through a distinct set of G protein-coupled receptors (GPCRs), namely GPR101 and GPR173.[2][5][6][7][8][9][10][11]

The biological functions of pGlu-His-Trp-Ser-Tyr are context-dependent and include the regulation of cell migration, gene expression, and potentially reproductive behaviors.[1][2][4][6][7][8] Notably, it has been shown to stimulate GnRH mRNA expression in immortalized GnRH neurons, suggesting a potential positive feedback loop in GnRH regulation.[2][3][7] In the context of cancer, particularly endometrial cancer, GnRH-(1-5) has been demonstrated to promote cell migration.[1][7][12]

Physicochemical Properties
PropertyValueSource
Molecular Formula C35H39N9O9PubChem
Molecular Weight 729.74 g/mol PubChem
Sequence pGlu-His-Trp-Ser-TyrN/A

Signaling Pathways

The pGlu-His-Trp-Ser-Tyr peptide does not bind to the classical GnRH receptor but instead signals through at least two orphan GPCRs: GPR101 and GPR173.[6][7][8][10][11]

GPR101-Mediated Signaling

In endometrial cancer cells, GnRH-(1-5) binding to GPR101 initiates a signaling cascade that involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).[7][12][11] This leads to the release of EGF, subsequent phosphorylation of EGFR, and activation of the downstream mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK).[1][7][11] This pathway has been shown to promote cell migration.[1][7][12]

GPR101_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH-(1-5) GnRH-(1-5) GPR101 GPR101 GnRH-(1-5)->GPR101 Binds MMP9 MMP-9 Activity GPR101->MMP9 Activates EGFR EGFR pEGFR p-EGFR EGFR->pEGFR EGF_release EGF Release MMP9->EGF_release EGF_release->EGFR Transactivates ERK ERK Activation pEGFR->ERK Migration Cell Migration ERK->Migration

GPR101-mediated signaling pathway of pGlu-His-Trp-Ser-Tyr.
GPR173-Mediated Signaling

In immortalized GnRH neurons, pGlu-His-Trp-Ser-Tyr has been shown to inhibit cell migration by activating GPR173.[2][5][8][9] The downstream signaling of GPR173 involves the recruitment of β-arrestin 2 and appears to modulate the transforming growth factor-beta (TGF-β) signaling pathway.[5][6][9][10] This interaction suggests a role for GnRH-(1-5) in the developmental migration of GnRH neurons.[2][5][8][9]

GPR173_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH-(1-5) GnRH-(1-5) GPR173 GPR173 GnRH-(1-5)->GPR173 Binds beta_arrestin β-arrestin 2 Recruitment GPR173->beta_arrestin TGF_beta TGF-β Signaling Modulation beta_arrestin->TGF_beta Migration Inhibition of Neuronal Migration TGF_beta->Migration

GPR173-mediated signaling pathway of pGlu-His-Trp-Ser-Tyr.

Quantitative Data

Quantitative data for the biological activity of pGlu-His-Trp-Ser-Tyr is still emerging. The following table summarizes available data.

ParameterValueAssay SystemReference
EC50 (GPR101 activation) ~7 nMCHO-K1 GPR101 β-arrestin recruitment assay[12]
Effective Concentration (Cell Migration) 100 nMWound closure assay (Ishikawa cells)[12]
Effective Concentration (Neuronal Migration Inhibition) 100 nMWound closure and transwell assays (GN11 cells)[5][8][9]

Experimental Protocols

Peptide Synthesis and Purification

The pGlu-His-Trp-Ser-Tyr peptide can be synthesized using solid-phase peptide synthesis (SPPS) with a mixed Boc/Fmoc strategy.[13]

Methodology:

  • Resin Preparation: Start with a suitable resin (e.g., Wang resin).

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Tyr, Ser, Trp, His) using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group with a solution of piperidine (B6355638) in DMF between each coupling step.

  • N-terminal Pyroglutamic Acid Formation: After the final amino acid coupling and deprotection, the N-terminal glutamine is cyclized to pyroglutamic acid.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.[13]

Cell Migration (Wound Closure) Assay

This assay is used to assess the effect of pGlu-His-Trp-Ser-Tyr on cell migration in vitro.[1][8]

Methodology:

  • Cell Culture: Plate cells (e.g., Ishikawa or GN11) in a multi-well plate and grow to confluence.

  • Wound Creation: Create a "scratch" or wound in the confluent cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add media containing the desired concentration of pGlu-His-Trp-Ser-Tyr (e.g., 100 nM) or vehicle control.

  • Image Acquisition: Capture images of the wound at time zero and at subsequent time points (e.g., 24 and 48 hours).

  • Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure as a measure of cell migration.

Wound_Closure_Workflow A Plate cells and grow to confluence B Create a scratch wound in the cell monolayer A->B C Wash and add media with pGlu-His-Trp-Ser-Tyr or vehicle B->C D Image the wound at T=0 C->D E Incubate for desired time (e.g., 24h, 48h) D->E F Image the wound at subsequent time points E->F G Measure wound area and calculate migration rate F->G

Workflow for the wound closure cell migration assay.
Receptor Activation (β-arrestin Recruitment) Assay

This assay measures the activation of a GPCR by quantifying the recruitment of β-arrestin to the receptor upon ligand binding.[12][11]

Methodology:

  • Cell Line: Use a cell line engineered to co-express the receptor of interest (e.g., GPR101) fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

  • Cell Plating: Plate the cells in a multi-well plate.

  • Ligand Addition: Add varying concentrations of pGlu-His-Trp-Ser-Tyr to the wells.

  • Incubation: Incubate the plate to allow for ligand binding and β-arrestin recruitment.

  • Substrate Addition: Add the chemiluminescent substrate for the reporter enzyme.

  • Signal Detection: Measure the luminescence, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the luminescence signal against the ligand concentration to determine the EC50 value.[12]

Quantification by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method for the quantification of pGlu-His-Trp-Ser-Tyr in biological samples.[14][15]

Methodology:

  • Sample Preparation: Extract the peptide from the biological matrix (e.g., plasma, cell culture media) using protein precipitation followed by solid-phase extraction (SPE).

  • LC Separation: Separate the peptide from other components of the sample using nano-high-performance liquid chromatography (nano-HPLC).

  • Mass Spectrometry Detection: Ionize the peptide using electrospray ionization (ESI) and detect and quantify it using a high-resolution mass spectrometer.

  • Data Analysis: Use a stable isotope-labeled internal standard for accurate quantification.

Conclusion and Future Directions

The pGlu-His-Trp-Ser-Tyr peptide has emerged as a bioactive molecule with functions that are distinct from its parent hormone, GnRH. Its signaling through GPR101 and GPR173 opens new avenues for research into the regulation of reproductive processes, neuronal development, and cancer biology. Further investigation is required to fully elucidate the physiological and pathological roles of this peptide, including the identification of its complete receptor repertoire, the detailed characterization of its downstream signaling pathways, and the determination of its pharmacokinetic and pharmacodynamic properties. This knowledge will be crucial for the potential development of novel therapeutic agents targeting the GnRH-(1-5) signaling system.

References

Role of LHRH (1-5) in reproductive regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of LHRH (1-5) in Reproductive Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is the central regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] Its processing and metabolism, however, are not merely degradative pathways but can generate bioactive fragments with distinct physiological roles. This technical guide provides a comprehensive overview of the LHRH metabolite, LHRH (1-5), a pentapeptide with the sequence pGlu-His-Trp-Ser-Tyr. We will delve into its enzymatic formation, its unique signaling pathways independent of the canonical LHRH receptor, and its multifaceted role in reproductive regulation. This document will present quantitative data from key studies, detailed experimental protocols for in vitro analysis, and visual representations of the underlying molecular mechanisms to serve as a valuable resource for researchers in reproductive biology and drug development.

Introduction: Beyond LHRH-I - The Emergence of a Bioactive Metabolite

LHRH-I, a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2), is the primary neurohormone controlling the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][2][3][4] While the function of LHRH-I and its synthetic analogs as agonists and antagonists of the LHRH receptor (LHRH-R) is well-established in reproductive medicine, recent evidence has highlighted the biological significance of its metabolic products.[5][6][7] LHRH (1-5) has emerged as a key metabolite that is not an inactive degradation product but a bioactive peptide with its own distinct functions in reproductive tissues.[5][8] This pentapeptide has been shown to regulate LHRH gene expression and secretion, influence reproductive behavior, and even play a role in the pathophysiology of reproductive cancers, often with effects that contrast with its parent molecule.[9][10][11]

Enzymatic Formation of LHRH (1-5)

LHRH (1-5) is generated from the enzymatic cleavage of LHRH-I. The primary enzyme responsible for this conversion is the zinc metalloendopeptidase EC 3.4.24.15, also known as thimet oligopeptidase (EP24.15).[9][10] EP24.15 cleaves the peptide bond between tyrosine at position 5 and glycine (B1666218) at position 6 of the LHRH-I decapeptide.[10]

Some evidence suggests a two-step mechanism for the efficient production of LHRH (1-5). In this model, LHRH-I is first cleaved by prolyl endopeptidase (PE) to produce LHRH (1-9). This intermediate is then a more favorable substrate for EP24.15, which subsequently cleaves it to yield LHRH (1-5).[12]

Enzymatic_Formation_of_LHRH_1_5 LHRH_I LHRH-I (Decapeptide) (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) LHRH_1_9 LHRH (1-9) LHRH_I->LHRH_1_9 Cleavage of Pro9-Gly10 LHRH_1_5 LHRH (1-5) (pGlu-His-Trp-Ser-Tyr) LHRH_I->LHRH_1_5 Direct Cleavage LHRH_1_9->LHRH_1_5 Cleavage of Tyr5-Gly6 PE PE EP2415 EP24.15

Enzymatic conversion of LHRH-I to LHRH (1-5).

Signaling Pathways of LHRH (1-5)

A critical aspect of LHRH (1-5) biology is that its actions are not mediated by the classical LHRH-R.[11] Instead, it activates its own distinct signaling cascades through orphan G protein-coupled receptors (GPCRs), primarily GPR101 and GPR173.[8][13][14] The downstream signaling is G-protein dependent and can involve the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAPK/ERK pathway.[15] This signaling is also dependent on extracellular calcium and calmodulin-dependent protein kinase (CaM Kinase).[9]

LHRH_1_5_Signaling_Pathway cluster_membrane Plasma Membrane LHRH_1_5 LHRH (1-5) GPR101 GPR101 LHRH_1_5->GPR101 GPR173 GPR173 LHRH_1_5->GPR173 G_protein G-protein GPR101->G_protein GPR173->G_protein EGFR EGFR MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK G_protein->EGFR Transactivation CaM_Kinase CaM Kinase G_protein->CaM_Kinase Gene_Expression Regulation of LHRH Gene Expression CaM_Kinase->Gene_Expression MAPK_ERK->Gene_Expression Cell_Proliferation Cell Proliferation and Migration MAPK_ERK->Cell_Proliferation Calcium Ca2+ Calcium->CaM_Kinase

Signaling pathway of LHRH (1-5).

Quantitative Data on the Effects of LHRH (1-5)

Effect of LHRH (1-5) on LHRH mRNA Expression in GT1-7 Cells

Studies using the immortalized murine hypothalamic neuronal cell line, GT1-7, have provided quantitative insights into the stimulatory role of LHRH (1-5) on LHRH gene expression.

Table 1: Dose-Dependent Effect of LHRH (1-5) on Cytoplasmic LHRH mRNA Levels in GT1-7 Cells after 1-hour Treatment

LHRH (1-5) Concentration (nM)Mean LHRH mRNA (pg/mg total cytoplasmic RNA) ± SEFold Change vs. Control
0 (Control)1.5 ± 0.11.0
0.11.6 ± 0.2~1.1
11.7 ± 0.1~1.1
102.0 ± 0.2~1.3
1002.2 ± 0.1~1.5
10002.1 ± 0.2~1.4
Data derived from Wu et al. (2005). P < 0.05 compared to control.

Table 2: Time-Dependent Effect of 100 nM LHRH (1-5) on Cytoplasmic LHRH mRNA Levels in GT1-7 Cells

Treatment Time (hours)Mean LHRH mRNA (pg/mg total cytoplasmic RNA) ± SEFold Change vs. Control
01.4 ± 0.11.0
12.1 ± 0.21.5
22.0 ± 0.1~1.4
41.8 ± 0.1~1.3
Data derived from Wu et al. (2005). P < 0.05 compared to control.

These data demonstrate a significant and transient increase in LHRH mRNA levels in response to LHRH (1-5) treatment, with a maximal effect observed at 1-2 hours with a concentration of 100 nM.[8]

Detailed Experimental Protocols

Cell Culture

The GT1-7 cell line is an essential in vitro model for studying GnRH neurons.[16][17]

  • Culture Medium: High Glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[9][18]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[9][18]

  • Subculturing:

    • Aspirate the culture medium and wash the cell layer with PBS (without Ca2+ and Mg2+).[18]

    • Add Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes until cells detach.[18] GT1-7 cells can be sensitive, so avoid over-trypsinization.[18]

    • Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.[18]

    • Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.[18]

    • Resuspend the cell pellet in fresh medium and seed into new culture flasks at a subcultivation ratio of 1:5 to 1:7.[18]

    • Renew the culture medium every 2 to 3 days.[18]

The Ishikawa cell line is a valuable model for studying endometrial biology and cancer.[11]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 2 mM L-glutamine and 10% FBS.[19] Some protocols may also include 1% Non-Essential Amino Acids (NEAA).

  • Culture Conditions: 37°C, 5% CO2 in a humidified atmosphere.[19]

  • Subculturing:

    • Remove the medium and wash the cells with PBS (without Ca2+ and Mg2+).[19]

    • Add Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C.[19]

    • Add complete growth medium to inactivate the trypsin and collect the cells.[19]

    • Centrifuge the cells at 125 x g for 5-10 minutes.[19]

    • Resuspend the cell pellet in fresh medium and plate into new flasks.[19] A split ratio of 1:5 is common.

Ribonuclease Protection Assay (RPA) for LHRH mRNA Quantification

RPA is a highly sensitive method for the detection and quantification of specific mRNA transcripts.[20][21]

RPA_Workflow start Start: Total RNA Extraction probe_synthesis In vitro transcription of 32P-labeled antisense LHRH RNA probe start->probe_synthesis hybridization Hybridization of probe with total RNA sample start->hybridization probe_synthesis->hybridization rnase_digestion RNase digestion of single-stranded RNA hybridization->rnase_digestion proteinase_k Proteinase K treatment to inactivate RNases rnase_digestion->proteinase_k precipitation Precipitation of protected RNA hybrids proteinase_k->precipitation gel_electrophoresis Denaturing polyacrylamide gel electrophoresis (PAGE) precipitation->gel_electrophoresis autoradiography Autoradiography and quantification of protected bands gel_electrophoresis->autoradiography end End: LHRH mRNA Quantification autoradiography->end

References

Methodological & Application

Application Notes and Protocols for LHRH (1-5) (free acid) Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro treatment of cells with LHRH (1-5) (free acid), a bioactive metabolite of Gonadotropin-Releasing Hormone (GnRH).

Luteinizing Hormone-Releasing Hormone (LHRH) (1-5), also known as GnRH (1-5), is the N-terminal pentapeptide fragment of LHRH-I.[1] It is generated by the enzymatic cleavage of LHRH at the Tyr5-Gly6 bond by the metalloendopeptidase EC 3.4.24.15.[2][3][4] While initially considered an inactive degradation product, research has revealed that LHRH (1-5) possesses distinct biological activities, often differing from its parent decapeptide.[2][4] It plays a role in regulating gene expression, cell proliferation, and migration in various cell types, including neuronal and cancer cells.[2][5]

The effects of LHRH (1-5) are not mediated by the classical LHRH receptor but through orphan G protein-coupled receptors such as GPR101 and GPR173.[6][7] This distinct signaling pathway makes LHRH (1-5) a subject of interest in understanding the complex regulation of reproductive functions and its potential as a therapeutic agent.[1]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of LHRH (1-5) treatment in various cell lines as reported in the literature.

Table 1: Effective Concentrations of LHRH (1-5) in Different Cell Lines

Cell LineCell TypeConcentration RangeObserved EffectReference
GT1-7Hypothalamic Neuronal10 - 1000 nMStimulation of LHRH mRNA expression.[2][2]
GN11Immature GnRH-secreting100 nMInhibition of cellular migration.[6][8][6][8]
IshikawaHuman Endometrial Adenocarcinoma100 nMIncreased cell proliferation and migration.[5][9][5][9]
ECC-1Human Endometrial CancerNot SpecifiedPromotion of cell migration via EGFR transactivation.[10][10]
ACI-181 (Stage 1)Human Endometrial Cancer100 nMIncreased cell migration and TGF-β bioactivity.[10][10]
ACI-52 (Stage 2)Human Endometrial Cancer100 nMIncreased cell migration and TGF-β bioactivity.[10][10]
LNCaPHuman Prostate CancerNot SpecifiedGrowth inhibitory effect of glycosylated LHRH derivatives.[11][11]

Table 2: Summary of LHRH (1-5) Effects and Signaling Pathways

Cell LineDownstream EffectSignaling Pathway ImplicatedReference
GT1-7Increased LHRH mRNACalcium/Calmodulin-dependent protein kinase.[2][2]
GN11Inhibition of migrationGPR173 activation.[6][8][6][8]
IshikawaIncreased cell migrationGPR101, EGF release, EGFR phosphorylation.[9][9]
IshikawaIncreased cell proliferationSuppression of caspase-3/7, downregulation of ERK-1/2.[5][5]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with LHRH (1-5)

This protocol provides a general procedure for treating adherent cell cultures with LHRH (1-5). Specific parameters such as cell seeding density, LHRH (1-5) concentration, and incubation time should be optimized for each cell line and experimental endpoint.

Materials:

  • LHRH (1-5) (free acid) peptide

  • Sterile, nuclease-free water or appropriate solvent for peptide reconstitution

  • Complete cell culture medium appropriate for the cell line

  • Serum-free or reduced-serum medium

  • Phosphate-buffered saline (PBS), sterile

  • Cell line of interest (e.g., GT1-7, Ishikawa, GN11)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • One to two days prior to treatment, seed cells into multi-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate under standard conditions (e.g., 37°C, 5% CO2).

  • Peptide Reconstitution:

    • Reconstitute the lyophilized LHRH (1-5) peptide in sterile, nuclease-free water or a recommended solvent to create a concentrated stock solution (e.g., 1 mM).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Cell Starvation (Optional but Recommended):

    • For many signaling studies, it is advisable to serum-starve the cells prior to treatment to reduce basal signaling activity.

    • Aspirate the complete medium, wash the cells once with sterile PBS, and replace with serum-free or reduced-serum medium.

    • Incubate for 2 to 24 hours, depending on the cell line's tolerance.

  • LHRH (1-5) Treatment:

    • Prepare working solutions of LHRH (1-5) by diluting the stock solution in the appropriate cell culture medium (e.g., serum-free medium).

    • Aspirate the starvation medium from the cells.

    • Add the medium containing the desired concentration of LHRH (1-5) (e.g., 10 nM, 100 nM, 1 µM) to the respective wells.

    • Include a vehicle control (medium with the same concentration of the peptide solvent).

    • Incubate for the desired duration (e.g., 1, 2, 4, 24, or 48 hours) under standard culture conditions.

  • Downstream Analysis:

    • Following incubation, harvest the cells or conditioned medium for downstream analysis, such as:

      • Gene Expression Analysis: Isolate RNA for real-time PCR to measure target mRNA levels (e.g., LHRH).

      • Protein Analysis: Lyse cells to extract protein for Western blotting to assess protein expression or phosphorylation status (e.g., EGFR, ERK).

      • Cell Viability/Proliferation Assays: Perform assays such as MTS or MTT.

      • Cell Migration Assays: Conduct wound healing or transwell migration assays.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This protocol is adapted from methodologies used to assess the effect of LHRH (1-5) on the migration of cell lines like GN11 and Ishikawa.[8][10]

Materials:

  • Cells cultured to confluence in 6-well plates

  • Sterile 200 µL or 1000 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Culture:

    • Seed cells in 6-well plates and grow to ~90-100% confluence.

    • If applicable, serum-starve the cells for 24 hours prior to the assay.

  • Creating the "Wound":

    • Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer.

    • Wash the wells gently with PBS to remove detached cells.

  • Treatment:

    • Replace the PBS with fresh medium (e.g., 10% stripped FBS) containing the desired concentration of LHRH (1-5) or vehicle control.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.

    • Incubate the plates under standard conditions.

    • Capture images of the same fields at subsequent time points (e.g., 24 and 48 hours).

  • Analysis:

    • Measure the width of the scratch at each time point for all treatment conditions.

    • Calculate the percentage of wound closure relative to the 0-hour time point.

Visualizations

Signaling Pathways and Experimental Workflows

LHRH_1_5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LHRH (1-5) LHRH (1-5) GPR101/173 GPR101 / GPR173 LHRH (1-5)->GPR101/173 Binds EGF EGF EGFR EGFR EGF->EGFR Binds G_Protein G Protein GPR101/173->G_Protein ERK ERK EGFR->ERK Activates G_Protein->EGF Stimulates Release CaM_Kinase CaM Kinase G_Protein->CaM_Kinase Activates PLC PLC G_Protein->PLC Activates Nucleus Nucleus CaM_Kinase->Nucleus -> Transcription PKC PKC PLC->PKC Activates ERK->Nucleus -> Proliferation/Migration

Caption: LHRH (1-5) Signaling Pathways.

Experimental_Workflow_LHRH_1_5 cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis cluster_endpoints Endpoints A Seed Cells in Multi-well Plates B Culture to 70-80% Confluency A->B C Serum Starve (Optional) B->C D Prepare LHRH (1-5) Dilutions C->D E Treat Cells (Include Vehicle Control) D->E F Incubate for a Defined Period E->F G Harvest Cells / Supernatant F->G H RNA/Protein Extraction G->H I Cell-based Assays G->I J qPCR H->J K Western Blot H->K L Migration Assay I->L M Proliferation Assay I->M

References

Application Note: Quantitative Analysis of LHRH (1-5) (Free Acid) by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide that plays a pivotal role in the regulation of reproductive function. Its degradation in vivo leads to the formation of various fragments, including LHRH (1-5) (pGlu-His-Trp-Ser-Tyr). This pentapeptide is generated by the cleavage of LHRH at the Tyr⁵-Gly⁶ site and may possess its own biological activities, making its detection and quantification crucial for pharmacokinetic and metabolic studies of LHRH and its analogs.[1] This application note provides a detailed protocol for the sensitive and selective quantification of LHRH (1-5) (free acid) in biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Experimental Protocols

This section details the methodologies for sample preparation, HPLC separation, and MS detection of LHRH (1-5) (free acid). The protocols are based on established methods for the analysis of LHRH and its fragments, ensuring robustness and reliability.[2]

Sample Preparation

The choice of sample preparation is critical for removing interferences and concentrating the analyte. Two common methods are protein precipitation (PPT) and solid-phase extraction (SPE).

1. Protein Precipitation (PPT): A simpler and faster method suitable for initial screening or when high sensitivity is not the primary goal.

  • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile (B52724) (containing an appropriate internal standard, if available).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex briefly and centrifuge to pellet any remaining particulates before transferring the supernatant to an HPLC vial.

2. Solid-Phase Extraction (SPE): Recommended for cleaner samples and achieving lower limits of quantification. A mixed-mode or polymeric reversed-phase sorbent is often effective for peptide extraction.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of HPLC-grade water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with 0.1% formic acid in water) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

  • Elution: Elute the LHRH (1-5) (free acid) with 1 mL of 50% acetonitrile in water containing 0.1% formic acid.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

HPLC Conditions
  • Column: A C18 reversed-phase column is recommended for the separation of peptides (e.g., 2.1 x 100 mm, 1.8 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 5-20 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
1.05
8.060
8.195
10.095
10.15
12.05
Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

  • Multiple Reaction Monitoring (MRM) for Triple Quadrupole:

    • The precursor ion will be the protonated molecular ion [M+H]⁺ of LHRH (1-5) (free acid) (C₂₉H₃₄N₈O₉, MW = 654.63 g/mol ). The exact m/z will be approximately 655.25.

    • Product ions would be determined by infusing a standard solution of LHRH (1-5) and performing a product ion scan. Common fragmentations occur at the peptide bonds.

  • Source Parameters (Typical Starting Points):

    • Capillary Voltage: 3.5 kV.[3]

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

Data Presentation

The following table summarizes representative quantitative data for the analysis of GnRH, the parent molecule of LHRH (1-5), which can be considered indicative of the expected performance for this method.[2]

ParameterRepresentative Value
Limit of Detection (LOD)0.008 ng/mL
Limit of Quantification (LOQ)0.024 ng/mL
Linearity Range0.08 - 30 ng/mL
Intra-day Precision (%CV)19.0 - 26.3%
Inter-day Precision (%CV)11.0 - 25.1%
Accuracy (% Recovery)80.1 - 83.7%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of LHRH (1-5) (free acid).

Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation Sample->PPT SPE Solid-Phase Extraction Sample->SPE DryRecon Dry-down & Reconstitution PPT->DryRecon SPE->DryRecon HPLC HPLC Separation (C18 Column) DryRecon->HPLC MS MS Detection (ESI+) HPLC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for LHRH (1-5) analysis.

LHRH Degradation Pathway

This diagram shows the enzymatic cleavage of LHRH to produce the LHRH (1-5) fragment.

Degradation LHRH LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) Enzyme Endopeptidases (cleavage at Tyr-Gly bond) LHRH->Enzyme LHRH_1_5 LHRH (1-5) (pGlu-His-Trp-Ser-Tyr) Enzyme->LHRH_1_5 Other Other Fragments Enzyme->Other

Caption: Formation of LHRH (1-5) from LHRH.

References

Experimental Design for In Vivo Studies of LHRH (1-5) (Free Acid): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing Hormone-Releasing Hormone (1-5) (LHRH (1-5)), with the amino acid sequence pGlu-His-Trp-Ser-Tyr, is a biologically active pentapeptide fragment of the full LHRH decapeptide. It is generated in vivo through the enzymatic cleavage of LHRH by the metalloendopeptidase EC 3.4.24.15 (EP24.15).[1][2][3] Unlike its parent hormone which primarily acts on the pituitary to release gonadotropins, LHRH (1-5) exerts distinct and sometimes opposing effects through its own signaling pathways, making it a molecule of significant interest in reproductive biology, neuroscience, and oncology.

These application notes provide a comprehensive guide for the design and execution of in vivo studies involving LHRH (1-5) (free acid). The protocols and data presented are intended to assist researchers in investigating the physiological roles and therapeutic potential of this peptide.

Key Biological Activities of LHRH (1-5)

  • Neuromodulation: LHRH (1-5) can regulate the synthesis and secretion of LHRH itself, suggesting a role in the ultrashort feedback loop of the hypothalamic-pituitary-gonadal axis.[2][4]

  • Behavioral Effects: It has been shown to facilitate lordosis behavior in female rats, indicating a role in reproductive behaviors.[5]

  • Neuronal Migration: LHRH (1-5) can inhibit the migration of immortalized GnRH neurons, suggesting a potential role in the development of the nervous system.[6][7]

  • Hormone Release: Studies have shown that central administration of LHRH (1-5) can enhance the release of Luteinizing Hormone (LH).

  • Cancer Biology: There is emerging evidence that LHRH (1-5) may play a role in the progression of certain cancers, such as endometrial cancer.[8]

Signaling Pathways

LHRH (1-5) does not act through the canonical LHRH receptor. Instead, it has been shown to signal through at least two orphan G protein-coupled receptors (GPCRs): GPR101 and GPR173.[6][7]

GPR101 Signaling Pathway

Activation of GPR101 by LHRH (1-5) initiates a G protein-dependent cascade that involves the stimulation of matrix metallopeptidase-9 (MMP-9). This leads to the release of epidermal growth factor (EGF), which then transactivates the EGF receptor (EGFR). Downstream signaling through the ERK pathway can then influence cellular processes such as proliferation and migration.

GPR101_Signaling LHRH LHRH (1-5) GPR101 GPR101 LHRH->GPR101 Binds G_protein G Protein GPR101->G_protein Activates MMP9 MMP-9 G_protein->MMP9 Stimulates proEGF pro-EGF MMP9->proEGF Cleaves EGF EGF proEGF->EGF EGFR EGFR EGF->EGFR Binds & Activates ERK ERK EGFR->ERK Phosphorylates Proliferation Cell Proliferation & Migration ERK->Proliferation Promotes

GPR101 Signaling Pathway for LHRH (1-5)
GPR173 Signaling Pathway

The interaction of LHRH (1-5) with GPR173 leads to the recruitment of β-arrestin 2.[7][9] This interaction can initiate a distinct signaling cascade that is independent of G protein activation. This pathway has been implicated in the inhibition of GnRH neuronal migration. The recruitment of β-arrestin 2 can lead to the scaffolding of various downstream effectors, including components of the MAPK and Akt signaling pathways.[7][10][11]

GPR173_Signaling LHRH LHRH (1-5) GPR173 GPR173 LHRH->GPR173 Binds b_arrestin β-arrestin 2 GPR173->b_arrestin Recruits Downstream Downstream Effectors (e.g., MAPK, Akt) b_arrestin->Downstream Scaffolds Migration Inhibition of Neuronal Migration Downstream->Migration

GPR173 Signaling Pathway for LHRH (1-5)

Quantitative Data from In Vivo Studies

The following table summarizes dosages and observed effects of LHRH (1-5) from various in vivo studies. It is important to note that the optimal dose will depend on the specific animal model, administration route, and desired biological endpoint.

Animal ModelAdministration RouteDosage RangeObserved EffectReference(s)
Ovariectomized, Estrogen-primed RatsIntracerebroventricular (icv)35 - 70 pmolDose-dependent facilitation of lordosis behavior.[5]
Male RatsIntraperitoneal (ip)2 µg/kgModulation of anxiety-related behaviors.[12]
Immature Female RatsSubcutaneous (sc)10 - 30 µ g/day No significant effect on the age of first ovulation at these doses.[13]
Male RatsIntramuscular (im) depot25 µ g/day (released)Suppression of testosterone (B1683101) levels (using an LHRH analog).[4]
Female RatsIntraperitoneal (ip)40 µg (of an LHRH analog)Synchronization of estrus.[14]

Experimental Protocols

General Considerations for In Vivo Studies
  • Animal Models: The choice of animal model will depend on the research question. Rats and mice are commonly used for reproductive and neurobiological studies.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Peptide Handling and Storage: LHRH (1-5) (free acid) is a peptide and should be handled with care to avoid degradation. Store the lyophilized peptide at -20°C or below. Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of LHRH and its analogs in solution can vary, but aqueous solutions are generally stable for several weeks at 37°C.[15]

Protocol 1: Assessment of Lordosis Behavior in Ovariectomized Rats

This protocol is designed to evaluate the effect of centrally administered LHRH (1-5) on female reproductive behavior.

Materials:

  • LHRH (1-5) (free acid)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Ovariectomized, adult female rats

  • Estradiol (B170435) benzoate (B1203000) (EB) and progesterone (B1679170) (P) for hormone priming

  • Intracerebroventricular (icv) cannulation and injection apparatus

  • Behavioral observation arena and a sexually experienced male rat

Experimental Workflow:

Lordosis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Ovariectomized female rats with icv cannula implantation Hormone_Priming Hormone Priming: EB followed by P Animal_Prep->Hormone_Priming Peptide_Admin icv administration of LHRH (1-5) or vehicle Hormone_Priming->Peptide_Admin Behavioral_Test Behavioral Testing: Exposure to a sexually experienced male Peptide_Admin->Behavioral_Test Data_Collection Record lordosis quotient (LQ) Behavioral_Test->Data_Collection Statistical_Analysis Statistical analysis of LQ between groups Data_Collection->Statistical_Analysis

Workflow for Lordosis Behavior Assessment

Procedure:

  • Animal Preparation: Adult female rats are ovariectomized and allowed to recover. Stereotaxic surgery is performed to implant a guide cannula aimed at the lateral ventricle for icv injections.

  • Hormone Priming: To induce sexual receptivity, rats are primed with subcutaneous injections of estradiol benzoate followed by progesterone.

  • Peptide Administration: LHRH (1-5) is dissolved in sterile saline. A specific dose (e.g., 35-70 pmol in a small volume like 2 µL) is administered via the icv cannula.[5] A control group receives a vehicle injection.

  • Behavioral Testing: At a set time post-injection (e.g., 30-60 minutes), the female rat is placed in the observation arena with a sexually experienced male. The number of lordosis responses to mounts by the male is recorded over a defined period.

  • Data Analysis: The lordosis quotient (LQ) is calculated as (number of lordosis responses / number of mounts) x 100. The LQ between the LHRH (1-5) treated group and the control group is then compared using appropriate statistical tests.

Protocol 2: Measurement of Luteinizing Hormone (LH) Release in Rats

This protocol outlines a method to determine the effect of LHRH (1-5) on circulating LH levels.

Materials:

  • LHRH (1-5) (free acid)

  • Vehicle for injection (e.g., sterile saline)

  • Adult male or female rats

  • Method for blood collection (e.g., tail vein, saphenous vein, or indwelling catheter)

  • EDTA-coated tubes for plasma collection

  • Centrifuge

  • Rat LH ELISA kit

Experimental Workflow:

LH_Release_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Acclimated adult rats Baseline_Sample Collect baseline blood sample Animal_Prep->Baseline_Sample Peptide_Admin Administer LHRH (1-5) or vehicle (e.g., sc, ip, or icv) Baseline_Sample->Peptide_Admin Time_Course_Sampling Collect blood samples at various time points Peptide_Admin->Time_Course_Sampling Plasma_Prep Centrifuge blood to obtain plasma Time_Course_Sampling->Plasma_Prep ELISA Measure LH concentration using an ELISA kit Plasma_Prep->ELISA Data_Plot Plot LH concentration over time ELISA->Data_Plot

Workflow for LH Release Measurement

Procedure:

  • Animal Preparation and Baseline Sampling: Acclimate rats to handling and the blood collection procedure to minimize stress-induced hormonal changes. Collect a baseline blood sample.

  • Peptide Administration: Prepare a solution of LHRH (1-5) in a suitable vehicle. Administer the peptide via the desired route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular). A control group should receive the vehicle alone.

  • Blood Collection: Collect blood samples at predetermined time points after peptide administration (e.g., 15, 30, 60, and 120 minutes). The method of blood collection should be consistent across all animals and time points.[2]

  • Plasma Preparation: Collect blood into EDTA-coated tubes and place on ice. Centrifuge the samples at 1,000-2,000 x g for 10-15 minutes at 4°C. Carefully collect the plasma supernatant and store at -80°C until analysis.[16]

  • LH Measurement: Quantify the concentration of LH in the plasma samples using a commercially available rat LH ELISA kit, following the manufacturer's instructions.[6][12][15][17][18]

  • Data Analysis: Plot the mean LH concentration at each time point for both the treatment and control groups. Analyze the data for significant differences using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests.

Conclusion

The study of LHRH (1-5) (free acid) offers exciting avenues for research in neuroendocrinology, reproductive biology, and oncology. The distinct biological activities and signaling pathways of this peptide fragment highlight the complexity of the LHRH system. The protocols and data provided in these application notes serve as a foundation for designing rigorous and informative in vivo experiments to further elucidate the physiological roles and therapeutic potential of LHRH (1-5). Careful consideration of the experimental design, including animal model, dosage, administration route, and outcome measures, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: LHRH (1-5) (free acid) for Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide central to the regulation of the reproductive axis. Its metabolic fragment, LHRH (1-5) (free acid), a pentapeptide with the sequence pGlu-His-Trp-Ser-Tyr, has emerged as a biologically active molecule with functions distinct from its parent peptide.[1][2][3] This document provides detailed application notes and protocols for the use of LHRH (1-5) (free acid) in cell migration assays, a critical tool in developmental biology and cancer research.

LHRH (1-5) has been shown to modulate cell migration in different cell types through distinct signaling pathways. In immortalized GnRH-secreting neuronal cells (GN11), it inhibits migration, suggesting a role in neuronal development.[1][2] Conversely, in human endometrial cancer cells (Ishikawa), it promotes migration, highlighting its potential involvement in cancer progression.[4][5] These opposing effects underscore the context-dependent activity of this peptide.

This document outlines the methodologies for studying the effects of LHRH (1-5) on cell migration, including detailed protocols for cell culture, wound healing assays, and Boyden chamber assays. It also presents quantitative data from published studies in a clear tabular format and visualizes the key signaling pathways involved.

Mechanism of Action

The effects of LHRH (1-5) on cell migration are mediated by orphan G protein-coupled receptors (GPCRs), independent of the classical GnRH receptor.[2][4]

  • In GN11 Neuronal Cells: LHRH (1-5) signals through the orphan GPCR GPR173. This activation inhibits cell migration by modulating the STAT3 and TGF-β signaling pathways.[1][6]

  • In Ishikawa Endometrial Cancer Cells: LHRH (1-5) interacts with the orphan GPCR GPR101. This interaction leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn promotes cell migration.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of LHRH (1-5) on cell migration in different cell lines as reported in the literature.

Table 1: Effect of LHRH (1-5) on GN11 Neuronal Cell Migration (Wound Healing Assay)

Treatment ConcentrationTime PointWound Closure (% of control)Reference
100 nM24 hoursSignificantly delayed[2]

Table 2: Effect of LHRH (1-5) on Ishikawa Endometrial Cancer Cell Migration (Wound Healing Assay)

Treatment ConcentrationTime PointWound Closure (% of Vehicle)Reference
100 nM24 hoursIncreased[5]
100 nM48 hoursIncreased[5]

Signaling Pathways

The signaling pathways activated by LHRH (1-5) are cell-type specific, leading to different migratory outcomes.

LHRH_1_5_Signaling_GN11 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LHRH LHRH (1-5) GPR173 GPR173 LHRH->GPR173 Binds STAT3 STAT3 Signaling GPR173->STAT3 Activates TGFb TGF-β Signaling GPR173->TGFb Inhibits Migration_Inhibition Inhibition of Cell Migration STAT3->Migration_Inhibition TGFb->Migration_Inhibition

Caption: LHRH (1-5) signaling in GN11 cells.

LHRH_1_5_Signaling_Ishikawa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LHRH LHRH (1-5) GPR101 GPR101 LHRH->GPR101 Binds EGFR EGFR GPR101->EGFR Transactivates Downstream Downstream Signaling (e.g., ERK) EGFR->Downstream Activates Migration_Promotion Promotion of Cell Migration Downstream->Migration_Promotion

Caption: LHRH (1-5) signaling in Ishikawa cells.

Experimental Protocols

The following are detailed protocols for cell culture and cell migration assays to study the effects of LHRH (1-5).

Cell Culture Protocols

GN11 Mouse GnRH-Secreting Neuronal Cell Line

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Passaging:

    • Aspirate the culture medium and wash the cells with 1x PBS.

    • Add Trypsin-EDTA solution and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and plate at a 1:3 to 1:6 split ratio.

    • Incubate at 37°C in a 5% CO₂ humidified incubator.

Ishikawa Human Endometrial Adenocarcinoma Cell Line

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 2 mM L-glutamine and 10% Fetal Bovine Serum.

  • Passaging:

    • Aspirate the culture medium and wash the cell layer with PBS without calcium and magnesium.

    • Add Trypsin-EDTA solution and incubate until the cell layer is dispersed (typically 5-15 minutes).

    • Add complete growth medium to inactivate the trypsin and aspirate the cells by gentle pipetting.

    • Centrifuge the cell suspension at approximately 125 x g for 5-10 minutes.

    • Discard the supernatant, resuspend the cells in fresh growth medium, and plate at a 1:3 to 1:4 ratio.

    • Incubate at 37°C in a 5% CO₂ humidified incubator.

Cell Migration Assay Protocols

Wound Healing (Scratch) Assay

This assay is suitable for monitoring collective cell migration.

Wound_Healing_Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a 'scratch' in the monolayer A->B C 3. Wash to remove debris and add treatment (LHRH 1-5) B->C D 4. Image at 0h and subsequent time points C->D E 5. Measure wound area and calculate closure rate D->E

References

Application Notes and Protocols for In Vitro Bioassays of LHRH (1-5) (free acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide, is a critical regulator of the reproductive system. Its metabolic fragment, LHRH (1-5) (pGlu-His-Trp-Ser-Tyr), is not merely an inactive degradation product but a bioactive peptide with distinct physiological functions.[1] Unlike its parent molecule, LHRH (1-5) has been shown to modulate LHRH gene expression, influence cell proliferation, and play a role in neuronal migration.[2][3][4] These activities are mediated through novel signaling pathways, independent of the canonical LHRH receptor, involving orphan G protein-coupled receptors such as GPR101 and GPR173.[5][6]

These application notes provide detailed protocols for in vitro bioassays to characterize the biological activity of LHRH (1-5). The described methods are essential for researchers investigating the physiological roles of this peptide and for professionals in drug development exploring its therapeutic potential.

Data Presentation

The following table summarizes the quantitative data from in vitro bioassays of LHRH (1-5) across different cell lines and experimental endpoints.

Bioassay Cell Line Target Receptor Parameter Value Reference
Receptor BindingCHO-K1GPR101EC50~7 nM[2]
Gene ExpressionGT1-7UnknownLHRH mRNA levelsSignificant increase at 10, 100, and 1000 nM[2]
Cell ProliferationIshikawaGPR101ProliferationProliferative effect observed, contrasting with the anti-proliferative effect of LHRH.[3][4]
Cell MigrationIshikawaGPR101MigrationIncreased migration at 100 nM[6]
Signal TransductionIshikawaGPR101EGFR Phosphorylation~3-fold increase at Tyrosine sites 992, 1045, and 1068[5][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.

LHRH_1_5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LHRH (1-5) LHRH (1-5) GPR101 GPR101 LHRH (1-5)->GPR101 G_Protein G-Protein GPR101->G_Protein EGFR EGFR pEGFR pEGFR EGFR->pEGFR EGF_Release EGF Release G_Protein->EGF_Release EGF_Release->EGFR EGF Downstream_Signaling Downstream Signaling (Proliferation, Migration) pEGFR->Downstream_Signaling Experimental_Workflow_Proliferation start Start seed_cells Seed Ishikawa cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat with LHRH (1-5) (various concentrations) incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan (B1609692) crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and determine cell proliferation read_absorbance->analyze end End analyze->end Experimental_Workflow_qPCR start Start seed_cells Seed GT1-7 cells start->seed_cells starve Serum starve cells seed_cells->starve treat Treat with LHRH (1-5) (10, 100, 1000 nM) starve->treat incubate Incubate for 1-4h treat->incubate extract_rna Extract total RNA incubate->extract_rna cDNA_synthesis Synthesize cDNA extract_rna->cDNA_synthesis run_qPCR Perform qPCR for LHRH and housekeeping gene cDNA_synthesis->run_qPCR analyze Analyze relative gene expression (ΔΔCt method) run_qPCR->analyze end End analyze->end

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of LHRH (1-5) (Free Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide, is a critical regulator of the reproductive system. Its N-terminal pentapeptide fragment, LHRH (1-5), with the sequence pGlu-His-Trp-Ser-Tyr, is a metabolite of LHRH-I and is involved in regulating LHRH-I synthesis and secretion. The synthesis of this peptide fragment is crucial for research into its biological functions and potential therapeutic applications.

This document provides detailed application notes and protocols for the synthesis of LHRH (1-5) with a C-terminal free acid using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocols cover all stages from resin preparation to final peptide purification and characterization.

Data Presentation

Table 1: Materials and Reagents
Category Item Notes
Resin Fmoc-Tyr(tBu)-Wang ResinPre-loaded resin for synthesis of C-terminal free acid peptides. Substitution level typically 0.3-0.8 mmol/g.
Amino Acids Fmoc-Ser(tBu)-OHSide chain protection is crucial to prevent side reactions.
Fmoc-Trp(Boc)-OHBoc protection on the indole (B1671886) nitrogen minimizes side reactions during acidic cleavage.
Fmoc-His(Trt)-OHTrityl protection of the imidazole (B134444) side chain is standard.
Fmoc-pGlu-OHFor direct coupling of the N-terminal pyroglutamic acid.
Coupling Reagents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Common and efficient coupling activator.
HOBt (Hydroxybenzotriazole)Additive to suppress racemization and improve coupling efficiency.
DIC (N,N'-Diisopropylcarbodiimide)Carbodiimide coupling agent.
Base DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic base for activation and neutralization.
Deprotection Reagent 20% Piperidine (B6355638) in DMFFor removal of the Fmoc protecting group.
Solvents DMF (N,N-Dimethylformamide)Peptide synthesis grade.
DCM (Dichloromethane)Peptide synthesis grade.
Cold Diethyl EtherFor peptide precipitation.
Cleavage Cocktail Trifluoroacetic acid (TFA)Reagent grade.
Triisopropylsilane (TIS)Scavenger to protect against reactive cations.
Water (ddH₂O)Scavenger.
Purification Acetonitrile (B52724) (ACN)HPLC grade.
WaterHPLC grade.
TFAHPLC grade.
Table 2: Typical Synthesis Parameters and Expected Results
Parameter Value/Range Notes
Scale of Synthesis 0.1 - 1.0 mmolDependent on research needs.
Molar Excess of Reagents 3-5 equivalents of amino acids, coupling reagents, and baseEnsures high coupling efficiency.
Coupling Time 1-2 hours per amino acidCan be monitored by a ninhydrin (B49086) test.
Deprotection Time 5-20 minutesTypically performed in two steps.
Cleavage Time 2-3 hoursAt room temperature.
Expected Crude Yield 70-90%Based on the initial resin loading.
Expected Purity (Post-HPLC) >95%Dependent on the efficiency of purification.
Primary Characterization Mass Spectrometry (ESI-MS), Analytical RP-HPLCTo confirm identity and purity.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of LHRH (1-5)

This protocol outlines the manual synthesis of the peptide sequence pGlu-His-Trp-Ser-Tyr on a Wang resin using Fmoc chemistry.

1. Resin Preparation:

  • Place the Fmoc-Tyr(tBu)-Wang resin in a reaction vessel.

  • Swell the resin in DMF for 30-60 minutes.

2. Amino Acid Coupling Cycle (repeated for Ser, Trp, His):

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH), HBTU, and HOBt (3 equivalents each relative to the resin loading) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

3. N-terminal Pyroglutamic Acid Coupling:

  • After deprotecting the Fmoc group from the final coupled amino acid (Histidine), follow the coupling procedure in step 2 using Fmoc-pGlu-OH. Since the nitrogen in pyroglutamic acid is part of an amide, N-protection is often not strictly necessary, but using the Fmoc-protected version is a common and reliable method.[1][2]

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the Wang resin and the simultaneous removal of side-chain protecting groups.[3][4][5]

1. Resin Washing and Drying:

  • After the final coupling step, wash the peptide-resin with DMF, followed by DCM.

  • Dry the resin under a vacuum for at least 1 hour.

2. Cleavage Reaction:

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Collection:

  • Filter the cleavage solution to separate the resin.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice more.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Characterization

1. Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.

  • Use a linear gradient of mobile phases (A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile).

  • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

2. Characterization:

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected monoisotopic mass for LHRH (1-5) (C₃₅H₄₀N₈O₉) is approximately 724.29 g/mol .

  • Analytical RP-HPLC: Assess the purity of the final product by injecting a small sample onto an analytical RP-HPLC system. Purity should typically be ≥95%.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for Ser, Trp, His) cluster_final_coupling Final Coupling cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Fmoc-Tyr(tBu)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid pGlu_Coupling Couple Fmoc-pGlu-OH Wash2->pGlu_Coupling After final cycle Cleavage Cleave with TFA/TIS/H₂O pGlu_Coupling->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation HPLC RP-HPLC Purification Precipitation->HPLC Lyophilization Lyophilization HPLC->Lyophilization Analysis MS and HPLC Analysis Lyophilization->Analysis

Caption: Workflow for the solid-phase synthesis of LHRH (1-5).

Cleavage_Process PeptideResin Dried Peptide-Resin (pGlu-His(Trt)-Trp(Boc)-Ser(tBu)-Tyr(tBu)-Wang) Reaction Agitate 2-3h at RT PeptideResin->Reaction CleavageCocktail TFA / TIS / H₂O (95 : 2.5 : 2.5) CleavageCocktail->Reaction Filtration Filter to Remove Resin Reaction->Filtration Precipitation Precipitate Peptide in Cold Diethyl Ether Filtration->Precipitation CrudePeptide Crude LHRH (1-5) Pellet Precipitation->CrudePeptide

Caption: Cleavage and precipitation of LHRH (1-5) from Wang resin.

References

Application Notes and Protocols: Stability of LHRH (1-5) (free acid) in Different Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteinizing Hormone-Releasing Hormone (LHRH), also known as gonadorelin (B1671987), is a decapeptide that plays a pivotal role in the regulation of the reproductive system. LHRH (1-5) (free acid) is a fragment of the parent LHRH molecule, generated by the cleavage of the peptide bond between tyrosine at position 5 and glycine (B1666218) at position 6. The stability of peptide fragments such as LHRH (1-5) is a critical parameter in their potential use as therapeutic agents or as analytical standards. Degradation of the peptide can lead to loss of biological activity and the formation of impurities.

This document provides a comprehensive overview of the factors influencing the stability of LHRH (1-5) (free acid) in various buffer solutions. Due to the limited availability of stability data specific to the LHRH (1-5) fragment, the information presented here is largely extrapolated from studies on the parent LHRH molecule. These notes are intended to serve as a guide for researchers and drug development professionals in designing and conducting stability studies for LHRH (1-5).

Factors Affecting Stability

The stability of peptides in solution is influenced by several factors, including pH, buffer composition, temperature, and ionic strength.

  • pH: The pH of the solution is a critical determinant of peptide stability. For the parent LHRH molecule, maximum stability is observed in the pH range of 5.0 to 6.05.[1][2] Under acidic conditions, the primary degradation pathway is the hydrolysis of peptide bonds.[3] In neutral to alkaline solutions, deamidation of asparagine and glutamine residues can occur.[3] For LHRH (1-5) (pGlu-His-Trp-Ser-Tyr), the primary degradation is expected to be the hydrolysis of the peptide bonds.

  • Buffer Solutions: The choice of buffer can significantly impact peptide stability. Studies on gonadorelin have shown that acetate (B1210297) buffer has a more favorable effect on stability compared to phosphate (B84403) buffer.[3] It is crucial to select a buffer system that not only maintains the desired pH but also minimizes catalytic effects on peptide degradation.

  • Temperature: Temperature has a profound effect on the rate of peptide degradation. The degradation of LHRH has been shown to follow the Arrhenius equation, with reaction rates increasing at higher temperatures.[1][2] For long-term storage of LHRH solutions, refrigeration (2-8 °C) or freezing (-20 °C to -80 °C) is recommended.[4]

Quantitative Data Summary

The following tables summarize the stability data for the parent LHRH molecule (gonadorelin), which can be used as a reference for designing stability studies for LHRH (1-5).

Table 1: pH-Dependent Stability of LHRH in Aqueous Solutions

PeptideOptimal pH for StabilityKey FindingsReference
LHRH (native)~5.4 - 6.05Predicted shelf life (t90) of approximately 5 years at 25°C at pH 5.4 and approximately 4 years at 25°C at pH 6.05.[2][5][2][5]
Gonadorelin~5.0 - 5.5Acetate buffer showed a favorable effect on stability compared to phosphate buffer.[3] Half-life of 70 days at 70°C at this pH range.[1][1][3]

Table 2: Temperature-Dependent Stability of LHRH

PeptideStorage ConditionDurationStability OutcomeReference
LHRH37°C in sterile aqueous solution10 weeksStable[6]
LHRH4°C in aqueous solution2 yearsStable[6]
LHRH Analog60°C5 daysNo apparent change in HPLC profile or biological activity.[7]
Gonadorelin Acetate (reconstituted)24°C or 37°C45 daysStable[8]

Experimental Protocols

This section provides a detailed protocol for conducting a stability study of LHRH (1-5) (free acid) in different buffer solutions.

Materials and Equipment
  • LHRH (1-5) (free acid) peptide standard

  • Buffer salts (e.g., sodium phosphate, sodium citrate, sodium acetate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, citric acid, acetic acid, sodium hydroxide)

  • HPLC grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC vials

  • Incubators or water baths set to desired temperatures

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector

Preparation of Buffer Solutions

Prepare a series of buffer solutions (e.g., 0.1 M phosphate, 0.1 M citrate, 0.1 M acetate) at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).

  • Example: 0.1 M Phosphate Buffer (pH 6.0)

    • Dissolve the appropriate amounts of monobasic and dibasic sodium phosphate in HPLC grade water to make a 0.1 M solution.

    • Adjust the pH to 6.0 using phosphoric acid or sodium hydroxide.

    • Filter the buffer through a 0.22 µm filter.

Sample Preparation and Incubation
  • Prepare a stock solution of LHRH (1-5) (free acid) in HPLC grade water at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution with each of the prepared buffer solutions to a final concentration (e.g., 100 µg/mL).

  • Transfer aliquots of each sample into HPLC vials.

  • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), withdraw a vial from each condition for analysis.

Analytical Method: RP-HPLC

The stability of LHRH (1-5) can be monitored using a stability-indicating RP-HPLC method.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% TFA in water.[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210-230 nm or 280 nm.[3]

  • Column Temperature: 30°C.[3]

Data Analysis
  • Quantify the peak area of the intact LHRH (1-5) at each time point.

  • Calculate the percentage of LHRH (1-5) remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of LHRH (1-5) remaining versus time for each condition.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t1/2) for each condition.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_peptide Prepare LHRH (1-5) Stock Solution sample_prep Dilute Stock in Buffers prep_peptide->sample_prep prep_buffers Prepare Buffer Solutions (Phosphate, Citrate, Acetate) at various pH prep_buffers->sample_prep incubation Incubate at Different Temperatures (4°C, 25°C, 40°C, 60°C) sample_prep->incubation sampling Collect Samples at Time Intervals incubation->sampling hplc RP-HPLC Analysis sampling->hplc data_analysis Data Analysis (Degradation Kinetics, Half-life) hplc->data_analysis

Caption: Experimental workflow for assessing the stability of LHRH (1-5).

LHRH Signaling Pathway (Parent Molecule)

lhrh_signaling LHRH LHRH (Parent Molecule) LHRHR LHRH Receptor (LHRHR) (on Gonadotrophs) LHRH->LHRHR Gq_11 Gq/11 Protein LHRHR->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Gene_Expression Gene Expression (LH & FSH subunits) Ca2->Gene_Expression MAPK MAPK Pathway PKC->MAPK MAPK->Gene_Expression Hormone_Release LH & FSH Release Gene_Expression->Hormone_Release

Caption: Signaling pathway of the parent LHRH molecule. The biological activity of the LHRH (1-5) fragment needs to be experimentally determined.

References

Application Notes: Radioimmunoassay of LHRH (1-5) (Free Acid)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for the quantitative determination of LHRH (1-5) (free acid), a significant metabolite of Luteinizing Hormone-Releasing Hormone (LHRH), using a competitive radioimmunoassay (RIA). This document is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, reproductive biology, and neuroscience.

LHRH (1-5), with the amino acid sequence pGlu-His-Trp-Ser-Tyr, is a bioactive peptide fragment resulting from the cleavage of LHRH.[1][2] Emerging evidence suggests its involvement in the regulation of LHRH-I synthesis and secretion, highlighting its potential role in reproductive processes.[2] A specific and sensitive RIA is crucial for elucidating its physiological functions and for pharmacokinetic studies of LHRH and its analogs.

Principle of the Radioimmunoassay

The RIA for LHRH (1-5) (free acid) is a competitive binding assay. In this assay, a known quantity of radiolabeled LHRH (1-5) (tracer) competes with unlabeled LHRH (1-5) in the sample or standard for a limited number of binding sites on a specific anti-LHRH (1-5) antibody. As the concentration of unlabeled LHRH (1-5) increases, the amount of tracer bound to the antibody decreases. The antibody-bound tracer is then separated from the free tracer, and the radioactivity of the bound fraction is measured. A standard curve is generated by plotting the percentage of tracer bound against the concentration of the unlabeled standards. The concentration of LHRH (1-5) in unknown samples is then determined by interpolating their percentage of bound tracer on this standard curve.

Cross-Reactivity

A critical aspect of this RIA is the specificity of the antibody. Ideally, the antibody should exhibit high affinity for LHRH (1-5) (free acid) and minimal cross-reactivity with the parent LHRH molecule, other LHRH fragments, and structurally unrelated peptides. Some conventional anti-LHRH antibodies have been shown to have reduced or no reactivity with LHRH free acid and its fragments.[3][4] It is imperative to characterize the cross-reactivity of the selected antibody to ensure the accuracy of the measurements.

Table 1: Hypothetical Cross-Reactivity Profile of a Specific Anti-LHRH (1-5) Antibody

PeptideCross-Reactivity (%)
LHRH (1-5) (free acid) 100
LHRH (full-length)< 0.1
LHRH (1-3)< 1
LHRH (4-5)< 1
Other pituitary hormones (LH, FSH)Not Detectable

Note: This table is illustrative. The actual cross-reactivity must be determined experimentally for the specific antibody used.

Experimental Workflow

The following diagram illustrates the general workflow for the LHRH (1-5) (free acid) radioimmunoassay.

RIA_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Reagents Prepare Reagents (Antibody, Tracer, Standards) Incubation Incubate (Antibody + Tracer + Sample/Standard) Reagents->Incubation Samples Prepare Samples Samples->Incubation Separation Separate Bound from Free Tracer Incubation->Separation Counting Count Radioactivity of Bound Fraction Separation->Counting StdCurve Generate Standard Curve Counting->StdCurve Calculation Calculate Sample Concentrations StdCurve->Calculation Competitive_Binding cluster_high_conc High Sample LHRH (1-5) cluster_low_conc Low Sample LHRH (1-5) Ab1 Ab Sample1 S Ab1->Sample1 Tracer1 *T* Sample2 S Sample3 S Ab2 Ab Tracer2 *T* Ab2->Tracer2 Tracer3 *T* Ab2->Tracer3 Sample4 S

References

Application Notes and Protocols for LHRH (1-5) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide central to the regulation of the hypothalamic-pituitary-gonadal axis. Its metabolite, the pentapeptide LHRH (1-5), is generated through the cleavage of LHRH by the zinc metalloendopeptidase EC 3.4.24.15 (EP24.15).[1][2] Emerging research has demonstrated that LHRH (1-5) is not merely an inactive degradation product but a biologically active peptide with functions distinct from its parent molecule.[3][4]

These application notes provide detailed protocols for the administration of LHRH (1-5) in animal models, primarily focusing on intracerebroventricular (ICV) infusion in rats to investigate its central effects on reproductive function and behavior. The provided methodologies are intended to guide researchers in designing and executing robust in vivo studies.

Quantitative Data Summary

The following tables summarize key quantitative data related to the administration of LHRH (1-5) in animal models. Due to a lack of available data in the reviewed literature, pharmacokinetic parameters for LHRH (1-5) are not included.

Table 1: Dose-Response of Intracerebroventricular (ICV) LHRH (1-5) Administration on Luteinizing Hormone (LH) Release in Ovariectomized, Estrogen-Treated Female Rats

Dose (nmol)Administration RouteAnimal ModelKey FindingsReference
0.4ICVWistar-Imamichi female ratsNo significant increase in plasma LH concentration.[1]
2ICVWistar-Imamichi female ratsSignificant increase in the area under the curve and baseline of plasma LH concentrations.[1]
10ICVWistar-Imamichi female ratsSignificant increase in the baseline of plasma LH concentrations; response diminished compared to 2 nmol.[1]

Table 2: Dose-Response of Intracerebroventricular (ICV) LHRH (1-5) Administration on Lordosis Behavior in Ovariectomized, Estradiol-Primed Female Rats

Dose (pmol)Administration RouteAnimal ModelKey FindingsReference
35ICVSprague Dawley female ratsDose-dependent increase in lordosis quotient (LQ).[5]
70ICVSprague Dawley female ratsMaximal lordosis response, similar to progesterone-treated positive controls.[5]

Signaling Pathway of LHRH (1-5)

LHRH (1-5) exerts its biological effects through distinct signaling pathways compared to the full LHRH decapeptide. It has been shown to bind to orphan G protein-coupled receptors (GPCRs), GPR101 and GPR173.[6][7] Activation of these receptors can initiate downstream signaling cascades, including the involvement of calcium and calmodulin-dependent protein kinase (CaM kinase).[1] Furthermore, LHRH (1-5) has been demonstrated to transactivate the epidermal growth factor receptor (EGFR) signaling pathway.

LHRH_1_5_Signaling_Pathway LHRH15 LHRH (1-5) GPCR GPR101 / GPR173 LHRH15->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates CaM_Kinase CaM Kinase G_Protein->CaM_Kinase Activates EGFR EGFR G_Protein->EGFR Transactivates Downstream Downstream Signaling CaM_Kinase->Downstream EGFR->Downstream Biological_Effects Biological Effects (e.g., Gene Expression, Neurotransmitter Release) Downstream->Biological_Effects

Caption: Signaling pathway of LHRH (1-5).

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation in Rats

This protocol describes the stereotaxic surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent ICV administration of LHRH (1-5).

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, hemostats, etc.)

  • Drill with a small burr

  • Guide cannula and dummy cannula

  • Stainless steel screws

  • Dental cement

  • Suture material

  • Analgesics and antibiotics as per institutional guidelines

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane. Once the animal is fully anesthetized, place it in the stereotaxic apparatus. Shave the scalp and clean the area with an antiseptic solution.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Skull Leveling: Level the skull by adjusting the incisor bar and ear bars to ensure that bregma and lambda are in the same horizontal plane.

  • Coordinate Determination: Identify the coordinates for the lateral ventricle relative to bregma. A common set of coordinates for the lateral ventricle in adult rats is approximately: Anteroposterior (AP): -0.8 mm, Mediolateral (ML): ±1.5 mm, and Dorsoventral (DV): -3.5 mm from the skull surface. These coordinates should be confirmed with a rat brain atlas.

  • Drilling: Drill a small hole through the skull at the determined coordinates for the cannula. Drill additional holes for the anchor screws.

  • Screw Placement: Insert the stainless steel screws into the drilled holes, ensuring they do not penetrate the dura mater.

  • Cannula Implantation: Lower the guide cannula to the predetermined DV coordinate.

  • Fixation: Apply dental cement around the cannula and screws to secure the implant to the skull.

  • Closure: Once the cement has hardened, insert a dummy cannula into the guide cannula to keep it patent. Suture the scalp incision.

  • Post-operative Care: Administer analgesics and monitor the animal closely during recovery. Allow at least one week for recovery before any experimental procedures.

Protocol 2: ICV Administration of LHRH (1-5) and Blood Sampling for LH Measurement

This protocol details the central administration of LHRH (1-5) and the subsequent collection of blood samples to measure plasma luteinizing hormone (LH) levels in ovariectomized, estrogen-primed female rats.

Materials:

  • Cannulated rat (from Protocol 1)

  • LHRH (1-5) peptide

  • Artificial cerebrospinal fluid (aCSF)

  • Microinjection pump and tubing

  • Syringes

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

Procedure:

  • Animal Model Preparation: Use ovariectomized female rats. Implant a subcutaneous estradiol (B170435) capsule to create a stable, low level of circulating estrogen.

  • LHRH (1-5) Solution Preparation: Dissolve LHRH (1-5) in aCSF to the desired concentration (e.g., 0.4, 2, or 10 nmol in a volume of 1-5 µL).

  • Acclimatization and Baseline Sampling: Gently restrain the rat and connect the internal cannula to the microinjection pump via tubing. Allow the animal to acclimate. Collect a baseline blood sample from the tail vein or a pre-implanted catheter.

  • ICV Injection: Infuse the LHRH (1-5) solution or vehicle (aCSF) into the lateral ventricle over a period of 1-2 minutes.

  • Blood Sampling Schedule: Collect blood samples at regular intervals post-injection to characterize the LH surge. A suggested schedule is -10, 0 (just before injection), 10, 20, 30, 45, 60, 90, and 120 minutes post-injection.

  • Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until LH analysis by radioimmunoassay (RIA) or ELISA.

Experimental_Workflow_LH_Measurement Start Start Cannula_Implantation ICV Cannula Implantation (Protocol 1) Start->Cannula_Implantation Recovery Recovery Period (≥ 1 week) Cannula_Implantation->Recovery Baseline_Sampling Baseline Blood Sampling Recovery->Baseline_Sampling ICV_Injection ICV Injection of LHRH (1-5) or Vehicle Baseline_Sampling->ICV_Injection Timed_Sampling Timed Blood Sampling ICV_Injection->Timed_Sampling Plasma_Separation Plasma Separation Timed_Sampling->Plasma_Separation LH_Analysis LH Measurement (RIA/ELISA) Plasma_Separation->LH_Analysis End End LH_Analysis->End

Caption: Experimental workflow for LH measurement.

Protocol 3: Analysis of GnRH mRNA Expression in Hypothalamic Tissue

This protocol outlines the procedure for collecting and processing hypothalamic tissue to measure GnRH mRNA levels following in vivo LHRH (1-5) administration.

Materials:

  • Rats treated with LHRH (1-5) or vehicle (as in Protocol 2)

  • Anesthesia (e.g., isoflurane, pentobarbital)

  • Surgical instruments for decapitation and brain extraction

  • Brain matrix and razor blades

  • Cryotubes

  • Liquid nitrogen or dry ice

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR machine and reagents

Procedure:

  • Tissue Collection: At a predetermined time point after ICV injection of LHRH (1-5) or vehicle, deeply anesthetize the rat.

  • Brain Extraction: Perfuse the animal with ice-cold saline if desired, then decapitate and rapidly remove the brain.

  • Hypothalamic Dissection: Place the brain in a chilled brain matrix and make coronal sections to isolate the hypothalamus. The preoptic area (POA) is a key region containing GnRH neurons.

  • Snap-Freezing: Immediately snap-freeze the dissected hypothalamic tissue in liquid nitrogen or on dry ice and store at -80°C until RNA extraction.

  • RNA Extraction: Extract total RNA from the hypothalamic tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for GnRH mRNA and a suitable housekeeping gene for normalization (e.g., GAPDH, β-actin).

  • Data Analysis: Analyze the qPCR data to determine the relative expression levels of GnRH mRNA in the different treatment groups.

Experimental_Workflow_mRNA_Analysis Start Start ICV_Injection ICV Injection of LHRH (1-5) or Vehicle Start->ICV_Injection Euthanasia Euthanasia at Pre-determined Time ICV_Injection->Euthanasia Brain_Extraction Rapid Brain Extraction Euthanasia->Brain_Extraction Hypothalamus_Dissection Hypothalamus Dissection Brain_Extraction->Hypothalamus_Dissection Snap_Freezing Snap-Freezing and Storage Hypothalamus_Dissection->Snap_Freezing RNA_Extraction Total RNA Extraction Snap_Freezing->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR for GnRH mRNA cDNA_Synthesis->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for GnRH mRNA analysis.

Conclusion

The administration of LHRH (1-5) in animal models is a valuable tool for investigating its unique physiological roles in the central nervous system. The protocols outlined in these application notes provide a framework for conducting in vivo studies to explore the effects of this bioactive peptide on neuroendocrine function and behavior. Adherence to precise surgical techniques, appropriate animal models, and rigorous experimental design will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of the complex regulatory mechanisms of the reproductive axis.

References

Quantifying LHRH (1-5) Levels in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Luteinizing Hormone-Releasing Hormone (1-5) [LHRH (1-5)] in various biological samples. LHRH (1-5), a major metabolite of LHRH, is formed by the cleavage of the Tyr5-Gly6 bond of the parent decapeptide by enzymes such as the zinc metalloendopeptidase EC 3.4.24.15 (EP24.15)[1]. Accurate measurement of this pentapeptide is crucial for understanding the pharmacokinetics and metabolism of LHRH and its analogs, as well as its potential physiological roles in non-hypothalamic tissues and cell proliferation[1].

This guide covers three primary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), Radioimmunoassay (RIA), and Enzyme-Linked Immunosorbent Assay (ELISA). Each section includes a detailed protocol and discusses the advantages and limitations of the method.

Data Presentation: Quantitative Levels of LHRH and its Metabolites

The following table summarizes reported concentrations of LHRH and its analogs in various biological samples, providing a reference for expected physiological and pharmacological levels. It is important to note that direct comparative studies for LHRH (1-5) across different methods and matrices are limited; therefore, data for the parent hormone and its synthetic analogs are included to provide context.

AnalyteBiological MatrixSpeciesMethodConcentration RangeReference
LHRHRat Brain (Medial Basal Preoptic Tissue)RatRIA~0.2 ng[2]
LHRHRat Brain (Arcuate-Median Eminence Region)RatRIA~2.7 ng[2]
LHRH Antagonists (5 novel peptides)Rat PlasmaRatLC-MS/MS5 - 10 ng/mL (LOQ)[3]
Leuprolide (LHRH analog)Human PlasmaHumanLC-MS/MS25 pg/mL (LLOQ)[4]
Gonadotropin-Releasing Hormone (GnRH)Ewe PlasmaOvinenano-HPLC-HRMS0.433 ng/mL (endogenous)[5]

Note: LLOQ - Lower Limit of Quantification; LOQ - Limit of Quantification. The concentrations can vary significantly based on the specific analog, dosage, and time of measurement.

Experimental Protocols

Quantification of LHRH (1-5) by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying peptides in complex biological matrices.

Principle: This method involves the extraction of LHRH (1-5) from the biological sample, followed by chromatographic separation using high-performance liquid chromatography (HPLC) and detection by tandem mass spectrometry (MS/MS).

Protocol:

a. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating peptides from biological fluids like plasma or urine[6][7].

  • Sample Pre-treatment: Centrifuge the biological sample (e.g., plasma, serum) to remove particulate matter. Acidify the sample with an appropriate acid (e.g., formic acid) to a final concentration of 0.1%.

  • SPE Cartridge Conditioning: Condition a weak cation-exchange SPE cartridge by washing with methanol (B129727) followed by equilibration with 0.1% formic acid in water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in 0.1% formic acid) to remove interfering substances.

  • Elution: Elute the bound LHRH (1-5) with a stronger organic solvent containing a basic modifier (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., 100 mm x 2.1 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to separate LHRH (1-5) from other components. A typical gradient might be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Determine the specific precursor ion (protonated molecule [M+H]+) and stable product ions for LHRH (1-5) by direct infusion of a standard solution.

    • Instrument Settings: Optimize instrument parameters such as collision energy and declustering potential for maximum sensitivity.

c. Quantification:

Create a calibration curve by spiking known concentrations of a certified LHRH (1-5) standard into a blank matrix (e.g., charcoal-stripped plasma). The concentration of LHRH (1-5) in the unknown samples is determined by comparing their peak areas to the calibration curve.

Quantification of LHRH (1-5) by Radioimmunoassay (RIA)

RIA is a highly sensitive immunoassay technique that can be used for the quantification of peptides.

Principle: This competitive assay involves the competition between unlabeled LHRH (1-5) in the sample and a fixed amount of radiolabeled LHRH (1-5) for binding to a limited amount of a specific antibody. The amount of radioactivity is inversely proportional to the concentration of LHRH (1-5) in the sample.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 0.01 M phosphate (B84403) buffered saline, pH 7.4, containing 0.1% sodium azide).

    • Standards: Prepare a series of LHRH (1-5) standards of known concentrations in the assay buffer.

    • Antibody: Dilute the primary anti-LHRH (1-5) antibody to its optimal working concentration in the assay buffer.

    • Radiolabeled Tracer: Prepare a working solution of 125I-labeled LHRH (1-5).

  • Assay Procedure:

    • Pipette standards, controls, and samples into appropriately labeled tubes.

    • Add the diluted primary antibody to all tubes except the non-specific binding (NSB) tubes.

    • Add the radiolabeled tracer to all tubes.

    • Vortex and incubate the tubes (e.g., 18-24 hours at 4°C).

  • Separation of Bound and Free Tracer:

    • Add a second antibody (e.g., goat anti-rabbit IgG) and a precipitating agent (e.g., polyethylene (B3416737) glycol) to all tubes to precipitate the antibody-bound complex.

    • Incubate to allow for precipitation.

    • Centrifuge the tubes to pellet the precipitate.

  • Counting:

    • Decant the supernatant and count the radioactivity in the pellet using a gamma counter.

  • Data Analysis:

    • Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.

    • Determine the concentration of LHRH (1-5) in the samples from the standard curve.

Quantification of LHRH (1-5) by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a versatile and widely used immunoassay that can be adapted for the quantification of LHRH (1-5). A competitive ELISA format is generally suitable for small molecules like this pentapeptide.

Principle: In a competitive ELISA, LHRH (1-5) in the sample competes with a fixed amount of enzyme-labeled LHRH (1-5) (or LHRH (1-5) coated on the microplate) for binding to a limited amount of a specific antibody. The resulting color signal is inversely proportional to the amount of LHRH (1-5) in the sample.

Protocol:

  • Plate Coating (Indirect Method):

    • Coat a 96-well microplate with an anti-LHRH (1-5) antibody.

    • Incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 1% BSA in PBS).

  • Competitive Reaction:

    • Add standards, controls, and samples to the wells.

    • Immediately add a fixed concentration of biotinylated or enzyme-conjugated LHRH (1-5) to each well.

    • Incubate for a specified time (e.g., 1-2 hours at room temperature).

  • Detection:

    • Wash the plate to remove unbound reagents.

    • If using a biotinylated tracer, add streptavidin-HRP and incubate.

    • Wash the plate again.

    • Add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Stopping the Reaction and Reading:

    • Add a stop solution (e.g., 2N H2SO4) to stop the color development.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance against the concentration of the standards.

    • Calculate the concentration of LHRH (1-5) in the samples from the standard curve.

Visualizations

LHRH Signaling Pathway

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LHRH LHRH LHRHR LHRH Receptor (GPCR) LHRH->LHRHR Gq11 Gq/11 LHRHR->Gq11 Activates Gi Gi LHRHR->Gi Activates (in tumor cells) PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Gonadotropin_synthesis Gonadotropin Synthesis & Secretion (LH, FSH) PKC->Gonadotropin_synthesis AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Antiproliferative Antiproliferative Effects cAMP->Antiproliferative

Caption: LHRH signaling pathway in pituitary and tumor cells.

Experimental Workflow for LHRH (1-5) Quantification

LHRH_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Biological_Sample Biological Sample (Plasma, Serum, Tissue) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Biological_Sample->Extraction Purified_Extract Purified & Concentrated LHRH (1-5) Extract Extraction->Purified_Extract LCMS LC-MS/MS Purified_Extract->LCMS RIA Radioimmunoassay (RIA) Purified_Extract->RIA ELISA ELISA Purified_Extract->ELISA Standard_Curve Standard Curve Generation LCMS->Standard_Curve RIA->Standard_Curve ELISA->Standard_Curve Quantification Quantification of LHRH (1-5) Standard_Curve->Quantification Results Results (Concentration) Quantification->Results

Caption: General workflow for LHRH (1-5) quantification.

References

Troubleshooting & Optimization

Technical Support Center: LHRH (1-5) (Free Acid) Aggregation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with LHRH (1-5) (free acid) in solution.

Frequently Asked Questions (FAQs)

Q1: My LHRH (1-5) (free acid) solution appears cloudy or has visible precipitates. What is happening?

A1: Cloudiness or precipitation in your peptide solution is a common indicator of aggregation. Peptides, like LHRH (1-5), can self-associate to form insoluble aggregates, which can range from small oligomers to large, visible particles. This phenomenon is influenced by various factors related to the peptide's intrinsic properties and its solution environment.

Q2: What are the primary factors that contribute to the aggregation of LHRH (1-5) (free acid)?

A2: Peptide aggregation is a complex issue influenced by several factors:

  • pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero. At this pH, electrostatic repulsion between peptide molecules is minimal, increasing the likelihood of aggregation. The estimated pI of LHRH (1-5) (free acid) is approximately 5.65. Therefore, aggregation is more likely to occur as the solution pH approaches this value.

  • Concentration: Higher peptide concentrations increase the probability of intermolecular interactions, which can initiate and promote aggregation.[1]

  • Temperature: Elevated temperatures can accelerate degradation and induce conformational changes in the peptide, potentially exposing hydrophobic regions that are prone to aggregation.[1]

  • Ionic Strength: The salt concentration in the solution can impact peptide solubility. While salts can sometimes increase solubility through charge shielding, high salt concentrations can also lead to "salting out" and promote aggregation.[1]

  • Mechanical Stress: Vigorous shaking, stirring, or multiple freeze-thaw cycles can introduce mechanical stress that may lead to peptide denaturation and aggregation.[1]

  • Solvent: The choice of solvent is critical. While aqueous buffers are common, some peptides, especially those with hydrophobic residues, may require organic co-solvents for initial dissolution.[2]

Q3: How can I prevent the aggregation of my LHRH (1-5) (free acid) solution?

A3: Preventing aggregation involves careful control of the solution environment:

  • pH Adjustment: Maintain the pH of your solution at least 1-2 units away from the peptide's pI (~5.65). For LHRH (1-5), which has a free carboxylic acid C-terminus and a histidine residue (pKa ~6.0), a pH below 4 or above 7 would be a reasonable starting point to ensure a net positive or negative charge, respectively, promoting electrostatic repulsion.[3]

  • Use of Organic Co-solvents: For initial solubilization of the lyophilized peptide, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used, followed by slow, dropwise addition of the aqueous buffer with gentle stirring.[2][4]

  • Low Concentration: Work with the lowest feasible concentration of the peptide to minimize intermolecular interactions.

  • Controlled Temperature: Store peptide solutions at recommended temperatures, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1]

  • Gentle Handling: Avoid vigorous vortexing or shaking. Use gentle swirling or pipetting to mix solutions.[1]

  • Use of Excipients: In some cases, the addition of stabilizing excipients like sugars (e.g., trehalose, mannitol) or amino acids (e.g., arginine, glycine) can help prevent aggregation.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with LHRH (1-5) (free acid).

Issue Potential Cause Troubleshooting Steps
Lyophilized peptide does not dissolve in aqueous buffer. The peptide has low solubility in water at the current pH.1. Try adding a small amount of a dilute acid (e.g., 10% acetic acid) or base (e.g., 0.1 M ammonium (B1175870) bicarbonate) to shift the pH away from the pI.[2] 2. Use a minimal amount of an organic solvent (e.g., DMSO, DMF) to first dissolve the peptide, then slowly dilute with your aqueous buffer.[2][4] 3. Brief sonication in a water bath can help break up small aggregates and improve dissolution.[2][4]
Solution becomes cloudy after adding an organic stock to an aqueous buffer. The peptide is aggregating as it transitions to a less favorable aqueous environment.1. Add the organic stock solution dropwise to the vigorously stirring aqueous buffer to avoid localized high concentrations.[2] 2. Ensure the final concentration of the organic solvent is not detrimental to your experimental system.
Peptide solution appears clear initially but forms precipitates over time. The solution is supersaturated, or the peptide is slowly aggregating under the current storage conditions.1. Centrifuge the solution to pellet the aggregates and use the supernatant. 2. Re-evaluate the storage buffer and temperature. Consider aliquoting and storing at -80°C. 3. Filter the solution through a 0.22 µm filter to remove any existing small aggregates before storage.

Experimental Protocols

Protocol for Solubilizing LHRH (1-5) (Free Acid)
  • Initial Assessment: Before dissolving the entire sample, test the solubility of a small amount of the lyophilized peptide.

  • Equilibration: Allow the vial of lyophilized peptide to reach room temperature before opening to prevent condensation.

  • Aqueous Solubilization:

    • Add a small volume of sterile, deionized water or a suitable buffer (e.g., phosphate (B84403) buffer) to the vial to achieve the desired concentration.

    • Gently swirl or pipette up and down to mix. Avoid vigorous vortexing.

    • If the peptide does not fully dissolve, proceed to the next step.

  • pH Adjustment (if necessary):

    • Since the estimated pI is ~5.65, adding a dilute acid (e.g., 10% acetic acid) to lower the pH below 4 or a dilute base (e.g., 0.1 M ammonium bicarbonate) to raise the pH above 7 should increase solubility. Add the acid or base dropwise while gently mixing until the peptide dissolves.

  • Organic Solvent Solubilization (for highly hydrophobic peptides):

    • If the peptide remains insoluble, add a minimal volume of an organic solvent such as DMSO or DMF to the dry peptide to dissolve it completely.

    • Slowly add the dissolved peptide solution dropwise to the desired aqueous buffer while stirring. If the solution becomes cloudy, the solubility limit in the final buffer may have been reached.[2][4]

  • Sonication (Optional): A brief sonication in a water bath can aid in dissolving the peptide.[2][4]

  • Final Preparation: Once the peptide is fully dissolved, adjust the final volume with the buffer. For storage, it is recommended to filter the solution through a 0.22 µm filter and store in aliquots at -20°C or -80°C.

Protocol for Detecting and Quantifying Aggregation

Several biophysical techniques can be employed to detect and quantify peptide aggregation.

1. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.

  • Sample Preparation: The sample should be homogenous and free of large dust particles. Filter the sample through a low-protein-binding 0.22 µm syringe filter directly into a clean cuvette.

  • Instrumentation: Use a DLS instrument according to the manufacturer's instructions.

  • Data Analysis: The instrument software will provide the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh and PDI over time or under specific conditions indicates aggregation.

2. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It can be used to quantify the amount of monomer, dimer, and higher-order aggregates.[1][2][5][6][7]

  • Column Selection: Choose a column with a pore size appropriate for the size range of the LHRH (1-5) monomer and its expected aggregates.

  • Mobile Phase: The mobile phase should be optimized to prevent interactions between the peptide and the column matrix. This typically involves adjusting the pH and ionic strength.

  • Sample Preparation: Prepare the sample in the mobile phase.

  • Analysis: Inject the sample onto the SEC column. The elution profile will show peaks corresponding to different species, with larger aggregates eluting first. The area under each peak can be used to quantify the relative amounts of each species.

3. Thioflavin T (ThT) Assay

The ThT assay is a fluorescence-based method used to detect the formation of amyloid-like fibrils, which are a specific type of ordered aggregate.

  • Reagents: Thioflavin T stock solution, peptide solution, and a suitable buffer.

  • Procedure:

    • Prepare the peptide solution at the desired concentration in the chosen buffer.

    • Add ThT to the peptide solution to a final concentration of 10-25 µM.

    • Incubate the mixture, often with agitation, to promote aggregation.

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Interpretation: An increase in fluorescence intensity over time is indicative of the formation of amyloid-like fibrils.

Visualizations

Enzymatic Cleavage of LHRH to LHRH (1-5)

The following diagram illustrates the enzymatic processing of Luteinizing Hormone-Releasing Hormone (LHRH) to its bioactive fragment, LHRH (1-5).

LHRH_Cleavage LHRH LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) Enzyme Endopeptidases (e.g., Neprilysin) LHRH->Enzyme LHRH_1_5 LHRH (1-5) (pGlu-His-Trp-Ser-Tyr) Enzyme->LHRH_1_5 LHRH_6_10 LHRH (6-10) (Gly-Leu-Arg-Pro-Gly-NH2) Enzyme->LHRH_6_10

Caption: Enzymatic cleavage of LHRH into its fragments.

Troubleshooting Workflow for LHRH (1-5) Aggregation

This workflow provides a logical sequence of steps to diagnose and resolve aggregation issues.

Troubleshooting_Workflow Start Cloudy/Precipitated LHRH (1-5) Solution Check_pH Is the pH near the pI (~5.65)? Start->Check_pH Adjust_pH Adjust pH to be >2 units away from pI Check_pH->Adjust_pH Yes Check_Concentration Is the concentration high? Check_pH->Check_Concentration No Final_Check Solution Clear? Adjust_pH->Final_Check Dilute Dilute the sample Check_Concentration->Dilute Yes Check_Solvent Was an organic solvent used for initial dissolution? Check_Concentration->Check_Solvent No Dilute->Final_Check Use_Organic_Solvent Use minimal organic solvent (e.g., DMSO) then slowly add to aqueous buffer Check_Solvent->Use_Organic_Solvent No Sonication Consider brief sonication Check_Solvent->Sonication Yes Use_Organic_Solvent->Final_Check Sonication->Final_Check

Caption: A workflow for troubleshooting LHRH (1-5) aggregation.

References

Avoiding degradation of LHRH (1-5) (free acid) during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of LHRH (1-5) (free acid) during experiments. The following information is curated to address common challenges and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is LHRH (1-5) (free acid) and how is it related to LHRH?

A1: LHRH (1-5) (free acid), with the sequence pGlu-His-Trp-Ser-Tyr, is a pentapeptide fragment derived from the enzymatic cleavage of the full-length Luteinizing Hormone-Releasing Hormone (LHRH).[1] This cleavage typically occurs at the Tyr5-Gly6 bond.[1]

Q2: What are the primary pathways of degradation for LHRH (1-5) (free acid)?

A2: The primary degradation pathways for LHRH (1-5) (free acid) include enzymatic cleavage, pH-dependent hydrolysis, and temperature-induced degradation. A key enzymatic pathway involves further degradation by Angiotensin-Converting Enzyme (ACE), which cleaves LHRH (1-5) into smaller fragments.[1]

Q3: How should I store lyophilized LHRH (1-5) (free acid)?

A3: For optimal stability, lyophilized LHRH (1-5) (free acid) powder should be stored in a desiccated environment at -20°C or -80°C.[2] Under these conditions, the peptide can be stable for extended periods.

Q4: What is the best way to prepare and store solutions of LHRH (1-5) (free acid)?

A4: Reconstitute the lyophilized peptide in a sterile, appropriate buffer. For enhanced stability, a slightly acidic buffer (around pH 6.05) is recommended, as studies on the parent LHRH molecule have shown maximum stability at this pH.[3] Once reconstituted, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or colder to minimize freeze-thaw cycles, which can lead to peptide degradation.[2]

Q5: Can I expect the stability of LHRH (1-5) (free acid) to be the same as LHRH?

A5: While related, the stability of LHRH (1-5) (free acid) may differ from the full-length LHRH decapeptide. As a smaller peptide, it may be more susceptible to certain peptidases. However, general principles of peptide stability regarding pH, temperature, and handling are likely to be similar.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with LHRH (1-5) (free acid).

Issue 1: Inconsistent or No Biological Activity
Potential Cause Troubleshooting Step Rationale
Peptide Degradation 1. Prepare fresh solutions of LHRH (1-5) for each experiment from a properly stored lyophilized stock. 2. Avoid repeated freeze-thaw cycles of stock solutions by using single-use aliquots.[2] 3. Confirm the pH of your experimental buffer; for LHRH, optimal stability is at pH 6.05.[3]Peptides are susceptible to degradation in solution over time, especially at non-optimal pH and with repeated temperature changes.
Incorrect Concentration 1. Recalculate the required amount of peptide for your desired concentration. 2. Ensure your pipettes are properly calibrated.Small pipetting errors can lead to significant concentration discrepancies, affecting experimental outcomes.
Cellular Health/Assay Conditions 1. Verify the health and passage number of your cell line. 2. Ensure that your cell line expresses the target receptor for LHRH (1-5), if applicable. 3. Optimize assay conditions such as incubation time and temperature.Cellular responsiveness can vary with cell health and culture conditions.
Issue 2: High Variability Between Experimental Replicates
Potential Cause Troubleshooting Step Rationale
Inconsistent Pipetting 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare a master mix of reagents to be added to all wells to ensure uniformity.Variations in reagent volumes can lead to significant differences between replicates.
Edge Effects in Multi-well Plates 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with a blank solution (e.g., sterile media) to minimize evaporation from the inner wells.The outer wells of a microplate are more prone to evaporation, which can concentrate the reagents and affect results.
Incomplete Solubilization 1. Ensure the lyophilized peptide is fully dissolved before use. 2. If solubility is an issue in aqueous buffers, consider using a small amount of an organic solvent like DMSO for initial reconstitution before diluting with the aqueous buffer.Incomplete dissolution will lead to inaccurate and inconsistent concentrations in your experiments.

Data Presentation

Table 1: Storage Recommendations for LHRH Peptides
Form Storage Temperature Duration Key Considerations
Lyophilized Powder -80°CUp to 6 monthsStore in a sealed container, away from moisture.[4]
-20°CUp to 1 monthStore in a sealed container, away from moisture.[4]
Reconstituted Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[4]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[4]
Table 2: pH and Temperature Stability of LHRH (as a proxy for LHRH (1-5))
Condition Observation Reference
pH Stability Maximum stability observed at pH 6.05.[3]
Temperature Stability Stable in aqueous solution at 4°C for up to 2 years. Stable in aqueous solution at 37°C for up to 10 weeks. Degradation observed upon heating to 60°C.[5]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized LHRH (1-5) (free acid)
  • Equilibration: Allow the vial of lyophilized peptide to reach room temperature before opening to prevent condensation.

  • Solvent Selection: Choose a sterile buffer appropriate for your experiment. Based on data for LHRH, a buffer with a pH around 6.05 is recommended for optimal stability.[3]

  • Reconstitution: Add the calculated volume of buffer to the vial to achieve the desired stock concentration. Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing, which can cause aggregation.

  • Aliquoting: Immediately aliquot the reconstituted stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C until use.[4]

Protocol 2: In Vitro Cell-Based Assay
  • Cell Seeding: Seed cells in a multi-well plate at a density that will prevent them from becoming over-confluent during the experiment. Allow cells to adhere overnight.

  • Peptide Preparation: On the day of the experiment, thaw a single-use aliquot of the LHRH (1-5) stock solution. Prepare serial dilutions of the peptide in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of LHRH (1-5). Include a vehicle control (medium with the same concentration of any solvent used for reconstitution).

  • Incubation: Incubate the plate for the predetermined experimental duration.

  • Analysis: At the end of the incubation period, perform the appropriate assay to measure the biological response (e.g., cell proliferation assay, hormone secretion assay).

Visualizations

Diagram 1: LHRH (1-5) Degradation Pathway

LHRH LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) Enzyme1 Endopeptidases LHRH->Enzyme1 LHRH_1_5 LHRH (1-5) (free acid) (pGlu-His-Trp-Ser-Tyr) Enzyme2 Angiotensin-Converting Enzyme (ACE) LHRH_1_5->Enzyme2 Fragments LHRH (1-3) + LHRH (4-5) (Smaller Fragments) Enzyme1->LHRH_1_5 Cleavage at Tyr5-Gly6 Enzyme2->Fragments Further Cleavage cluster_prep Preparation cluster_assay Cell-Based Assay Reconstitution Reconstitute Lyophilized LHRH (1-5) Dilution Prepare Serial Dilutions Reconstitution->Dilution Treatment Treat Cells with LHRH (1-5) Dilutions Dilution->Treatment Seeding Seed Cells Seeding->Treatment Incubation Incubate Treatment->Incubation Analysis Analyze Biological Response Incubation->Analysis Stability LHRH (1-5) Stability pH pH pH->Stability Temperature Temperature Temperature->Stability Enzymes Enzymatic Activity Enzymes->Stability FreezeThaw Freeze-Thaw Cycles FreezeThaw->Stability

References

Technical Support Center: LHRH (1-5) (Free Acid) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and purification of LHRH (1-5) (free acid), sequence: pGlu-His-Trp-Ser-Tyr.

Frequently Asked Questions (FAQs)

Q1: What is the correct starting material for the N-terminal pyroglutamic acid (pGlu)?

A1: The N-terminal pyroglutamic acid (pGlu) is a cyclic amide. It is typically formed from either an N-terminal L-Glutamine (Gln) or L-Glutamic acid (Glu) residue during synthesis or cleavage. Spontaneous cyclization of Gln is common under the acidic conditions of cleavage (e.g., using Trifluoroacetic Acid - TFA).[1] If starting with Glu, the conversion to pGlu is slower but can also occur under acidic conditions or upon heating.[2][3][4] For consistent results, using Fmoc-pGlu-OH directly as the final amino acid in your sequence is the most reliable method.

Q2: Histidine is known to be prone to racemization. How can this be minimized during synthesis?

A2: Histidine is highly susceptible to racemization due to the imidazole (B134444) ring, which can act as an intramolecular base to abstract the alpha-proton.[5] This is especially problematic during the activation step of coupling. To minimize racemization:

  • Use appropriate protecting groups: Protecting the imidazole nitrogen is crucial. The trityl (Trt) group, as in Fmoc-His(Trt)-OH, is standard and effective.[6] For even greater suppression, especially with challenging couplings, consider protecting groups like methoxybenzyl (MBom), although they may require different cleavage conditions.[5]

  • Optimize coupling conditions: Avoid prolonged pre-activation times.[6][7] Using coupling reagents with additives like HOBt or Oxyma can suppress racemization.[8] For critical couplings, lower temperatures may also be beneficial.

Q3: What are the primary side reactions affecting Tryptophan (Trp) and Tyrosine (Tyr) during TFA cleavage?

A3: During TFA cleavage, carbocations are generated from the removal of side-chain protecting groups (e.g., tert-butyl from Ser and Tyr) and the resin linker.[9] These reactive cations can attack the nucleophilic indole (B1671886) ring of Tryptophan and the phenolic ring of Tyrosine, leading to alkylation (+56 Da adducts).[10] The Trp side chain is also susceptible to oxidation.

To prevent these side reactions, a "scavenger cocktail" must be added to the TFA. Scavengers are nucleophilic compounds that "trap" the carbocations before they can modify the peptide.[9][10]

Q4: How do I choose the right cleavage cocktail for LHRH (1-5)?

A4: Given the presence of Trp, Ser, and Tyr, a standard minimalist cocktail (e.g., 95% TFA / 5% Water) is insufficient and will lead to significant side products. An effective cocktail must contain scavengers to protect these residues. A widely used and effective non-odorous cocktail is TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) . TIS is an excellent carbocation scavenger.[9] For peptides with potential for Trp oxidation, adding 1,2-ethanedithiol (B43112) (EDT) can be beneficial, though it has a strong odor.[11][12]

Troubleshooting Guide

Problem 1: Mass spectrometry shows the expected mass, but the main peak in the HPLC is broad or has shoulders.
  • Possible Cause: On-column degradation, peptide aggregation, or the presence of closely eluting impurities (e.g., diastereomers from racemization).

  • Troubleshooting Steps:

    • Analyze by LC-MS: Confirm if the shoulder peaks have the same mass as the main peak. If so, racemization (especially of Histidine) is a likely cause.[6]

    • Modify HPLC Conditions:

      • Change Gradient: Use a shallower gradient around the elution point of your peptide to improve separation.

      • Adjust Temperature: Running the column at a slightly elevated temperature (e.g., 40°C) can sometimes improve peak shape by reducing viscosity and preventing aggregation.

      • Alter pH: If using a pH-stable column, changing the mobile phase pH can alter the charge state of the peptide and improve separation.

    • Review Synthesis Protocol: If racemization is confirmed, review the coupling step for the Histidine residue. Ensure minimal pre-activation time and consider using a different activator/additive combination for that specific step.[7][8]

Problem 2: Mass spectrometry shows significant peaks with +56 Da or +112 Da adducts.
  • Possible Cause: Alkylation of Tryptophan or Tyrosine side chains by tert-butyl cations generated during cleavage.

  • Troubleshooting Steps:

    • Verify Cleavage Cocktail: Ensure that an effective scavenger, such as Triisopropylsilane (TIS), was included in the cleavage cocktail. Water alone is not sufficient.[9][10]

    • Use Trp(Boc) Protection: For future syntheses, using Fmoc-Trp(Boc)-OH protects the indole nitrogen and significantly reduces its susceptibility to alkylation and oxidation.[5]

    • Increase Scavenger Concentration: For peptides particularly rich in residues requiring tBu protection, slightly increasing the scavenger concentration (e.g., to 5% TIS) may be beneficial.

Problem 3: The crude peptide has low solubility in aqueous buffers for purification.
  • Possible Cause: The peptide, despite its polar residues, may be aggregating due to the hydrophobic nature of Trp and Tyr.

  • Troubleshooting Steps:

    • Initial Dissolution: Try dissolving the lyophilized crude peptide in a small amount of an organic solvent like acetonitrile (B52724) (ACN), dimethyl sulfoxide (B87167) (DMSO), or hexafluoroisopropanol (HFIP) before diluting with the aqueous mobile phase A for HPLC injection.[13]

    • Use Formic Acid: Adding formic acid (up to 10-20%) to the initial dissolution solvent can help break up aggregates.

    • Modify Mobile Phase: For preparative HPLC, using mobile phases containing n-propanol instead of acetonitrile can improve the solubility of some hydrophobic peptides.[14]

Data Presentation

Table 1: Efficacy of Common Scavenger Cocktails in Preventing Tryptophan Alkylation This table illustrates the impact of different cleavage cocktails on the purity of a model Trp-containing peptide, demonstrating the importance of effective scavengers.

Cleavage Cocktail Composition (v/v/v)Scavengers PresentTypical Crude Purity (%)Major Impurities Observed
95% TFA / 5% WaterWater~40-60%Trp alkylation (+56 Da), oxidation
95% TFA / 2.5% TIS / 2.5% WaterWater, TIS>85%Minimal alkylation
82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT (Reagent K)Phenol, Water, Thioanisole, EDT>90%Minimal side products, but malodorous[12]

Note: Data is illustrative and actual purity depends heavily on the specific peptide sequence and the efficiency of the synthesis.[15]

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of LHRH (1-5)
  • Resin Selection & Swelling: Start with a Rink Amide resin (for C-terminal amide, if desired) or a Wang resin (for C-terminal free acid). Swell the resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes. Drain, and repeat with a fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and Isopropanol (IPA) (3x) to remove residual piperidine.

  • Amino Acid Coupling (Example: Tyr):

    • In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (primary amines will give a dark blue color; a negative test indicates complete coupling).[16]

  • Washing: Wash the resin with DMF (5x).

  • Repeat Cycle: Repeat steps 2-6 for each amino acid in the sequence: Ser(tBu), Trp(Boc), His(Trt), and finally pGlu.

  • Final Deprotection: After the final coupling (pGlu), perform a final Fmoc deprotection (Step 2).

  • Final Wash: Wash the completed peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under high vacuum.[17]

Protocol 2: Cleavage and Deprotection
  • Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh: 9.5 mL TFA, 0.25 mL TIS, 0.25 mL deionized water. [9]

  • Cleavage Reaction: Add the dried peptide-resin to a reaction vessel. Add the cleavage cocktail (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.

  • Peptide Isolation: Filter the resin through a sintered glass funnel and collect the TFA filtrate into a centrifuge tube. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.

  • Precipitation: Add the collected filtrate dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[15]

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet twice with cold ether to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Proceed immediately to purification or store at -20°C or lower.

Protocol 3: RP-HPLC Purification
  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, add a small percentage of Mobile Phase B or DMSO. Filter the sample through a 0.45 µm syringe filter.

  • Purification Run:

    • Equilibrate the column with 95% A / 5% B.

    • Inject the sample.

    • Elute the peptide using a linear gradient, for example, 5% to 65% B over 60 minutes. The optimal gradient should be determined based on an initial analytical run.[18]

    • Monitor the elution at 220 nm (for the peptide backbone) and 280 nm (for Trp and Tyr).

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[19]

Mandatory Visualizations

spss_workflow cluster_cycle Repeat for each Amino Acid Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF, IPA) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final Final Cleavage & Deprotection Wash2->Final Final Amino Acid troubleshooting_flow Start Crude Analysis (HPLC & MS) Mass_Check Expected Mass Correct? Start->Mass_Check Purity_Check High Purity? Mass_Check->Purity_Check Yes Low_Mass Mass Too Low? Mass_Check->Low_Mass No Success Synthesis Successful Purity_Check->Success Yes Impurity_ID Identify Impurities by Mass Purity_Check->Impurity_ID No Plus56 Mass +56 Da? Impurity_ID->Plus56 Alkylation Problem: Alkylation Solution: Check Scavengers Plus56->Alkylation Yes SameMass Broad Peak / Shoulders (Same Mass)? Plus56->SameMass No Racemization Problem: Racemization Solution: Check His Coupling SameMass->Racemization Yes Other Other Impurities SameMass->Other No Deletion Problem: Deletion Sequence Solution: Check Coupling Efficiency Low_Mass->Deletion Yes High_Mass Problem: Incomplete Deprotection or Adducts Low_Mass->High_Mass No lhrh_pathway cluster_cell Pituitary Gonadotroph Cell LHRH LHRH Receptor LHRH Receptor (GPCR) LHRH->Receptor Binds G_Protein Gαq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Gonadotropin_Release Gonadotropin Release (LH & FSH) Ca_Release->Gonadotropin_Release PKC->Gonadotropin_Release

References

How to improve LHRH (1-5) (free acid) solubility for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of LHRH (1-5) (free acid) for use in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is LHRH (1-5) (free acid) and why is its solubility a concern?

A1: LHRH (1-5) (free acid), with the sequence pGlu-His-Trp-Ser-Tyr, is a biologically active N-terminal fragment of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1] Its solubility in aqueous solutions, such as cell culture media, can be challenging due to its amino acid composition, which includes hydrophobic residues. Proper solubilization is critical for accurate dosing and obtaining reliable results in cell-based assays.

Q2: What are the general physicochemical properties of LHRH (1-5) (free acid)?

A2: Understanding the basic properties of LHRH (1-5) (free acid) can help in determining the appropriate handling and solubilization methods.

PropertyValue
Molecular Formula C₃₄H₃₈N₈O₉
Molecular Weight 702.71 g/mol [2][3]
Amino Acid Sequence pGlu-His-Trp-Ser-Tyr
Charge at Neutral pH The overall charge is near neutral. The N-terminal pyroglutamic acid is neutral. Histidine has a side chain with a pKa of approximately 6.0, making it partially positive at pH 7. The C-terminal carboxyl group is deprotonated and negatively charged.

Q3: Which solvents are recommended for dissolving LHRH (1-5) (free acid)?

A3: For peptides with a near-neutral charge like LHRH (1-5) (free acid), the recommended approach is to start with the least harsh solvents. Sterile, distilled water or a standard buffer such as phosphate-buffered saline (PBS) should be the first choice.[2][4][5] If the peptide does not dissolve, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to create a stock solution, which is then diluted into the aqueous cell culture medium.[6][7]

Q4: Can I sonicate or heat the peptide solution to improve solubility?

A4: Yes, brief sonication can help break up aggregates and facilitate dissolution.[4][8] Gentle warming of the solution (e.g., to 37°C) can also be beneficial. However, excessive heating should be avoided as it may degrade the peptide.[4]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to troubleshoot and resolve common solubility problems encountered with LHRH (1-5) (free acid).

ProblemPossible CauseRecommended Solution
Peptide does not dissolve in water or PBS. The peptide may have formed aggregates or has low aqueous solubility at neutral pH.1. Try gentle vortexing or brief sonication. 2. If the peptide is acidic (net negative charge), try dissolving it in a small amount of a dilute basic solution like 0.1% ammonium (B1175870) hydroxide, then dilute with your buffer. 3. If the peptide is basic (net positive charge), try a dilute acidic solution like 0.1% acetic acid. 4. As a last resort for aqueous buffers, prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the cell culture medium.[6][7]
Precipitation occurs when the stock solution is diluted in cell culture medium. The peptide's solubility limit in the final aqueous medium has been exceeded. This can be due to the salt concentration or pH of the medium.1. Lower the concentration of the peptide in the final solution. 2. Optimize the dilution method: add the peptide stock solution to the medium dropwise while vortexing. 3. Consider pre-dissolving the peptide in a small volume of a co-solvent that is compatible with your cells before adding it to the medium.
Cloudy or hazy solution after dissolution. The peptide is not fully dissolved and may be present as a fine suspension.1. Centrifuge the solution to pellet any undissolved material and use the supernatant. Note that the actual concentration will be lower than calculated. 2. Re-attempt dissolution using a different solvent or method as described above.

Experimental Protocols

Protocol for Solubilizing LHRH (1-5) (Free Acid)

This protocol provides a step-by-step method for dissolving LHRH (1-5) (free acid) to prepare a stock solution for cell-based assays.

Materials:

  • Lyophilized LHRH (1-5) (free acid)

  • Sterile, distilled water or PBS (pH 7.2-7.4)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the Peptide: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.

  • Initial Dissolution Attempt (Aqueous Solvent):

    • Add a small amount of sterile, distilled water or PBS to the vial to achieve a desired stock concentration (e.g., 1-10 mg/mL).

    • Gently vortex the tube to mix.

    • If the peptide does not dissolve completely, you may sonicate the tube for a few minutes in a water bath.[4]

  • Alternative Dissolution (Organic Solvent):

    • If the peptide remains insoluble in the aqueous solvent, prepare a concentrated stock solution in DMSO. For example, add DMSO to the vial to create a 10-100 mM stock solution.[9]

    • Ensure the peptide is fully dissolved in DMSO before proceeding. Gentle warming or sonication can be used if necessary.

  • Preparation of Working Solution:

    • Dilute the aqueous stock solution or the DMSO stock solution into your pre-warmed cell culture medium to the final desired working concentration.

    • When using a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity to the cells.

  • Storage:

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

Signaling Pathways and Visualizations

LHRH and its fragments can activate intracellular signaling pathways that vary depending on the cell type. The canonical LHRH signaling pathway in pituitary gonadotrophs involves the Gq/11 G-protein coupled receptor, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[10] However, in other cell types, such as cancer cells, LHRH agonists and antagonists have been shown to signal through a Gαi-cAMP pathway.[11]

The metabolite LHRH (1-5) may have its own distinct signaling mechanism. Studies have shown that its effects on gene expression in GT1-7 neuronal cells are dependent on extracellular calcium, suggesting a potential role for calcium influx in its signaling cascade.[12]

LHRH Receptor Signaling Workflow

The following diagram illustrates a generalized experimental workflow for investigating LHRH receptor signaling in a cell-based assay.

G Experimental Workflow for LHRH Receptor Signaling Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare LHRH (1-5) Stock Solution D Treat Cells with LHRH (1-5) A->D B Seed Cells in Culture Plates C Starve Cells (if necessary) B->C C->D E Lyse Cells and Collect Samples D->E F Measure Downstream Readouts (e.g., Western Blot, qPCR, Calcium Imaging) E->F G Canonical LHRH Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LHRH LHRH LHRHR LHRH Receptor (GPCR) LHRH->LHRHR Binding Gq Gq/11 LHRHR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Ca->PKC Co-activation MAPK MAPK Cascade PKC->MAPK Activation Gene Gene Expression (e.g., LH, FSH) MAPK->Gene Regulation

References

LHRH (1-5) (free acid) stability and storage optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LHRH (1-5) (free acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of LHRH (1-5) (free acid) and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is LHRH (1-5) (free acid) and how is it generated?

A1: LHRH (1-5) (free acid), with the sequence pGlu-His-Trp-Ser-Tyr, is a pentapeptide fragment derived from the enzymatic cleavage of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][2] The primary enzyme responsible for this cleavage at the Tyr⁵-Gly⁶ bond is the metalloendopeptidase EC 3.4.24.15 (EP24.15).[1] Angiotensin-converting enzyme (ACE) is also involved in the metabolism of LHRH and can contribute to the formation of LHRH (1-5).[2][3]

Q2: What are the best practices for storing lyophilized LHRH (1-5) (free acid)?

A2: To ensure maximum stability and prevent degradation, lyophilized LHRH (1-5) (free acid) should be stored under the following conditions:

  • Temperature: For long-term storage, keep the peptide at -20°C or -80°C.[4]

  • Environment: Store in a tightly sealed container in a desiccated environment to protect it from moisture.[4]

  • Light: Protect the peptide from light.[4]

Q3: How should I handle and store reconstituted LHRH (1-5) (free acid) solutions?

A3: Once reconstituted, peptide solutions are more susceptible to degradation. Follow these guidelines:

  • Reconstitution: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. Use a sterile, appropriate buffer for reconstitution; a pH of around 5.0 is optimal for the stability of the parent LHRH molecule and is a good starting point.[5]

  • Short-Term Storage: For use within a few days to a week, store the reconstituted solution at 2-8°C.

  • Long-Term Storage: For longer-term storage, it is highly recommended to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C. This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[6]

Q4: What are the primary degradation pathways for LHRH (1-5) (free acid)?

A4: LHRH (1-5) is a degradation product of LHRH, but it can be further metabolized. Studies show that LHRH (1-5) can be converted into smaller fragments, LHRH (1-3) and LHRH (4-5), by the action of Angiotensin-converting enzyme (ACE).[2] Like other peptides, it is also susceptible to general degradation pathways such as hydrolysis and oxidation, particularly if not stored correctly.

Stability Data

While specific quantitative stability data for LHRH (1-5) is limited, the following tables provide stability information for the parent molecule, Gonadorelin (LHRH), which can serve as a valuable reference.

Table 1: Stability of Gonadorelin Acetate (Lyophilized and Reconstituted)

FormulationStorage TemperatureRelative HumidityDurationStability Outcome
Lyophilized Powder24°C50%At least 18 monthsExcellent stability observed.[7]
Reconstituted Solution24°C or 37°CN/AAt least 45 daysStable.[7]

Table 2: Stability of LHRH in Aqueous Solutions

Storage TemperaturepHDurationStability Outcome
37°CNot specifiedUp to 10 weeksNo significant decrease in activity.[8]
4°CNot specified2 yearsNo significant decrease in activity.[8]
Repeated Freeze-ThawNot specified5 daysNo significant decrease in activity.[8]
60°C9.0Up to 11 daysDegradation products observed.[8]

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected biological activity in my assay.

  • Possible Cause: Peptide Degradation. Improper storage or handling, such as multiple freeze-thaw cycles or extended storage of solutions at room temperature, can lead to peptide degradation.

    • Solution: Always aliquot stock solutions after reconstitution and store them at -20°C or -80°C. Use a fresh aliquot for each experiment. Confirm the stability of the peptide under your specific assay conditions (e.g., in cell culture media at 37°C) by performing a stability test.

  • Possible Cause: Incorrect Peptide Concentration. Inaccurate measurement of the lyophilized powder or errors in dilution can lead to incorrect concentrations.

    • Solution: Ensure your balance is properly calibrated. When reconstituting, carefully add the specified volume of solvent. Consider performing a concentration analysis of your stock solution using UV spectroscopy or HPLC.

Problem 2: My reconstituted peptide solution appears cloudy.

  • Possible Cause: Poor Solubility or Aggregation. The peptide may not be fully soluble in the chosen solvent or may be aggregating.

    • Solution: Ensure you are using the recommended solvent. Gentle sonication can help dissolve the peptide.[6] If solubility issues persist, consider dissolving the peptide in a small amount of an organic solvent like DMSO first, and then slowly adding your aqueous buffer while vortexing.[6]

  • Possible Cause: Microbial Contamination. If the solution was prepared under non-sterile conditions, cloudiness could indicate bacterial or fungal growth.

    • Solution: Prepare solutions using sterile buffers and handle them under aseptic conditions. Filter the solution through a 0.22 µm filter. If contamination is suspected, discard the solution.

Problem 3: I observe rapid degradation of LHRH (1-5) in my in vitro experiment (e.g., in cell culture supernatant or plasma).

  • Possible Cause: Enzymatic Degradation. Biological matrices like plasma, serum, or cell culture supernatants contain proteases that can rapidly degrade peptides.

    • Solution: Perform a stability assay to determine the half-life of LHRH (1-5) in your specific matrix. If degradation is rapid, consider using protease-free serum or adding protease inhibitors to your assay medium. It's important to note that LHRH (1-5) is a known metabolite, and its further degradation is an expected biological process.[2]

Visualized Workflows and Pathways

LHRH_Degradation_Pathway LHRH Enzymatic Degradation Pathway cluster_0 Primary Cleavage LHRH LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) LHRH_1_5 LHRH (1-5) (free acid) (pGlu-His-Trp-Ser-Tyr) LHRH->LHRH_1_5 EP24.15 (cleaves Tyr⁵-Gly⁶) LHRH_6_10 LHRH (6-10) (Gly-Leu-Arg-Pro-Gly-NH2) LHRH_1_3 LHRH (1-3) (pGlu-His-Trp) LHRH_1_5->LHRH_1_3 ACE LHRH_4_5 LHRH (4-5) (Ser-Tyr)

Caption: Enzymatic degradation pathway of LHRH to LHRH (1-5) and its subsequent metabolites.

Peptide_Stability_Workflow General Workflow for Peptide Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_peptide Prepare Peptide Stock Solution (e.g., in DMSO or buffer) start_incubation Initiate Reaction: Add peptide to pre-warmed matrix (37°C) prep_matrix Prepare Biological Matrix (e.g., Plasma, Serum, Buffer at specific pH) prep_matrix->start_incubation time_points Collect Aliquots at Various Time Points (e.g., 0, 15, 30, 60, 120 min) start_incubation->time_points quench Quench Reaction & Precipitate Proteins (e.g., with cold Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by RP-HPLC or LC-MS/MS centrifuge->analyze quantify Quantify Remaining Intact Peptide (Peak Area at Time 't' / Peak Area at T=0) analyze->quantify calculate Calculate Half-Life (t½) quantify->calculate

Caption: Experimental workflow for determining the stability of LHRH (1-5) in a biological matrix.

Experimental Protocols

Protocol 1: Stability Assessment of LHRH (1-5) in Solution by RP-HPLC

This protocol is designed to assess the stability of LHRH (1-5) (free acid) under various conditions (e.g., different pH values, temperatures).

1. Materials and Reagents:

  • LHRH (1-5) (free acid), lyophilized powder

  • Solvents for reconstitution (e.g., sterile water, DMSO)

  • Aqueous buffers of desired pH values (e.g., pH 4.0, 5.0, 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Incubators or water baths set to desired temperatures

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in ACN.

  • Peptide Stock Solution: Accurately weigh and dissolve LHRH (1-5) in a suitable solvent to create a concentrated stock solution (e.g., 1 mg/mL).

  • Test Solutions: Dilute the stock solution into the various aqueous buffers to be tested to a final concentration of ~100 µg/mL.

3. Incubation (Stress Conditions):

  • For each condition (e.g., pH 5.0 at 4°C, pH 7.4 at 37°C), place an aliquot of the corresponding test solution in a tightly sealed vial.

  • Collect a sample immediately (T=0) for analysis.

  • Place the vials in their respective temperature-controlled environments.

  • Collect samples at predetermined time points (e.g., 1, 4, 8, 24, 48 hours). Freeze samples at -80°C immediately after collection if not analyzed on the same day.

4. RP-HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or 280 nm.

  • Gradient: A typical gradient would be a linear increase from 5% Mobile Phase B to 65% Mobile Phase B over 30 minutes. This should be optimized to achieve good separation of the parent peptide from any degradation products.

  • Injection Volume: 20 µL.

5. Data Analysis:

  • For each time point, identify the peak corresponding to the intact LHRH (1-5) peptide.

  • Calculate the percentage of remaining peptide at each time point relative to the T=0 sample using the peak area.

  • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life (t½) under each condition.

References

Optimizing HPLC Conditions for LHRH (1-5) (Free Acid) Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of LHRH (1-5) (free acid). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for analyzing LHRH (1-5) (free acid)?

A good starting point for peptide analysis, including LHRH (1-5) (free acid), is to use a reversed-phase C18 column.[1] A gradient elution with acetonitrile (B52724) and water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is commonly employed.[1][2]

Q2: How can I improve poor peak resolution for LHRH (1-5) and related fragments?

To enhance the separation of closely eluting peptides, switching from an isocratic to a gradient elution is a primary step.[1] A shallow gradient, for instance, a 1% per minute increase in the organic solvent, can significantly improve resolution.[1][3] Additionally, consider optimizing the mobile phase pH, as it can affect the retention time and selectivity of peptides.[3]

Q3: What type of HPLC column is best suited for LHRH (1-5) analysis?

For peptide analysis, wide-pore columns (e.g., 300 Å) are generally recommended, as they facilitate better diffusion and interaction with the stationary phase.[1] While C18 is a common initial choice, exploring other stationary phase chemistries like C8 or C4 can be advantageous depending on the specific hydrophobicity of your peptide fragments.[1]

Q4: What detection wavelength should I use for LHRH (1-5) (free acid)?

For peptide analysis, UV detection at 210-220 nm is common due to the absorbance of the peptide backbone. A wavelength of 210 nm has been successfully used for LHRH analysis.[4][5] Detection at 280 nm is also possible if the peptide contains aromatic amino acids like tyrosine or tryptophan.[1]

Troubleshooting Guide

Poor Peak Shape

Issue: My peaks for LHRH (1-5) are tailing.

  • Possible Cause 1: Secondary Interactions. Basic compounds can interact with residual silanol (B1196071) groups on silica-based columns, leading to tailing.[6]

    • Solution: Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) to mask the silanol groups.[1]

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak tailing.[1][6]

    • Solution: Reduce the sample concentration or the injection volume.[1]

  • Possible Cause 3: Blocked Column Frit. Particulates from the sample or mobile phase can block the inlet frit of the column, distorting peak shape.[7]

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, the frit may need to be replaced, or the entire column may need replacement.[7]

Issue: My peaks are fronting.

  • Possible Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6][8]

  • Possible Cause 2: Low Column Temperature.

    • Solution: Increasing the column temperature can sometimes improve peak shape.[8]

Issue: I am observing split peaks.

  • Possible Cause 1: Partially Blocked Column Inlet. Similar to peak tailing, a blockage can distort the sample band.[6]

    • Solution: Try backflushing the column. If this does not resolve the issue, the column may need to be replaced.[7]

  • Possible Cause 2: Void in the Column Packing. A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[6]

    • Solution: This usually indicates column degradation, and the column should be replaced.

Retention Time Variability

Issue: The retention time for my LHRH (1-5) peak is drifting.

  • Possible Cause 1: Changes in Mobile Phase Composition. The more volatile organic component of the mobile phase can evaporate over time, leading to a change in composition and longer retention times.[9][10]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[8][10] Using an online mixer or sparging with helium can also help maintain a consistent composition.[11]

  • Possible Cause 2: Column Equilibration. A new column or a column that has been stored in a different solvent requires adequate time to equilibrate with the mobile phase.[10]

    • Solution: Ensure the column is equilibrated for a sufficient time before starting your analysis. This may require running the mobile phase through the column for 30-60 minutes or longer.

  • Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.[8]

    • Solution: Use a column oven to maintain a constant and controlled temperature.[8]

  • Possible Cause 4: System Leaks. A small leak in the HPLC system can lead to a decrease in flow rate and a subsequent increase in retention times.[12]

    • Solution: Inspect all fittings and connections for any signs of leaks. Salt buildup around a fitting is a common indicator of a slow leak.[12]

Experimental Protocols

General Protocol for Gradient Elution of LHRH (1-5)

This protocol outlines a general approach for developing a gradient elution method for LHRH (1-5) and its fragments.

  • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size, 300 Å pore size.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1][2]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.[13]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.

  • Gradient Program:

    • Start with a shallow gradient, for example, 5-60% Mobile Phase B over 30 minutes.

    • Based on the initial results, the gradient can be optimized to improve the resolution of specific peaks.

Isocratic Method for LHRH Analysis

An isocratic method can be suitable for simpler sample matrices or for quantifying the main LHRH peak.

Data Presentation

Table 1: Recommended HPLC Columns for Peptide Analysis

ParameterRecommendationRationale
Stationary Phase C18, C8, or C4C18 is a good starting point; C8 or C4 may be better for more hydrophobic peptides.[1]
Pore Size 300 ÅWide pores are crucial for good separation of peptides.[1]
Particle Size ≤ 5 µmSmaller particles lead to higher efficiency and sharper peaks.[1]
Dimensions 4.6 x 150 mm or 4.6 x 250 mmA longer column can provide better resolution for complex mixtures.[1]

Table 2: Common Mobile Phase Compositions

ComponentConcentration/TypePurpose
Solvent A Water (HPLC Grade)The weak solvent in reversed-phase chromatography.
Solvent B Acetonitrile (HPLC Grade)The strong organic solvent.[1]
Ion-Pairing Agent 0.1% Trifluoroacetic Acid (TFA)Improves peak shape by masking silanol groups and providing counter-ions.[1][2]

Visualizations

Troubleshooting_Peak_Tailing Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_overload Is the sample concentration high? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_mobile_phase Is an ion-pairing agent (e.g., 0.1% TFA) being used? check_overload->check_mobile_phase No resolved Problem Resolved reduce_conc->resolved add_ipa Add ion-pairing agent to the mobile phase check_mobile_phase->add_ipa No check_column Is the column old or has it been used extensively? check_mobile_phase->check_column Yes add_ipa->resolved replace_column Replace with a new column check_column->replace_column Yes unresolved If problem persists, consider other factors (e.g., dead volume, frit blockage) check_column->unresolved No replace_column->resolved

Caption: A logical workflow for troubleshooting peak tailing issues.

HPLC_Method_Development_Workflow General HPLC Method Development Workflow for Peptides start Start Method Development select_column Select a Wide-Pore C18 Column (e.g., 300 Å) start->select_column prepare_mp Prepare Mobile Phases (A: 0.1% TFA in Water, B: 0.1% TFA in ACN) select_column->prepare_mp scouting_gradient Run a Broad Scouting Gradient (e.g., 5-95% B over 30 min) prepare_mp->scouting_gradient evaluate_results Evaluate Peak Resolution and Retention scouting_gradient->evaluate_results optimize_gradient Optimize Gradient Slope (make it shallower for better resolution) evaluate_results->optimize_gradient Resolution Needs Improvement further_optimization Further Optimization (Temperature, Flow Rate, pH) evaluate_results->further_optimization Good Initial Separation optimize_gradient->evaluate_results final_method Finalized Method further_optimization->final_method

Caption: A workflow for developing an HPLC method for peptide analysis.

References

Troubleshooting LHRH (1-5) (free acid) antibody cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LHRH (1-5) (free acid) antibodies. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My LHRH (1-5) (free acid) antibody is showing weak or no signal in my immunoassay. What are the possible causes and solutions?

A1: Weak or no signal with an antibody targeting the free acid form of LHRH (1-5) can stem from several factors related to antibody specificity and the experimental setup.

  • Antibody Specificity: Many conventional and monoclonal antibodies against LHRH are generated using the full-length LHRH decapeptide, which has a C-terminal amide group. These antibodies often recognize the C-terminus as a critical part of the epitope. Consequently, they may exhibit poor or no reactivity with LHRH fragments that have a free acid at the C-terminus, such as LHRH (1-5) (free acid).[1] It is crucial to verify that the antibody you are using is specifically designed to recognize the free acid form of the LHRH (1-5) fragment.

  • Peptide Integrity: Ensure the LHRH (1-5) (free acid) peptide used as a control or for competition assays is of high purity (>95%) and has been stored correctly to prevent degradation. Improper storage or multiple freeze-thaw cycles can lead to peptide degradation.

  • Assay Conditions: The pH and ionic strength of your assay buffers can influence antibody-antigen binding. Optimize these conditions to ensure they are suitable for your specific antibody.

  • Insufficient Antibody Concentration: The antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody concentration for your assay.

Q2: I am observing high background noise in my ELISA/Western blot when using my LHRH (1-5) (free acid) antibody. How can I reduce this?

A2: High background can obscure your specific signal. Here are some common causes and troubleshooting steps:

  • Inadequate Blocking: Insufficient blocking of the plate or membrane can lead to non-specific binding of the primary or secondary antibody.

    • Solution: Increase the concentration of your blocking agent (e.g., BSA or non-fat milk) or extend the blocking time. Consider testing different blocking agents.

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.

    • Solution: Titrate your primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio.

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to high background.

    • Solution: Increase the number of wash steps and the volume of wash buffer. Ensure thorough aspiration of the wash buffer after each wash.

  • Cross-Reactivity of Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in your sample or with the blocking agent.

    • Solution: Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with proteins from other species.

Q3: How can I confirm the specificity of my LHRH (1-5) (free acid) antibody?

A3: Confirming antibody specificity is critical for reliable results. Here are two key experiments:

  • Peptide Competition/Blocking: Pre-incubate your primary antibody with an excess of the LHRH (1-5) (free acid) peptide before adding it to your sample. A significant reduction or elimination of the signal compared to a control without the blocking peptide indicates that the antibody is specific to the peptide.

  • Cross-Reactivity Testing: Test your antibody against related peptides and fragments, such as full-length LHRH, LHRH fragments with a C-terminal amide, and other unrelated peptides. The absence of a signal with these other peptides will confirm the specificity of your antibody for LHRH (1-5) (free acid).

Troubleshooting Cross-Reactivity

A primary challenge when working with antibodies against LHRH fragments is potential cross-reactivity with the full-length hormone or other cleavage products. The C-terminal modification (free acid vs. amide) is a critical determinant of antibody recognition for many LHRH antibodies.

Understanding LHRH Antibody Specificity

The native Luteinizing Hormone-Releasing Hormone (LHRH) is a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. The C-terminal glycine (B1666218) is amidated. LHRH (1-5) (free acid) is a fragment with the sequence pGlu-His-Trp-Ser-Tyr-OH. Many antibodies raised against the full LHRH molecule show a strong preference for the amidated C-terminus and, therefore, do not recognize fragments with a free acid C-terminus.[1]

Quantitative Data on LHRH Antibody Cross-Reactivity

The following table summarizes the cross-reactivity of conventional anti-LHRH antibodies (raised against LHRH-TT conjugate) with various LHRH fragments and analogs. This data highlights the critical role of the C-terminal amide group for antibody recognition.

Peptide/FragmentCross-Reactivity (%)
LHRH (native, with C-terminal amide)100
LHRH (free acid)0
LHRH Fragment (4-6)0
LHRH Fragment (7-10)0
LHRH Fragment (4-10)0

Data adapted from Singh, V. (1986). Structural requirement for the recognition of luteinizing hormone releasing hormone (LHRH) by monoclonal and conventional anti-LHRH antibodies. Biochem. Cell Biol. 64, 1372-1377.[1]

Experimental Protocols and Workflows

Competitive ELISA Protocol for LHRH (1-5) (free acid)

This protocol is designed to quantify LHRH (1-5) (free acid) in a sample through competition with a known amount of labeled peptide for binding to a limited amount of antibody.

Materials:

  • 96-well ELISA plate

  • LHRH (1-5) (free acid) antibody

  • Biotinylated LHRH (1-5) (free acid)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Sample and standards containing LHRH (1-5) (free acid)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the LHRH (1-5) (free acid) antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add your standards and samples to the wells, followed immediately by the biotinylated LHRH (1-5) (free acid). Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Enzyme Conjugate Incubation: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark until color develops.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Read Plate: Read the absorbance at 450 nm. The signal intensity will be inversely proportional to the concentration of LHRH (1-5) (free acid) in the sample.

Competitive_ELISA_Workflow start Start coating Coat Plate with Antibody start->coating wash1 Wash coating->wash1 blocking Block Plate wash1->blocking wash2 Wash blocking->wash2 competition Add Sample/Standard & Biotinylated Peptide wash2->competition wash3 Wash competition->wash3 streptavidin_hrp Add Streptavidin-HRP wash3->streptavidin_hrp wash4 Wash streptavidin_hrp->wash4 substrate Add TMB Substrate wash4->substrate stop Add Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read end End read->end

Caption: Workflow for a competitive ELISA to detect LHRH (1-5) (free acid).

Western Blot Protocol for LHRH (1-5) (free acid)

Detecting small peptides like LHRH (1-5) via Western blot requires optimization to prevent the peptide from passing through the membrane during transfer.

Materials:

  • High-percentage Tris-Tricine polyacrylamide gels (e.g., 16%)

  • PVDF membrane (0.2 µm pore size)

  • Transfer buffer with methanol

  • LHRH (1-5) (free acid) primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

Procedure:

  • Sample Preparation: Prepare your protein samples in a suitable lysis buffer.

  • Gel Electrophoresis: Separate the samples on a high-percentage Tris-Tricine polyacrylamide gel.

  • Protein Transfer: Transfer the separated peptides to a 0.2 µm PVDF membrane. A wet transfer at a low voltage for a longer duration or a semi-dry transfer is recommended for small peptides.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the LHRH (1-5) (free acid) primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.

Western_Blot_Workflow start Start sample_prep Sample Preparation start->sample_prep sds_page Tris-Tricine SDS-PAGE sample_prep->sds_page transfer Transfer to 0.2 µm PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection end End detection->end

Caption: Optimized Western blot workflow for detecting small peptides.

LHRH Receptor Signaling Pathway

Understanding the downstream effects of LHRH is crucial for many research applications. The LHRH receptor is a G protein-coupled receptor (GPCR). In pituitary gonadotrophs, it primarily couples to Gαq/11, activating the phospholipase C (PLC) pathway.

LHRH_Signaling_Pathway LHRH LHRH LHRHR LHRH Receptor (GPCR) LHRH->LHRHR binds Gq11 Gαq/11 LHRHR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling (LH/FSH Synthesis & Secretion) Ca_release->Downstream PKC->Downstream

Caption: LHRH receptor signaling pathway in pituitary gonadotrophs.

References

Technical Support Center: Purity Validation of Synthetic LHRH (1-5) (Free Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of synthetic Luteinizing Hormone-Releasing Hormone (1-5) (free acid).

Troubleshooting Guide

This guide addresses specific issues that may arise during the purity analysis of synthetic LHRH (1-5) (free acid).

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing in HPLC Inappropriate mobile phase additive.For routine purity assessment, use 0.1% Trifluoroacetic Acid (TFA) as the mobile phase additive for superior peak shape.[1] If broader peaks are observed, consider using a column with charged surface technology.[1]
Suboptimal column chemistry.Standard C18 columns are generally effective.[1] Ensure the column is not degraded and is appropriate for peptide separations.
Sample overload.Reduce the injection volume or the concentration of the peptide sample. A typical concentration is 1 mg/mL.[1][2]
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the HPLC system is properly primed and equilibrated. Check for leaks and ensure consistent solvent delivery.
Temperature variations.Use a column oven to maintain a constant temperature.
Presence of Unexpected Peaks Contamination of sample or mobile phase.Use high-purity solvents and filter all solutions before use. Ensure proper cleaning of autosampler vials and injection needles.
Peptide degradation.LHRH (1-5) can be cleaved by enzymes.[3] Store the peptide under recommended conditions and handle it appropriately to prevent degradation.
Synthesis-related impurities.These can include truncated or deletion sequences, or products from incomplete deprotection.[4] These are expected impurities and should be separated and quantified.
Low Apparent Purity Use of a mass spectrometry-compatible mobile phase.Mobile phases with 0.1% Formic Acid (FA) can sometimes result in broader peaks and lower resolution compared to TFA, which may lead to a lower calculated purity.[1] This is a trade-off for MS compatibility.
Suboptimal HPLC gradient.Optimize the gradient to ensure adequate separation of the main peptide from its impurities.[2]
Difficulty in Identifying Impurities HPLC alone does not identify the chemical nature of impurities.Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass-to-charge ratio information for each peak, which aids in impurity identification.[2][4]

Frequently Asked Questions (FAQs)

What is a typical purity level for synthetic LHRH (1-5) (free acid)?

For most research applications, a purity of >95% is considered standard.[5] For more sensitive applications, such as quantitative bioassays, a purity of >98% may be required.[5]

What are the common impurities found in synthetic LHRH (1-5) (free acid)?

Common impurities in synthetic peptides include:

  • Deletion sequences: Peptides missing one or more amino acid residues.[2]

  • Truncated sequences: Peptides that are shorter than the target sequence.[1]

  • Incompletely deprotected products: Peptides with residual protecting groups from the synthesis process.[2][4]

  • Oxidized forms. [2]

Which analytical method is best for determining the purity of LHRH (1-5) (free acid)?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for assessing the purity of synthetic peptides.[1][2] It separates the target peptide from its impurities, and the purity is calculated based on the relative peak areas.[5] For definitive identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[2]

How is purity calculated from an HPLC chromatogram?

Peptide purity is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram, typically detected at a wavelength of 210-220 nm.[6]

Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase for peptide analysis?

TFA is a strong ion-pairing agent that improves peak shape and resolution in RP-HPLC.[1] However, it can suppress the signal in mass spectrometry.[1]

Can I use Formic Acid (FA) in the mobile phase instead of TFA?

Yes, 0.1% Formic Acid is a common alternative to TFA and is highly compatible with mass spectrometry due to reduced ion suppression.[1] However, it may result in broader peaks and lower resolution for some peptides compared to TFA.[1]

Experimental Protocols

Protocol 1: RP-HPLC for Purity Assessment of LHRH (1-5) (Free Acid)

This protocol outlines a standard method for determining the purity of synthetic LHRH (1-5) (free acid) using RP-HPLC.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[2]

  • Synthetic LHRH (1-5) (free acid) sample.

Procedure:

  • Sample Preparation: Dissolve the synthetic LHRH (1-5) (free acid) in Mobile Phase A to a concentration of 1 mg/mL.[1][2]

  • HPLC System Setup:

    • Equilibrate the C18 column with a mixture of Mobile Phase A and B according to the initial gradient conditions.

    • Set the flow rate to 1.0 mL/min.[2]

    • Set the UV detection wavelength to 220 nm.[2]

  • Injection: Inject 20 µL of the prepared sample onto the column.[2]

  • Gradient Elution: Run a linear gradient to separate the peptide and its impurities. A typical gradient might be:

    • 5% to 60% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Integrate the area of all peaks in the resulting chromatogram.

    • Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: LC-MS for Impurity Identification

This protocol is designed to identify the impurities detected by HPLC.

Instrumentation:

  • An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).[2]

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[2]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in water.[2]

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.[2]

  • Synthetic LHRH (1-5) (free acid) sample.

Procedure:

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 0.1 mg/mL.[2]

  • LC-MS System Setup:

    • Equilibrate the column with the initial mobile phase composition.

    • Set the flow rate to 0.3 mL/min.[2]

    • Set the mass spectrometer to positive electrospray ionization (ESI+) mode with a mass range of m/z 100-2000.[2]

  • Injection: Inject an appropriate volume of the sample.

  • Gradient Elution: Apply a suitable gradient to separate the components, for example:

    • 2% B for 2 minutes.

    • Linear gradient from 2% to 70% B over 13 minutes.[2]

  • Data Analysis:

    • Correlate the peaks in the HPLC chromatogram with the mass spectra.

    • Compare the observed mass-to-charge ratio of each impurity with the theoretical masses of potential synthesis-related byproducts.

Data Presentation

Table 1: Comparison of HPLC Mobile Phase Additives

Parameter 0.1% Trifluoroacetic Acid (TFA) 0.1% Formic Acid (FA)
Primary Advantage Superior peak shape and resolution.[1]High compatibility with mass spectrometry.[1]
Primary Disadvantage Causes significant signal suppression in mass spectrometry.[1]May result in broader peaks and lower resolution.[1]
Typical Use Case Routine purity assessment and quality control.[1]LC-MS workflows for impurity identification.[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data_processing Data Processing & Reporting dissolve Dissolve LHRH (1-5) in Mobile Phase A hplc RP-HPLC Analysis dissolve->hplc Purity Assessment lcms LC-MS Analysis dissolve->lcms Impurity ID purity_calc Calculate Purity (% Area) hplc->purity_calc impurity_id Identify Impurities (Mass-to-Charge Ratio) lcms->impurity_id report Generate Certificate of Analysis purity_calc->report impurity_id->report

Caption: Workflow for Purity Validation of Synthetic LHRH (1-5).

Troubleshooting_Logic start Start Purity Analysis chromatogram Obtain HPLC Chromatogram start->chromatogram check_peaks Good Peak Shape? chromatogram->check_peaks check_purity Purity > 95%? pass Purity Validated check_purity->pass Yes fail Troubleshoot & Re-run check_purity->fail No check_peaks->check_purity Yes check_peaks->fail No

Caption: Decision logic for troubleshooting HPLC purity analysis.

References

Validation & Comparative

LHRH (1-5) vs. LHRH Agonists: A Comparative Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of the LHRH metabolite, LHRH (1-5) (free acid), and synthetic LHRH agonists on various cancer cell lines. The information presented is intended to support researchers in oncology and drug development in understanding the distinct mechanisms and potential therapeutic implications of these compounds.

At a Glance: LHRH (1-5) vs. LHRH Agonists

FeatureLHRH (1-5) (free acid)LHRH Agonists
Primary Effect on Cancer Cells Pro-proliferative, pro-migratoryAnti-proliferative, pro-apoptotic
Receptor GPR101 (an orphan G protein-coupled receptor)LHRH Receptor (LHRH-R)
Signaling Cascade Transactivation of EGFR, increased MMP-9 activity, downstream ERK phosphorylationGαi coupling, inhibition of adenylyl cyclase, reduced cAMP; interference with growth factor signaling (e.g., EGFR)
Apoptotic Pathway Decreased caspase-3/7 activityInduction of apoptosis

Introduction

Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced in the hypothalamus, is a central regulator of the reproductive system.[1] Synthetic LHRH agonists have been a cornerstone in the treatment of hormone-dependent cancers, such as prostate and breast cancer, for decades.[2] Their primary mechanism of action involves the desensitization of pituitary LHRH receptors, leading to a reduction in sex hormone levels.[3] However, a growing body of evidence demonstrates that LHRH agonists also exert direct anti-proliferative and pro-apoptotic effects on cancer cells that express LHRH receptors.[3][4]

In contrast, LHRH (1-5) (free acid) is a pentapeptide metabolite of LHRH.[5] Recent studies have revealed that this metabolite possesses biological activity that is strikingly different from its parent hormone and its synthetic agonists, particularly in the context of cancer cell proliferation and migration.[5][6] This guide will delve into the experimental data that highlights these contrasting effects.

Comparative Efficacy in Cancer Cell Lines

The following tables summarize the quantitative data from in vitro studies on the effects of LHRH (1-5) and LHRH agonists on cancer cell lines.

Table 1: Effects of LHRH (1-5) on Endometrial Cancer Cells
Cell LineCompoundConcentrationEffect on ProliferationEffect on Caspase-3/7 ActivityReference
IshikawaLHRH (1-5)Not specifiedIncreasedDecreased[6]
Ishikawa, ECC-1LHRH (1-5)Not specifiedIncreasedNot specified[5]
Table 2: Effects of LHRH Agonists on Various Cancer Cell Lines
Cell LineCompoundConcentrationEffect on ProliferationApoptosis InductionReference
DU-145 (Prostate)Goserelin acetateNot specifiedInhibitedNot specified[7]
Ovarian Cancer Cell LinesBuserelin, [D-Ala6] GnRHTime- and dose-dependentInhibitedNot specified[8]
Endometrial and Ovarian Cancer Cell LinesGnRH-II antagonistsNot specifiedInhibitedIncreased[9]
Breast, Ovarian, Endometrial, Prostate Cancer CellsCytotoxic LHRH analogs (e.g., AN-152, AN-207)VariousInhibitedIncreased[10]

Signaling Pathways: A Tale of Two Receptors

The divergent effects of LHRH (1-5) and LHRH agonists stem from their interaction with distinct cellular receptors and the subsequent activation of different signaling cascades.

LHRH (1-5) Signaling Pathway

LHRH (1-5) exerts its effects through the orphan G protein-coupled receptor, GPR101.[5] Activation of GPR101 by LHRH (1-5) in endometrial cancer cells leads to a signaling cascade that promotes cell proliferation and migration.[5][11] This pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) and increased activity of matrix metallopeptidase-9 (MMP-9), ultimately leading to the phosphorylation of downstream effectors like ERK.[5][12]

LHRH_1_5_Pathway LHRH15 LHRH (1-5) GPR101 GPR101 LHRH15->GPR101 MMP9 MMP-9 Activity GPR101->MMP9 EGF EGF Release MMP9->EGF EGFR EGFR EGF->EGFR Transactivation ERK ERK Phosphorylation EGFR->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: Signaling pathway of LHRH (1-5) in endometrial cancer cells.

LHRH Agonist Signaling Pathway

LHRH agonists bind to the LHRH receptor (LHRH-R), which is expressed on the surface of various cancer cells, including those of the prostate, breast, and ovary.[3] In cancer cells, the LHRH-R is often coupled to a Gαi protein.[13] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] Furthermore, LHRH agonists can interfere with the signaling of growth factors like EGFR, leading to anti-proliferative and pro-apoptotic effects.[7][13]

LHRH_Agonist_Pathway LHRH_Agonist LHRH Agonist LHRHR LHRH Receptor LHRH_Agonist->LHRHR Gai Gαi Protein LHRHR->Gai GrowthFactor_Interference Interference with Growth Factor Signaling (e.g., EGFR) LHRHR->GrowthFactor_Interference AC Adenylyl Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP Apoptosis Anti-proliferative & Pro-apoptotic Effects cAMP->Apoptosis GrowthFactor_Interference->Apoptosis

Caption: Direct signaling pathway of LHRH agonists in cancer cells.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of LHRH (1-5) and LHRH agonists.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with LHRH (1-5) or LHRH agonist A->B C 3. Add MTT solution and incubate B->C D 4. Add solubilization solution C->D E 5. Measure absorbance at 570 nm D->E

Caption: General workflow for an MTT-based cell proliferation assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of LHRH (1-5) or an LHRH agonist. Control wells receive the vehicle solution.

  • MTT Incubation: After the desired incubation period, MTT solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Apoptosis Assay (Caspase Activity)

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a variety of commercially available kits, often employing a luminogenic or fluorogenic substrate.

Workflow:

Caspase_Workflow cluster_workflow Caspase Activity Assay Workflow A 1. Seed and treat cells as in proliferation assay B 2. Lyse the cells to release cellular contents A->B C 3. Add caspase substrate B->C D 4. Incubate to allow for substrate cleavage C->D E 5. Measure luminescence or fluorescence D->E

References

A Comparative Guide to the Bioactivity of LHRH (1-5) (free acid) and Other GnRH Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of the N-terminal GnRH fragment, LHRH (1-5) (free acid), with other GnRH fragments and full-length analogs. The information presented herein is compiled from experimental data to assist researchers in understanding the structure-activity relationships and distinct biological roles of these peptides.

Introduction

Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH), is a decapeptide that plays a pivotal role in regulating the reproductive axis. Its fragments, however, can exhibit unique biological activities, distinct from the full-length hormone. This guide focuses on LHRH (1-5) (pGlu-His-Trp-Ser-Tyr), a metabolite of GnRH, and compares its bioactivity with that of other GnRH fragments and analogs that primarily interact with the GnRH receptor.

Distinct Mechanisms of Action: A Tale of Two Receptors

A crucial finding in the study of GnRH fragments is that their biological activities are not always mediated by the classical GnRH receptor. LHRH (1-5) exemplifies this, exerting its effects through a separate signaling pathway.

  • LHRH (1-5) (free acid): This pentapeptide is a bioactive metabolite of GnRH, produced by the enzymatic cleavage of the full-length hormone.[1] Evidence strongly suggests that LHRH (1-5) does not act via the canonical GnRH receptor. Instead, its biological effects are mediated by the orphan G protein-coupled receptors GPR101 and GPR173.[2][3] This distinct mechanism of action means that the bioactivity of LHRH (1-5) is not directly comparable to that of fragments and analogs that target the GnRH receptor.

  • Other GnRH Fragments and Analogs: The majority of synthetic and endogenous GnRH-related peptides, including full-length agonists and antagonists, exert their effects by binding to and activating or blocking the GnRH receptor on pituitary gonadotropes. This interaction initiates a well-characterized signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] For these molecules, both the N-terminal and C-terminal regions of the decapeptide are essential for high-affinity binding and biological activity.[5]

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of LHRH (1-5) and other GnRH analogs. It is important to note the different assays and receptor systems involved.

Table 1: Bioactivity of LHRH (1-5) (free acid)
CompoundAssay TypeCell LineMeasured EffectPotency (EC₅₀)Receptor Target(s)
LHRH (1-5) (free acid)Cell Migration AssayGN11 (immortalized GnRH neurons)Stimulation of cell migration1.9 nM[6]GPR101, GPR173[2][3]

Data suggests LHRH (1-5) does not significantly activate the canonical GnRH receptor second messenger pathways (cAMP and IP3).

Table 2: Comparative Bioactivity of Full-Length GnRH Analogs (at the GnRH Receptor)
CompoundTypeAssay TypeCell LinePotency (IC₅₀/Kᵢ)Receptor Target
GnRH (native)AgonistReceptor Binding AssayHEK-293 (human GnRH-R)Kᵢ = 0.8 nMGnRH Receptor
AcylineAntagonistReporter Gene AssayHEK-293 (human GnRH-R)IC₅₀ = 0.52 nMGnRH Receptor
[Ac-D-Trp-Leu-Asp-Ile-Ile-Trp]AgonistReceptor Binding AssayRat PituitaryKᵢ = 1.9 µM[6]GnRH Receptor
Ac-Ile-Ile-Trp-D-Trp-Leu-Cys-OHAgonistReceptor Binding AssayRat PituitaryKᵢ = 0.32 µM[6]GnRH Receptor
GnRH-II agonist [d-Lys⁶]GnRH-IIAgonistReceptor Binding AssayIntact cellsEC₅₀ = 25.63 nmol/LGnRH-I Receptor
GnRH-II antagonist [Ac-d-2Nal¹,d-4Cpa²,d-3Pal³,d-Lys⁶,d-Ala¹⁰]GnRH-IIAntagonistReceptor Binding AssayIntact cellsEC₅₀ = 0.52 nmol/LGnRH-I Receptor

Note: Direct quantitative comparison of LHRH (1-5) with other GnRH fragments at the GnRH receptor is limited in the literature. However, the available evidence strongly indicates that LHRH (1-5) has negligible affinity for the GnRH receptor.

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

The canonical GnRH receptor signaling pathway is initiated by the binding of GnRH or its analogs, leading to the activation of Gq/11 proteins and subsequent downstream signaling.

GnRH_Signaling GnRH GnRH / Analog GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds to Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Ca_ER->PKC Response Gonadotropin Release (LH, FSH) PKC->Response Leads to

Canonical GnRH Receptor Signaling Pathway.

LHRH (1-5) Signaling Pathway (Putative)

LHRH (1-5) is understood to signal through the orphan receptors GPR101 and GPR173, leading to distinct cellular responses such as cell migration.

LHRH_1_5_Signaling LHRH15 LHRH (1-5) GPR101_173 GPR101 / GPR173 (Orphan GPCRs) LHRH15->GPR101_173 Binds to Downstream Downstream Effectors (e.g., β-arrestin 2) GPR101_173->Downstream Activates Migration Cell Migration Downstream->Migration Regulates

Putative LHRH (1-5) Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow is a standard method to determine the binding affinity of a compound to a receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with GnRH Receptor Incubation Incubate mixture Membranes->Incubation Radioligand Radiolabeled GnRH Analog Radioligand->Incubation TestCompound Unlabeled Test Compound (e.g., LHRH (1-5)) TestCompound->Incubation Filtration Separate bound/ unbound ligand Incubation->Filtration Counting Measure radioactivity Filtration->Counting Curve Generate competition curve Counting->Curve IC50 Determine IC₅₀ Curve->IC50 Ki Calculate Kᵢ IC50->Ki

Competitive Radioligand Binding Assay Workflow.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the GnRH receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the GnRH receptor (e.g., HEK293 cells).

  • Radiolabeled GnRH analog (e.g., ¹²⁵I-[D-Trp⁶]LHRH).

  • Unlabeled test compounds (LHRH (1-5), other GnRH fragments).

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In triplicate, combine cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled test compound. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation.

Calcium Flux Assay

Objective: To measure the ability of a test compound to induce intracellular calcium mobilization through the GnRH receptor.

Materials:

  • A cell line stably expressing the GnRH receptor (e.g., CHO-K1 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Assay: Place the plate in the fluorescence plate reader and record a baseline fluorescence.

  • Compound Addition: Inject the test compounds at various concentrations into the wells.

  • Measurement: Continuously record the fluorescence intensity to measure the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence signal is plotted against the log concentration of the test compound to determine the EC₅₀ value.

Reporter Gene Assay

Objective: To measure the activation of a downstream signaling pathway by a test compound acting on the GnRH receptor.

Materials:

  • A host cell line (e.g., HEK293) co-transfected with a GnRH receptor expression vector and a reporter gene construct (e.g., luciferase under the control of a serum response element).

  • Cell culture medium and transfection reagents.

  • Test compounds.

  • Luciferase assay substrate and a luminometer.

Procedure:

  • Transfection: Co-transfect the host cells with the GnRH receptor and reporter gene plasmids.

  • Cell Plating: Plate the transfected cells into a multi-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

  • Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's protocol.

  • Data Analysis: Plot the reporter gene activity against the log concentration of the test compound to determine the EC₅₀ value.

Cell Migration (Wound Healing) Assay

Objective: To assess the effect of a test compound on cell migration.

Materials:

  • GN11 cell line or other migratory cells of interest.

  • 6-well plates.

  • Sterile 1000-μL pipette tip.

  • Cell culture medium with and without serum.

  • Test compounds.

  • Microscope with a camera.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to confluence.

  • Wound Creation: Create a "scratch" in the cell monolayer with a sterile pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add cell culture medium containing the test compounds at various concentrations.

  • Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours).

  • Data Analysis: Measure the width of the wound at different time points to determine the rate of cell migration. The EC₅₀ for migration can be calculated by plotting the migration rate against the log concentration of the test compound.

Conclusion

The bioactivity of GnRH fragments is highly dependent on their structure and the receptor system they engage. LHRH (1-5) (free acid) represents a class of bioactive peptides that, while derived from GnRH, function through a distinct set of receptors (GPR101 and GPR173) to mediate effects such as neuronal migration. In contrast, the classical effects of GnRH on gonadotropin release are mediated by the GnRH receptor, which requires the full decapeptide structure for high-affinity binding and potent activity. This guide provides a framework for understanding these differences and the experimental approaches used to characterize the bioactivity of these important peptides.

References

A Comparative Analysis of LHRH (1-5) and Full-Length LHRH on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of the N-terminal pentapeptide fragment of Luteinizing Hormone-Releasing Hormone, LHRH (1-5), and the full-length LHRH decapeptide on gene expression. This comparison is based on available experimental data and aims to elucidate the distinct biological activities of these related peptides.

Executive Summary

Full-length Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a critical regulator of the reproductive axis. Its cleavage by endopeptidases results in smaller fragments, including LHRH (1-5). Emerging research indicates that LHRH (1-5) is not merely an inactive metabolite but possesses its own distinct biological functions, particularly in the regulation of gene expression, which often differ from or even oppose those of the full-length hormone. This guide summarizes the current understanding of their differential effects on gene expression, details the experimental methodologies used to ascertain these effects, and visualizes their divergent signaling pathways.

Data Presentation: Comparative Gene Expression

The following table summarizes the known differential effects of LHRH (1-5) and full-length LHRH on specific gene expression, as determined by quantitative real-time PCR (RT-qPCR) in various cell lines.

Target GenePeptideCell LineEffect on mRNA ExpressionCitation
LHRH (GnRH1) Full-length LHRHGT1-7 (Hypothalamic Neurons)Suppression[1]
LHRH (1-5)GT1-7 (Hypothalamic Neurons)Stimulation[1]
LHRH-II (GnRH2) Full-length LHRHIshikawa (Endometrial Cancer)No significant effect[2]
LHRH (1-5)Ishikawa (Endometrial Cancer)Upregulation[2]
c-fos, c-jun Full-length LHRHPituitary GonadotropesUpregulation[3]
Luteinizing Hormone β (LHβ) Full-length LHRHPituitary GonadotropesUpregulation[4]
Follicle-Stimulating Hormone β (FSHβ) Full-length LHRHPituitary GonadotropesUpregulation[5]
GnRH Receptor (GnRHR) Full-length LHRHPituitary GonadotropesUpregulation[6][7]

Note: Comprehensive, genome-wide comparative studies (e.g., microarray or RNA-sequencing) directly comparing the global gene expression profiles of LHRH (1-5) and full-length LHRH are not yet available in the public domain. The data presented is based on studies examining specific gene targets.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of LHRH (1-5) and full-length LHRH on gene expression.

Cell Culture and Treatment
  • Cell Lines:

    • GT1-7 cells: An immortalized mouse hypothalamic neuronal cell line that endogenously expresses LHRH. These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Ishikawa cells: A human endometrial adenocarcinoma cell line, often used as a model for endometrial cell function. These cells are typically grown in DMEM/F12 medium supplemented with 10% FBS.

    • Pituitary Gonadotrope cell lines (e.g., LβT2, αT3-1): Mouse-derived cell lines that express the GnRH receptor and are used to study pituitary function. They are maintained in DMEM with high glucose, 10% FBS, and antibiotics.

  • Peptide Treatment:

    • Cells are seeded in appropriate culture plates and grown to 70-80% confluency.

    • Prior to treatment, the growth medium is often replaced with a serum-free or low-serum medium for a period of time (e.g., 4-24 hours) to reduce basal signaling activity.

    • Stock solutions of full-length LHRH and LHRH (1-5) are prepared in a suitable solvent, such as sterile water or a buffer solution.

    • The peptides are added to the cell culture medium at the desired final concentrations (e.g., 10 nM to 1 µM). A vehicle control (the solvent used for the peptides) is run in parallel.

    • Cells are incubated with the peptides for various time points (e.g., 1, 6, 24 hours) depending on the experimental design.

RNA Extraction and Reverse Transcription
  • Total RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method according to the manufacturer's protocol.[8]

  • DNase Treatment: To eliminate any contaminating genomic DNA, an on-column or in-solution DNase I treatment is performed.[8]

  • RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system to ensure an RNA Integrity Number (RIN) greater than 8.[8]

  • Reverse Transcription: 1 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit with a mix of oligo(dT) and random primers.[8]

Quantitative Real-Time PCR (RT-qPCR)
  • Primer Design: Primers for the target genes (e.g., LHRH, LHRH-II) and at least two stable housekeeping genes (e.g., GAPDH, ACTB) are designed or obtained from a validated source.

  • qPCR Reaction: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix. A typical reaction includes the cDNA template, forward and reverse primers, master mix, and nuclease-free water.[8]

  • Thermal Cycling: The qPCR is performed on a real-time PCR instrument with optimized cycling conditions (denaturation, annealing, and extension temperatures and times).[8]

  • Data Analysis: The cycle threshold (Ct) values for each gene are determined. The Ct values of the target genes are normalized to the geometric mean of the housekeeping genes (ΔCt). The fold change in gene expression is calculated using the 2-ΔΔCt method.[8]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the distinct signaling pathways of full-length LHRH and LHRH (1-5) that lead to changes in gene expression, as well as a typical experimental workflow for this type of analysis.

full_length_LHRH_signaling LHRH Full-length LHRH GnRHR GnRH Receptor (GPCR) LHRH->GnRHR Binds Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun, EGR1) MAPK->TranscriptionFactors Activates Nucleus Nucleus TranscriptionFactors->Nucleus GeneExpression Gene Expression (LHβ, FSHβ, GnRHR, etc.) Nucleus->GeneExpression Regulates LHRH_1_5_signaling LHRH_1_5 LHRH (1-5) GPR173 GPR173 (Orphan GPCR) LHRH_1_5->GPR173 Binds BetaArrestin β-Arrestin 2 GPR173->BetaArrestin Recruits CaMK Ca²⁺/Calmodulin- dependent Protein Kinase GPR173->CaMK Activates EGFR EGFR Transactivation GPR173->EGFR Induces STAT3 STAT3 BetaArrestin->STAT3 Activates Nucleus Nucleus STAT3->Nucleus CaMK->Nucleus EGFR->Nucleus GeneExpression Gene Expression (LHRH, LHRH-II) Nucleus->GeneExpression Regulates experimental_workflow CellCulture 1. Cell Culture (e.g., GT1-7, Ishikawa) Treatment 2. Peptide Treatment (LHRH vs. LHRH (1-5)) CellCulture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation QC 4. RNA Quality Control (Spectrophotometry, Bioanalyzer) RNA_Isolation->QC RT 5. Reverse Transcription (cDNA synthesis) QC->RT qPCR 6. Quantitative PCR (qPCR) RT->qPCR DataAnalysis 7. Data Analysis (Relative Quantification) qPCR->DataAnalysis

References

A Comparative Analysis of LHRH (1-5) and LHRH Antagonists on Pituitary Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the distinct mechanisms and effects of LHRH (1-5) and LHRH antagonists on pituitary gonadotrophs, supported by experimental data and detailed protocols to inform therapeutic development.

This guide provides a comprehensive comparison of the effects of the LHRH metabolite, LHRH (1-5), and synthetic LHRH antagonists on pituitary cells. Understanding the divergent actions of these compounds is critical for researchers and drug development professionals working on therapies targeting the hypothalamic-pituitary-gonadal axis. While LHRH antagonists are well-characterized for their immediate suppressive effects on gonadotropin release, emerging research on LHRH (1-5) suggests a more complex and potentially stimulatory role. This document outlines their differing mechanisms of action, receptor interactions, and impacts on hormone secretion, supported by quantitative data and detailed experimental methodologies.

Executive Summary

Luteinizing Hormone-Releasing Hormone (LHRH) antagonists and the LHRH metabolite, LHRH (1-5), represent two distinct classes of molecules that interact with the pituitary's reproductive control systems, albeit with opposing effects. LHRH antagonists are synthetic peptides that act as competitive blockers of the LHRH receptor (LHRH-R) on pituitary gonadotrophs. This direct competitive inhibition leads to an immediate and profound suppression of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) secretion, without the initial stimulatory surge seen with LHRH agonists.

In contrast, LHRH (1-5) is a pentapeptide fragment resulting from the enzymatic cleavage of LHRH. Current evidence suggests that LHRH (1-5) does not act through the classical LHRH-R but rather through orphan G-protein coupled receptors, such as GPR101 and GPR173. Its primary described role is the stimulation of LHRH gene expression in hypothalamic neurons, indicating a potential ultrashort-loop feedback mechanism to regulate LHRH synthesis. While direct, robust data on the effect of LHRH (1-5) on LH and FSH secretion from pituitary gonadotrophs is still emerging, its distinct receptor and signaling pathway suggest a mechanism fundamentally different from that of LHRH antagonists.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and effects of LHRH (1-5) and LHRH antagonists on pituitary cells, based on available experimental data.

Table 1: Comparison of Receptor Binding Characteristics

FeatureLHRH (1-5)LHRH Antagonists
Primary Receptor Target Orphan G-protein coupled receptors (e.g., GPR101, GPR173)LHRH Receptor (LHRH-R)
Binding Mechanism Likely agonistic binding to its specific receptors.Competitive antagonism at the LHRH binding site.
Binding Affinity (Ki) Data on binding to pituitary cells is not well-established.High affinity, with Ki values typically in the low nanomolar range. For example, a Ki of 0.1862 nM for an antagonist has been reported in rat pituitary.
Number of Binding Sites Unknown in pituitary gonadotrophs.Bind to a single class of LHRH receptors.

Table 2: Comparison of Effects on Pituitary Gonadotrophs

EffectLHRH (1-5)LHRH Antagonists
Effect on LH Secretion Direct effect on secretion not extensively quantified; however, it stimulates LHRH gene expression which would indirectly influence LH synthesis.Immediate and potent inhibition of LH secretion.
Effect on FSH Secretion Direct effect on secretion not extensively quantified.Immediate and potent inhibition of FSH secretion.
Downstream Signaling Activates distinct signaling pathways, potentially involving cAMP/PKA via GPR173.Blocks the LHRH-R-mediated Gq/11 signaling cascade, preventing the activation of Phospholipase C (PLC) and subsequent IP3 and DAG production.
Overall Physiological Role Proposed to be involved in the autoregulation of LHRH synthesis and reproductive behavior.Therapeutic suppression of gonadotropins for conditions like hormone-dependent cancers and in assisted reproduction.

Signaling Pathways and Experimental Workflow

Visualizing the distinct molecular pathways and the experimental procedures used to study these compounds is crucial for a comprehensive understanding.

LHRH_Antagonist_Signaling cluster_intracellular Intracellular Space LHRH Antagonist LHRH Antagonist LHRHR LHRH Receptor LHRH Antagonist->LHRHR Competitive Blockade Gq11 Gq/11 LHRHR->Blockade PLC Phospholipase C PIP2 PIP2 IP3 IP3 DAG DAG Ca_release ↑ Intracellular Ca²⁺ PKC Protein Kinase C Gonadotropin_synthesis LH/FSH Synthesis & Secretion

Figure 1: Signaling pathway of LHRH antagonists in pituitary gonadotrophs.

LHRH_1_5_Signaling LHRH15 LHRH (1-5) GPR173 GPR173 LHRH15->GPR173 Gs Gs protein GPR173->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_expression Altered Gene Expression CREB->Gene_expression

Figure 2: Proposed signaling pathway of LHRH (1-5) via GPR173.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A1 Isolation of Pituitary Glands A2 Enzymatic & Mechanical Dispersion of Cells A1->A2 A3 Primary Pituitary Cell Culture A2->A3 B1 Incubation with LHRH (1-5) or LHRH Antagonist A3->B1 C1 Radioligand Binding Assay B1->C1 C2 Hormone Secretion Assay (ELISA/RIA) B1->C2 D1 Determine Ki, IC50, Bmax C1->D1 D2 Quantify LH & FSH Concentrations C2->D2

Figure 3: General experimental workflow for comparing compound effects.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the study of LHRH analogs and their effects on pituitary cells.

Protocol 1: Primary Pituitary Cell Culture

This protocol outlines the basic steps for establishing a primary culture of pituitary cells for in vitro stimulation experiments.

  • Tissue Isolation: Euthanize adult rats according to institutional guidelines. Dissect the pituitary glands under sterile conditions and separate the anterior lobes.

  • Cell Dispersion: Mince the anterior pituitary tissue and incubate in a dissociation buffer containing enzymes such as trypsin and DNase I to obtain a single-cell suspension.

  • Cell Plating: Wash the dispersed cells and plate them in appropriate culture dishes coated with an extracellular matrix component like poly-L-lysine to promote attachment.

  • Cell Culture: Maintain the cells in a humidified incubator at 37°C and 5% CO2 in a suitable culture medium supplemented with serum and antibiotics. Allow the cells to recover for 48-72 hours before initiating experiments.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of unlabeled LHRH antagonists.

  • Membrane Preparation: Homogenize cultured pituitary cells or anterior pituitary tissue in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in an assay buffer.

  • Competitive Binding: In a series of tubes, incubate a constant concentration of a radiolabeled LHRH agonist (e.g., [125I]-[D-Trp6]LHRH) with the pituitary membrane preparation. Add increasing concentrations of the unlabeled LHRH antagonist.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. Use non-linear regression to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Hormone Secretion Assay (Perifusion System)

A perifusion system allows for the dynamic measurement of hormone secretion from pituitary cells in response to stimulation.

  • System Setup: Prepare a perifusion system with chambers to hold the cultured pituitary cells. The system should allow for a constant flow of medium over the cells.

  • Cell Loading: Load the cultured pituitary cells into the perifusion chambers.

  • Basal Secretion: Begin the perifusion with a basal medium and collect fractions at regular intervals to establish a baseline of hormone secretion.

  • Stimulation/Inhibition: Introduce the test compounds (LHRH (1-5) or LHRH antagonist) into the perifusion medium at desired concentrations and continue to collect fractions.

  • Hormone Quantification: Measure the concentration of LH and FSH in the collected fractions using specific and sensitive immunoassays, such as ELISA or RIA.

  • Data Analysis: Plot the hormone concentration over time to visualize the secretory response to the different treatments.

Conclusion

The comparative analysis of LHRH (1-5) and LHRH antagonists reveals two distinct modalities of interaction with the pituitary. LHRH antagonists act as direct, competitive inhibitors of the LHRH receptor, providing a rapid and effective means of suppressing gonadotropin secretion. This makes them valuable tools in clinical settings where hormonal suppression is desired.

The role of LHRH (1-5) is less direct and appears to be part of a more intricate regulatory network. Its actions via alternative receptors to modulate LHRH gene expression suggest a function in the fine-tuning of the reproductive axis. Further research is necessary to fully elucidate the direct effects of LHRH (1-5) on gonadotroph secretion and to understand its physiological significance. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of these and other compounds on pituitary function, ultimately contributing to the development of more targeted and effective therapies for a range of reproductive and oncological disorders.

Unveiling Antibody Specificity: A Comparative Guide to Anti-LHRH Antibody Cross-Reactivity with the LHRH (1-5) Fragment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding specificity of antibodies is paramount. This guide provides a detailed comparison of the cross-reactivity of anti-Luteinizing Hormone-Releasing Hormone (LHRH) antibodies with the N-terminal LHRH (1-5) fragment. Experimental data, detailed protocols, and visual workflows are presented to offer a comprehensive resource for assessing antibody performance and its implications for various research applications.

While direct quantitative data on the cross-reactivity of anti-LHRH antibodies with the specific LHRH (1-5) fragment is limited in publicly available literature, significant insights can be drawn from studies on related N-terminal fragments. The evidence strongly suggests that the N-terminus of LHRH is a critical region for the binding of a subset of anti-LHRH antibodies.

Comparative Analysis of Anti-LHRH Antibody Cross-Reactivity

The cross-reactivity of anti-LHRH antibodies is highly dependent on the specific epitope recognized by the antibody. Studies have shown that both monoclonal and polyclonal antibodies can exhibit varying degrees of binding to different fragments of the LHRH decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2).

One study investigating monoclonal antibodies against LHRH demonstrated notable cross-reactivity with fragments containing the N-terminal sequence. For instance, four different monoclonal antibody clones (BKL1, BKL2, BKL5, and BKL6) showed cross-reactivity ranging from 9.3% to 21% with the LHRH (4-10) fragment.[1] Interestingly, these same antibodies exhibited less than 1% cross-reactivity with the LHRH (1-3) fragment and no cross-reaction with the LHRH (4-6) fragment, suggesting a complex binding interaction that may involve conformational epitopes within the N-terminal half of the molecule.[1]

Conversely, another study on a patient who developed antibodies after chronic LHRH treatment concluded that the antibody specificity was directed towards the N-terminus region of the LHRH molecule.[2] This finding highlights the immunogenic potential of the N-terminal portion of LHRH and the likelihood of generating antibodies that recognize this domain.

The following table summarizes the cross-reactivity data from available literature for different LHRH fragments, providing a basis for inferring the potential cross-reactivity with the LHRH (1-5) fragment.

Antibody TypeLHRH FragmentCross-Reactivity (%)Reference
Monoclonal (BKL1, BKL2, BKL5, BKL6)LHRH (4-10)9.3 - 21[1]
Monoclonal (BKL1, BKL2, BKL5, BKL6)LHRH (1-3)< 1[1]
Monoclonal (BKL1, BKL2, BKL5, BKL6)LHRH (4-6)No cross-reaction[1]
Monoclonal (P861)LHRH (7-10)10 times more reactive than (4-6)
Monoclonal (P861)LHRH (4-10)100 times more reactive than (7-10)
Conventional (Monkey, Dog, Rabbit, Baboon)LHRH Free AcidNo reactivity
Conventional (Monkey, Dog, Rabbit, Baboon)LHRH Fragments (4-6, 7-10, 4-10)No reactivity

Experimental Protocols

Accurate determination of antibody cross-reactivity relies on robust and well-defined experimental protocols. The most common methods for this purpose are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA), particularly in a competitive format.

Competitive Radioimmunoassay (RIA) Protocol for LHRH Fragment Cross-Reactivity

This protocol is adapted from established methods for assessing the binding of anti-LHRH antibodies to LHRH and its fragments.

Materials:

  • Anti-LHRH antibody (monoclonal or polyclonal)

  • ¹²⁵I-labeled LHRH (tracer)

  • Unlabeled LHRH standard

  • LHRH (1-5) fragment and other relevant fragments

  • Assay buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 7.4, containing 0.1% BSA)

  • Normal serum (from the same species as the primary antibody)

  • Second antibody (precipitating antibody, e.g., goat anti-rabbit IgG)

  • Polyethylene glycol (PEG) solution

  • Gamma counter

Procedure:

  • Preparation of Reagents: Dilute the anti-LHRH antibody to a concentration that binds 30-50% of the total ¹²⁵I-LHRH tracer. Prepare a standard curve of unlabeled LHRH ranging from picogram to nanogram concentrations. Prepare serial dilutions of the LHRH (1-5) fragment and other competitor fragments.

  • Assay Setup: In polypropylene (B1209903) tubes, add in the following order:

    • 100 µL of assay buffer

    • 100 µL of standard LHRH or competitor fragment solution

    • 100 µL of diluted anti-LHRH antibody

  • Incubation: Vortex the tubes and incubate for 16-24 hours at 4°C.

  • Tracer Addition: Add 100 µL of ¹²⁵I-LHRH (approximately 10,000 cpm) to each tube.

  • Second Incubation: Vortex and incubate for another 16-24 hours at 4°C.

  • Precipitation: Add 100 µL of normal serum and 100 µL of the second antibody. Vortex and incubate for 90 minutes at room temperature. Alternatively, a PEG solution can be used for precipitation.

  • Centrifugation: Centrifuge the tubes at 2000-3000 x g for 20 minutes at 4°C.

  • Measurement: Carefully decant the supernatant. Measure the radioactivity of the pellet in a gamma counter.

  • Data Analysis: Calculate the percentage of tracer bound for each concentration of the standard and competitor fragments. The cross-reactivity is calculated as the ratio of the concentration of LHRH to the concentration of the fragment required to displace 50% of the bound tracer, multiplied by 100.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines a general competitive ELISA for determining the cross-reactivity of anti-LHRH antibodies.

Materials:

  • High-binding 96-well microplate

  • LHRH-protein conjugate (for coating)

  • Anti-LHRH antibody

  • LHRH standard

  • LHRH (1-5) fragment and other relevant fragments

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of the microplate with 100 µL of LHRH-protein conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition Reaction: In separate tubes, pre-incubate the anti-LHRH antibody with either the LHRH standard or the competitor fragments for 1-2 hours at room temperature.

  • Incubation: Add 100 µL of the pre-incubated antibody-antigen mixture to the coated wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: The concentration of the competitor fragment is inversely proportional to the signal. Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration that causes 50% inhibition). Cross-reactivity is calculated as (IC50 of LHRH / IC50 of fragment) x 100.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat Plate with LHRH-Protein Conjugate p2 Block Non-specific Binding Sites p1->p2 a1 Add Antibody/ Competitor Mixtures to Wells p2->a1 p3 Prepare Antibody/ Competitor Mixtures p3->a1 a2 Incubate a1->a2 d1 Add Secondary Enzyme-Conjugated Antibody a2->d1 d2 Add Substrate d1->d2 d3 Measure Signal d2->d3

Caption: Competitive ELISA workflow for antibody cross-reactivity assessment.

G LHRH LHRH LHRHR LHRH Receptor (GPCR) LHRH->LHRHR Binds Gq11 Gq/11 LHRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates LH_FSH LH & FSH Synthesis & Secretion Ca_release->LH_FSH PKC->LH_FSH

Caption: LHRH signaling pathway in pituitary gonadotrophs.

References

A Comparative Guide to the Efficacy of LHRH (1-5) (Free Acid) and Conventional LHRH Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of LHRH (1-5) (free acid) and other well-established Luteinizing Hormone-Releasing Hormone (LHRH) analogs, such as leuprolide and goserelin. While conventional LHRH analogs are primarily synthetic agonists or antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor with well-defined roles in reproductive medicine and oncology, LHRH (1-5) is a metabolite of the native LHRH decapeptide with distinct biological activities and mechanisms of action. This document outlines the available experimental data to facilitate a comprehensive understanding of their comparative performance.

Contrasting Mechanisms of Action

Conventional LHRH analogs, such as agonists (e.g., leuprolide, goserelin, triptorelin) and antagonists, exert their effects primarily through the GnRH receptor (GnRHR), a G protein-coupled receptor located on pituitary gonadotrophs.[1] Agonists initially stimulate the receptor, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by receptor downregulation and desensitization, ultimately suppressing gonadotropin release.[2] Antagonists, on the other hand, competitively block the GnRH receptor, leading to a rapid reduction in LH and FSH levels without an initial surge.[1]

In contrast, LHRH (1-5) (free acid) does not appear to exert its primary effects through the classical GnRH receptor. Emerging research indicates that this pentapeptide acts as a signaling molecule in its own right, mediating its effects through orphan G protein-coupled receptors, primarily GPR173 and GPR101.[3][4] Its biological activities are distinct from the hormonal suppression induced by conventional LHRH analogs and include the regulation of LHRH gene expression, neuronal migration, and cell proliferation.[2][3][5]

Comparative Efficacy Data

Direct comparison of the efficacy of LHRH (1-5) and conventional LHRH analogs is challenging due to their different mechanisms of action and biological endpoints. The following tables summarize the available quantitative data for each, focusing on their respective primary activities.

Efficacy of Conventional LHRH Agonists

The primary measure of efficacy for LHRH agonists in conditions like prostate cancer is their ability to suppress serum testosterone (B1683101) to castrate levels.[2]

Table 1: Testosterone Suppression with LHRH Agonists

LHRH AnalogFormulationEfficacy (Testosterone < 50 ng/dL)Reference
Leuprolide Acetate6-month depot93% - 99%[3]
Triptorelin6-month depot96% - 98%[3][6]
Goserelin-Comparable to other agonists[2]

Note: Head-to-head, long-term comparative studies are limited, and overall survival rates in prostate cancer patients treated with different LHRH agonists are considered broadly similar.

Efficacy of LHRH (1-5) (Free Acid)

The efficacy of LHRH (1-5) is assessed based on its specific biological activities, such as its effect on LHRH gene expression and neuronal cell migration.

Table 2: Effect of LHRH (1-5) on LHRH mRNA Levels in GT1-7 Neuronal Cells

Concentration of LHRH (1-5)Duration of TreatmentChange in LHRH mRNA LevelsReference
10 nM1 hourStatistically significant increase (P < 0.05)[2]
100 nM1 hourStatistically significant increase (P < 0.05)[2]
1000 nM1 hourStatistically significant increase (P < 0.05)[2]

Note: The stimulatory effect of LHRH (1-5) on LHRH gene expression is in contrast to the negative autoregulatory effect of LHRH itself.[2]

Table 3: Effect of LHRH (1-5) on Lordosis Behavior in Ovariectomized, Estrogen-Primed Rats

Dose of LHRH (1-5) (intracerebroventricular)Lordosis ResponseReference
35 pmolFacilitated lordosis (P < 0.05)[6]
70 pmolMaximal lordosis response (P < 0.05)[6]

Note: The effect of LHRH (1-5) on facilitating lordosis behavior was found to be dose-dependent and was not blocked by a GnRH receptor antagonist, further supporting a distinct mechanism of action.[6]

Experimental Protocols

Competitive Radioligand Binding Assay (for Conventional LHRH Analogs)

This assay is used to determine the binding affinity of LHRH analogs to the GnRH receptor.

  • Cell/Tissue Preparation: Membranes are prepared from cells or tissues expressing the GnRH receptor (e.g., pituitary cells, cancer cell lines).

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled LHRH analog (e.g., ¹²⁵I-triptorelin) and varying concentrations of the unlabeled competitor analog.

  • Separation: Bound and free radioligand are separated by filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. This value is used to calculate the binding affinity (Ki).

In Vitro LHRH Gene Expression Assay (for LHRH (1-5))

This assay quantifies the effect of LHRH (1-5) on the expression of the LHRH gene.

  • Cell Culture: GT1-7 cells, an immortalized LHRH-secreting neuronal cell line, are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of LHRH (1-5) for different durations.

  • RNA Extraction: Total RNA is extracted from the cells.

  • Quantitative Real-Time PCR (qRT-PCR): The levels of LHRH mRNA are quantified using qRT-PCR with specific primers for the LHRH gene and a reference gene for normalization.

  • Data Analysis: The relative change in LHRH mRNA expression in treated cells is calculated compared to vehicle-treated control cells.

Cell Migration (Wound Healing) Assay (for LHRH (1-5))

This assay assesses the effect of LHRH (1-5) on the migration of neuronal cells.

  • Cell Culture: GN11 cells, an immortalized GnRH-secreting cell line, are grown to confluence in a culture plate.

  • Wound Creation: A scratch or "wound" is created in the cell monolayer using a sterile pipette tip.

  • Treatment: The cells are then treated with LHRH (1-5) or a vehicle control.

  • Imaging: Images of the wound are captured at the beginning of the experiment and at various time points thereafter.

  • Data Analysis: The rate of wound closure is measured and compared between the treated and control groups to determine the effect of LHRH (1-5) on cell migration.

Visualizing a Novel Signaling Pathway and Experimental Workflow

The following diagrams illustrate the distinct signaling pathway of LHRH (1-5) and a typical experimental workflow for its evaluation.

LHRH_1_5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LHRH (1-5) LHRH (1-5) GPR173 GPR173/ GPR101 LHRH (1-5)->GPR173 G_Protein G Protein GPR173->G_Protein Downstream_Effectors Downstream Effectors G_Protein->Downstream_Effectors Biological_Response Regulation of Gene Expression, Cell Migration, etc. Downstream_Effectors->Biological_Response

Caption: Signaling pathway of LHRH (1-5) via GPR173/GPR101.

Experimental_Workflow cluster_assays Functional Assays start Hypothesis: LHRH (1-5) has biological activity cell_culture Cell Culture (e.g., GT1-7, GN11) start->cell_culture treatment Treatment with LHRH (1-5) cell_culture->treatment qRT_PCR qRT-PCR for Gene Expression treatment->qRT_PCR migration_assay Migration Assay (Wound Healing) treatment->migration_assay proliferation_assay Proliferation Assay (MTT) treatment->proliferation_assay data_analysis Data Analysis qRT_PCR->data_analysis migration_assay->data_analysis proliferation_assay->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion Logical_Comparison lhrh15_source Metabolite of LHRH lhrh15_receptor Receptor: GPR173 / GPR101 analogs_source Synthetic Peptides lhrh15_source:e->analogs_source:w vs. lhrh15_moa Mechanism: Modulates gene expression, migration analogs_receptor Receptor: GnRH Receptor (GnRHR) lhrh15_receptor:e->analogs_receptor:w lhrh15_endpoint Efficacy Endpoint: Change in mRNA levels, cell movement analogs_moa Mechanism: Pituitary desensitization or blockade lhrh15_moa:e->analogs_moa:w analogs_endpoint Efficacy Endpoint: Testosterone suppression lhrh15_endpoint:e->analogs_endpoint:w vs.

References

A Head-to-Head In Vitro Comparison of LHRH (1-5) and Other Peptide Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the biological activity of the Luteinizing Hormone-Releasing Hormone fragment, LHRH (1-5), against its parent peptide and other fragments. The data presented herein is compiled from peer-reviewed scientific literature to aid in the understanding of the distinct functional roles of this bioactive pentapeptide.

Introduction

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide central to the regulation of the reproductive axis. Its enzymatic cleavage in vivo yields smaller peptide fragments, including the N-terminal pentapeptide LHRH (1-5) (pGlu-His-Trp-Ser-Tyr). Emerging research has demonstrated that LHRH (1-5) is not an inactive metabolite but a biologically active molecule with functions often distinct from, and sometimes contrary to, the full-length LHRH. This guide summarizes the key in vitro findings that differentiate the activity of LHRH (1-5) from other peptides.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various in vitro studies, highlighting the differential effects of LHRH (1-5) and other peptides on key cellular processes.

Table 1: Comparison of Effects on LHRH Gene Expression in GT1-7 Neuronal Cells

Peptide FragmentConcentrationEffect on LHRH mRNA LevelsCitation
LHRH (1-5) 10 nMSignificant Increase [1]
100 nMSignificant Increase [1]
1000 nMSignificant Increase [1]
LHRH (Parent Peptide)100 nMSuppression [1]
Scrambled LHRH (1-5)Not SpecifiedNo Effect[1]
IGF-(1-3)Not SpecifiedNo Effect[1]
Bradykinin-(1-5)Not SpecifiedNo Effect[1]

Table 2: Comparison of Effects on Cell Proliferation and Signaling in Ishikawa Endometrial Cancer Cells

Peptide FragmentConcentrationEffect on Cell ProliferationEffect on EGFR Phosphorylation (Tyr 992, 1045, 1068)Citation
LHRH (1-5) 100 nMProliferative ~3-fold Increase [2][3][4]
LHRH (Parent Peptide)Not SpecifiedAnti-proliferative No Effect[2][3][4]
[D-Ser⁶]-GnRH (Agonist)Not SpecifiedNot SpecifiedNo Effect[2][4]
[D-Trp⁶]-GnRH (Agonist)Not SpecifiedNot SpecifiedNo Effect[2][4]

Table 3: Receptor Activation Profile

Peptide FragmentReceptorAssay TypeResult (EC₅₀)Citation
LHRH (1-5) GPR101β-arrestin Recruitment~7 nM [2]
[D-Ser⁶]-GnRH (Agonist)GPR101β-arrestin RecruitmentNo Effect[2]

Mandatory Visualization

Signaling Pathways

LHRH_vs_LHRH_1_5_Signaling cluster_LHRH LHRH (Parent Peptide) Pathway cluster_LHRH_1_5 LHRH (1-5) Pathway LHRH LHRH GnRHR GnRH Receptor LHRH->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Gonadotropin_Release Gonadotropin Release Ca_PKC->Gonadotropin_Release LHRH_1_5 LHRH (1-5) GPR101 GPR101 LHRH_1_5->GPR101 Binds (EC₅₀ ~7nM) G_Protein G-Protein GPR101->G_Protein Activates EGF_Release EGF Release G_Protein->EGF_Release EGFR EGFR EGF_Release->EGFR Activates Downstream_Signaling Downstream Signaling (e.g., ERK) EGFR->Downstream_Signaling Cell_Proliferation Cell Proliferation/ Migration Downstream_Signaling->Cell_Proliferation

Caption: Divergent signaling pathways of LHRH and its metabolite LHRH (1-5).

Experimental Workflows

Experimental_Workflow cluster_mRNA LHRH mRNA Quantification in GT1-7 Cells cluster_prolif Cell Proliferation Assay (Ishikawa Cells) start_mrna Culture GT1-7 Cells treat_mrna Treat with Peptides (LHRH (1-5), LHRH, etc.) start_mrna->treat_mrna rna_extraction Total RNA Extraction treat_mrna->rna_extraction rt_pcr Reverse Transcription & Quantitative PCR (qPCR) rna_extraction->rt_pcr analyze_mrna Analyze LHRH mRNA Levels rt_pcr->analyze_mrna end_mrna Compare Effects analyze_mrna->end_mrna start_prolif Seed Ishikawa Cells treat_prolif Treat with Peptides (LHRH (1-5), LHRH, etc.) start_prolif->treat_prolif incubate_prolif Incubate (e.g., 24h) treat_prolif->incubate_prolif add_reagent Add Tetrazolium Reagent (e.g., MTS/MTT) incubate_prolif->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance end_prolif Determine Cell Viability measure_absorbance->end_prolif

References

LHRH (1-5): A Potential Biomarker? A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Luteinizing Hormone-Releasing Hormone (1-5) (LHRH (1-5)) as a potential biomarker. We delve into its performance characteristics relative to its parent molecule, LHRH, and other established biomarkers, supported by available experimental data and detailed methodologies.

Executive Summary

LHRH (1-5), a metabolite of LHRH, is emerging as a bioactive peptide with distinct physiological roles that suggest its potential as a biomarker, particularly in the context of reproductive cancers. Unlike its parent hormone, which primarily regulates the hypothalamic-pituitary-gonadal axis, LHRH (1-5) exerts its effects through a novel signaling pathway and demonstrates contrasting effects on cell proliferation in certain cancers. While direct comparative studies validating LHRH (1-5) as a clinical biomarker are currently limited, this guide synthesizes the existing preclinical evidence to provide a framework for its evaluation.

Comparative Analysis of LHRH (1-5) and Other Biomarkers

The following table summarizes the key characteristics of LHRH (1-5) in comparison to LHRH and common cancer biomarkers. This comparison is based on current preclinical research, and the potential of LHRH (1-5) as a clinical biomarker requires further validation.

FeatureLHRH (1-5)LHRH (Parent Molecule)Established Cancer Biomarkers (e.g., PSA, CA-125)
Origin Metabolite of LHRH, produced by the action of the endopeptidase EP24.15.[1]Decapeptide hormone synthesized in the hypothalamus.Secreted by tumor cells or as a response to the tumor.
Primary Function Regulates LHRH and LHRH-II gene expression[1][2]; influences cell proliferation, migration, and apoptosis in cancer cells.[3][4]Primary regulator of the reproductive axis through pituitary gonadotropin release.[2]Indicators of tumor presence, progression, or response to therapy.
Receptor G protein-coupled receptors GPR101 and GPR173.[5]LHRH receptor (a G protein-coupled receptor).Various receptors or cellular components.
Signaling Pathway Activates calcium/calmodulin-dependent protein kinase; transactivates EGFR.[1][3]Primarily signals through Gq/11 to activate phospholipase C.Diverse pathways depending on the biomarker.
Effect on Cancer Cells Can promote proliferation in certain cancer cell lines (e.g., endometrial cancer).[3][4]LHRH agonists and antagonists are used to suppress hormone-dependent cancer growth.[6]Variable effects; often associated with tumor growth and metastasis.
Clinical Validation Not yet established as a clinical biomarker.LHRH levels are measured in specific endocrine disorders; LHRH analogs are widely used therapeutically.[6]Well-established for specific cancers, used for screening, diagnosis, and monitoring.
Potential Application Potential biomarker for cancers with altered EP24.15 activity or GPR101/GPR173 expression; potential therapeutic target.Therapeutic target for hormone-dependent cancers.Diagnosis, prognosis, and monitoring of cancer.

Signaling Pathways and Experimental Workflows

To understand the unique biological role of LHRH (1-5), it is crucial to examine its signaling pathway and the experimental methods used to investigate its function.

LHRH (1-5) Signaling Pathway

LHRH (1-5) exerts its effects independently of the classical LHRH receptor. It binds to the G protein-coupled receptors GPR101 and GPR173, initiating a distinct signaling cascade.[5] This pathway can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), influencing cellular processes like migration and proliferation.[3]

LHRH_1_5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space LHRH_1_5 LHRH (1-5) GPR101 GPR101/GPR173 LHRH_1_5->GPR101 Binds G_protein G-protein GPR101->G_protein Activates EGFR EGFR EGFR_activation EGFR Phosphorylation EGFR->EGFR_activation PLC PLC G_protein->PLC G_protein->EGFR_activation Transactivates CaM_Kinase CaM Kinase Downstream Downstream Signaling (Proliferation, Migration) CaM_Kinase->Downstream IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Ca_release->CaM_Kinase Activates EGFR_activation->Downstream

Caption: LHRH (1-5) signaling through GPR101/GPR173.

Experimental Workflow: Validation of LHRH (1-5) as a Biomarker

The following diagram outlines a general workflow for validating LHRH (1-5) as a biomarker, from initial discovery to clinical application.

Biomarker_Validation_Workflow Discovery Discovery Phase (e.g., Metabolomics) Preclinical Preclinical Validation (Cell lines, Animal models) Discovery->Preclinical Assay Assay Development (e.g., ELISA) Preclinical->Assay Clinical Clinical Validation (Patient Cohorts) Assay->Clinical Application Clinical Application (Diagnosis, Prognosis) Clinical->Application

Caption: General workflow for biomarker validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments relevant to the study of LHRH (1-5).

LHRH (1-5) Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol provides a general framework for the quantitative measurement of LHRH (1-5) in biological samples. Specific antibody pairs and reagents would need to be optimized.

Principle: A sandwich ELISA format is typically used for peptide quantification.

Materials:

  • Microplate pre-coated with a capture antibody specific for LHRH (1-5)

  • Detection antibody specific for LHRH (1-5), conjugated to an enzyme (e.g., HRP)

  • LHRH (1-5) standard

  • Sample diluent

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Sample Preparation: Collect and process biological samples (e.g., serum, plasma, cell culture supernatant) according to standard procedures.

  • Standard Curve Preparation: Prepare a serial dilution of the LHRH (1-5) standard to generate a standard curve.

  • Incubation: Add standards and samples to the pre-coated microplate wells and incubate to allow binding to the capture antibody.

  • Washing: Wash the wells to remove unbound substances.

  • Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to the wells and incubate.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add the substrate solution to the wells, leading to a color change proportional to the amount of LHRH (1-5) present.

  • Stopping the Reaction: Add the stop solution to terminate the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Determine the concentration of LHRH (1-5) in the samples by interpolating from the standard curve.

Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of LHRH (1-5) on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • LHRH (1-5)

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of LHRH (1-5) and control substances.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control group.

Conclusion and Future Directions

The available evidence suggests that LHRH (1-5) is a biologically active peptide with a distinct signaling pathway and functions that differ from its parent molecule, LHRH. Its role in regulating gene expression and influencing cell proliferation in cancer cell lines makes it a compelling candidate for further investigation as a biomarker. However, to establish its clinical utility, future research must focus on:

  • Developing and validating sensitive and specific assays for the quantification of LHRH (1-5) in clinical samples.

  • Conducting large-scale clinical studies to correlate LHRH (1-5) levels with disease presence, progression, and treatment response in various cancers.

  • Performing direct comparative studies of LHRH (1-5) against established biomarkers to determine its diagnostic and prognostic value.

By addressing these research gaps, the scientific community can fully elucidate the potential of LHRH (1-5) as a novel biomarker and its role in the future of personalized medicine.

References

Western Blot Validation of LHRH (1-5) Induced Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the signaling pathways induced by the Luteinizing Hormone-Releasing Hormone fragment, LHRH (1-5), validated by Western blot analysis. It contrasts its mechanism with that of the full-length LHRH and its synthetic analogs, offering insights for research and drug development.

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide, is a central regulator of the hypothalamic-pituitary-gonadal axis. Its metabolic cleavage yields smaller fragments, among which the pentapeptide LHRH (1-5) has been shown to possess biological activity distinct from its parent molecule.[1] Unlike LHRH, which primarily signals through the LHRH receptor (LHRH-R) to modulate gonadotropin release, LHRH (1-5) exerts its effects through orphan G protein-coupled receptors, notably GPR173 and GPR101.[1][2][3] This divergence in receptor usage leads to the activation of unique downstream signaling cascades, impacting cellular processes such as proliferation and migration.[2][4]

Comparative Analysis of LHRH (1-5) and LHRH Agonist Signaling

Western blot analyses have been instrumental in elucidating the differential signaling pathways of LHRH (1-5) and conventional LHRH agonists. A key distinction lies in the transactivation of the Epidermal Growth Factor Receptor (EGFR).

In human endometrial cancer cells (Ishikawa cell line), LHRH (1-5) has been demonstrated to stimulate the release of Epidermal Growth Factor (EGF), leading to the phosphorylation of EGFR at multiple tyrosine residues.[2][3][5] This, in turn, activates the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, evidenced by increased phosphorylation of Extracellular signal-Regulated Kinase (ERK).[2][5] In stark contrast, full-length LHRH and its potent agonists fail to induce EGFR phosphorylation in this cell line, highlighting a clear divergence in their signaling mechanisms.[2][5]

The signaling of LHRH (1-5) is mediated by GPR101 in these cells, and its effects can be blocked by a G protein antagonist, confirming its reliance on a G protein-coupled signaling cascade that is independent of the classical LHRH-R.[2][3][5]

The following table summarizes the comparative effects of LHRH (1-5) and LHRH agonists on EGFR and ERK phosphorylation as determined by Western blot analysis.

Treatment Target Protein Phosphorylation Status Fold Change vs. Vehicle (Mean ± SEM) Reference Cell Line
LHRH (1-5) (100 nM) p-EGFR (Y992)Increased~3-foldIshikawa
p-EGFR (Y1045)Increased~3-foldIshikawa
p-EGFR (Y1068)Increased~3-foldIshikawa
p-ERKIncreasedNot QuantifiedIshikawa
LHRH (100 nM) p-EGFR (Y992, Y1045, Y1068)No ChangeNo significant changeIshikawa
LHRH Agonist ([D-Ser6]-GnRH) p-EGFR (Y992, Y1045, Y1068)No ChangeNo significant changeIshikawa
LHRH Agonist ([D-Trp6]-GnRH) p-EGFR (Y992, Y1045, Y1068)No ChangeNo significant changeIshikawa

Data synthesized from Cho-Clark et al., 2013.[2][5]

LHRH (1-5) Signaling Pathways

LHRH (1-5) initiates signaling cascades through at least two orphan G protein-coupled receptors, GPR173 and GPR101, with downstream effects appearing to be cell-type specific.

LHRH_1_5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR101 GPR101 G_protein G Protein GPR101->G_protein Activates EGFR EGFR RAS RAS EGFR->RAS Activates MMP MMP G_protein->MMP Activates pro_EGF pro-EGF MMP->pro_EGF Cleaves EGF EGF pro_EGF->EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Phosphorylation Transcription Gene Transcription p_ERK->Transcription LHRH15 LHRH (1-5) LHRH15->GPR101

Caption: LHRH (1-5) signaling via GPR101 and EGFR transactivation.

In immortalized GnRH-secreting neurons (GN11 cell line), LHRH (1-5) has been shown to inhibit cell migration through GPR173.[3] This action is independent of full-length LHRH and involves a distinct signaling pathway that can modulate the cellular response to the extracellular matrix.[6][7]

Experimental Protocols

Detailed methodologies for the Western blot validation of key signaling proteins are provided below.

Protocol 1: Western Blot Analysis of Phosphorylated ERK (p-ERK)

This protocol outlines the steps for analyzing the phosphorylation of ERK1/2 in response to LHRH (1-5) treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., Ishikawa) in 6-well plates and grow to 70-80% confluency.

  • For studies on phosphorylation, serum-starve the cells for 12-24 hours to reduce basal kinase activity.[8]

  • Treat cells with desired concentrations of LHRH (1-5), LHRH agonist, or vehicle control for the specified time (e.g., 5-30 minutes for rapid signaling events).

2. Protein Extraction:

  • After treatment, place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[9]

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[8][10]

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[9]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

  • Collect the supernatant containing the protein extract.[11]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.[8]

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples and mix with Laemmli sample buffer.

  • Denature the proteins by heating at 95-100°C for 5 minutes.[12]

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.[8]

  • Perform electrophoresis to separate proteins by size.[[“]]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

5. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. BSA is recommended over non-fat milk for phospho-protein detection to avoid interference from casein.[8][10]

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 T202/Y204) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[[“]][15]

  • Wash the membrane three times for 5-10 minutes each with TBST.[11]

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[[“]]

  • Wash the membrane again as described above.[[“]]

6. Signal Detection and Analysis:

  • Prepare a chemiluminescent substrate and incubate with the membrane.

  • Capture the signal using a digital imaging system or X-ray film.[11]

  • To normalize for protein loading, strip the membrane using a stripping buffer and re-probe with an antibody for total ERK1/2.[12][[“]]

  • Quantify band intensities using densitometry software. The ratio of p-ERK to total ERK determines the relative level of ERK phosphorylation.[11]

Protocol 2: Western Blot Analysis of Phosphorylated Akt (p-Akt)

This protocol is adapted for the analysis of Akt phosphorylation.

1. Cell Culture, Treatment, and Protein Extraction:

  • Follow steps 1-3 from the p-ERK protocol.

2. SDS-PAGE and Protein Transfer:

  • Follow step 4 from the p-ERK protocol.

3. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

  • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) diluted in 5% BSA/TBST overnight at 4°C.[6][8]

  • Follow the washing and secondary antibody incubation steps as in the p-ERK protocol.

4. Signal Detection and Analysis:

  • Perform signal detection as in the p-ERK protocol.

  • Strip and re-probe the membrane with an antibody for total Akt for normalization.[8]

  • Quantify the p-Akt/total Akt ratio.

Protocol 3: Western Blot Analysis of Phosphorylated JNK (p-JNK)

This protocol is for the analysis of JNK phosphorylation.

1. Cell Culture, Treatment, and Protein Extraction:

  • Follow steps 1-3 from the p-ERK protocol.

2. SDS-PAGE and Protein Transfer:

  • Follow step 4 from the p-ERK protocol.

3. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific for phosphorylated JNK (anti-phospho-JNK) overnight at 4°C.[11]

  • Follow the washing and secondary antibody incubation steps as in the p-ERK protocol.

4. Signal Detection and Analysis:

  • Perform signal detection as in the p-ERK protocol.

  • Strip and re-probe the membrane with an antibody for total JNK for normalization.[11]

  • Quantify the p-JNK/total JNK ratio.[11]

Experimental Workflow

The following diagram illustrates the general workflow for Western blot analysis of LHRH (1-5) induced signaling.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture & Treatment (LHRH (1-5) / Controls) lysis 2. Cell Lysis & Protein Extraction cell_culture->lysis quantification 3. Protein Quantification (BCA) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking 6. Blocking (5% BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection reprobe 10. Stripping & Re-probing (e.g., anti-total ERK) detection->reprobe analysis 11. Densitometric Analysis reprobe->analysis

Caption: General workflow for Western blot analysis.

References

Safety Operating Guide

Proper Disposal of LHRH (1-5) (Free Acid): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, especially when handling and disposing of specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of LHRH (1-5) (free acid), ensuring a safe laboratory environment and regulatory compliance.

Chemical and Physical Properties

A summary of the known quantitative data for LHRH (1-5) (free acid) is presented below. This information is critical for understanding the compound's characteristics and for the safe development of handling and disposal protocols.

PropertyValueSource
Molecular Formula C34H38N8O9PubChem[1]
Molecular Weight 702.7 g/mol PubChem[1]
CAS Number 52434-75-0PubChem[1]
GHS Hazard Statement H360: May damage fertility or the unborn childECHA C&L Inventory[1][2]

Experimental Protocols: Disposal Procedures

The proper disposal of LHRH (1-5) (free acid) is a critical experimental protocol in itself, designed to mitigate risks to personnel and the environment. The following step-by-step methodologies should be followed for different forms of waste.

Personal Protective Equipment (PPE)

Before handling LHRH (1-5) (free acid) in any form, the following minimum PPE must be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

Disposal of Bulk (Unused or Expired) LHRH (1-5) (free acid)
  • Segregation: Do not mix with other chemical waste.

  • Container: Place the original vial or a securely sealed, compatible container (e.g., glass or polyethylene) clearly labeled with "Hazardous Waste," the full chemical name "LHRH (1-5) (free acid)," and the appropriate hazard pictogram (GHS08 Health Hazard).

  • Storage: Store in a designated and secure hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste disposal service.

Disposal of Aqueous Solutions Containing LHRH (1-5) (free acid)
  • Collection: Collect all aqueous waste containing LHRH (1-5) (free acid) in a dedicated, sealed, and leak-proof container.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, concentration, and the GHS08 Health Hazard pictogram.

  • pH Neutralization (if applicable): While some general guidance for non-toxic acids and bases allows for neutralization and drain disposal, this is not recommended for LHRH (1-5) (free acid) due to its reproductive toxicity.

  • Storage and Disposal: Store the container in a designated hazardous waste area and arrange for disposal through a certified service. Do not pour down the drain. [3]

Disposal of Contaminated Labware and Materials
  • Sharps (Needles, Pipette Tips, etc.):

    • Place all chemically contaminated sharps directly into a designated, puncture-resistant sharps container for chemical waste.

    • Label the container clearly as "Hazardous Waste - Sharps" and list "LHRH (1-5) (free acid)" as a contaminant.

    • Arrange for disposal through your institution's hazardous waste program.

  • Non-Sharps (Vials, Petri Dishes, Gloves, etc.):

    • Rinsing: For empty containers that held LHRH (1-5) (free acid), triple rinse with a suitable solvent (e.g., ethanol (B145695) or methanol). Collect the rinsate as hazardous waste.

    • Collection: Place all contaminated items in a designated, leak-proof hazardous waste container.

    • Labeling: Label the container as "Hazardous Waste" and list the contaminants.

    • Disposal: Arrange for disposal through a certified hazardous waste service.

Spill Cleanup Protocol
  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: At a minimum, wear the PPE listed above. For large spills of powdered material, consider respiratory protection.

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Cleanup: Carefully sweep or scoop up the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Seal and label the waste container and dispose of it through a certified hazardous waste service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of LHRH (1-5) (free acid) waste.

LHRH_Disposal_Workflow start Waste Generation (LHRH (1-5) (free acid)) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Bulk, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled, Puncture-Proof Sharps Container sharps_waste->collect_sharps storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Dispose via Certified Hazardous Waste Service storage->disposal

Caption: Workflow for the proper disposal of LHRH (1-5) (free acid) waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of LHRH (1-5) (free acid), thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.

References

Essential Safety and Logistical Information for Handling LHRH (1-5) (free acid)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling LHRH (1-5) (free acid) in a research and drug development setting. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Risk Assessment

LHRH (1-5) (free acid) is a polypeptide that may present health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified with a health hazard, specifically as a potential reproductive toxin[1][2]. Therefore, it is imperative to handle this compound with appropriate caution, minimizing direct contact and inhalation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling LHRH (1-5) (free acid). The following table summarizes the recommended PPE.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety gogglesTo protect eyes from splashes of the substance[3].
Skin Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound[3].
Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling powders outside of a fume hood or if dust is generated[3].To protect against the inhalation of dust or aerosols.
Foot Protection Closed-toe shoesTo protect feet from potential spills.

Operational and Handling Plan

A systematic approach to handling LHRH (1-5) (free acid) is essential for maintaining a safe laboratory environment.

Workflow for Handling LHRH (1-5) (free acid):

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Conduct Risk Assessment b Review Safety Data Sheet (if available) a->b c Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower, Spill Kit) d Don Appropriate PPE (Gloves, Goggles, Lab Coat) c->d e Work in a Well-Ventilated Area (e.g., Fume Hood) d->e f Handle with Care to Avoid Dust and Aerosol Generation e->f g Weigh and Prepare Solutions f->g h Decontaminate Work Surfaces g->h i Properly Dispose of Contaminated Waste h->i j Remove PPE Correctly i->j k Wash Hands Thoroughly j->k

Workflow for handling LHRH (1-5) (free acid).

Step-by-Step Handling Protocol:

  • Preparation :

    • Before handling, conduct a thorough risk assessment for the planned experiment.

    • Review any available safety data sheets for similar compounds to understand potential hazards[3].

    • Ensure that an emergency eyewash station and safety shower are readily accessible[4][5].

    • Locate the nearest spill kit and be familiar with its contents.

  • Handling :

    • Always wear the appropriate PPE as outlined in the table above[3].

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[3].

    • When weighing or transferring the solid material, do so carefully to avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly.

  • Storage :

    • Store LHRH (1-5) (free acid) in a tightly closed container in a cool, dry, and well-ventilated area[3].

    • For long-term storage, it is recommended to store the compound in a freezer at temperatures below 0°C[3].

    • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal Plan

Proper disposal of LHRH (1-5) (free acid) and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow:

cluster_waste Waste Segregation & Collection cluster_disposal Disposal Procedure a Segregate Waste: - Solid Waste (gloves, wipes) - Liquid Waste (solutions) - Sharps b Use Designated, Labeled Hazardous Waste Containers a->b c Store Waste in a Secure, Designated Area b->c d Arrange for Pickup by Certified Hazardous Waste Disposal Service c->d e Maintain Disposal Records d->e

Waste disposal workflow for LHRH (1-5) (free acid).

Disposal Protocol:

  • Contaminated Materials : All disposable items that have come into contact with LHRH (1-5) (free acid), such as gloves, pipette tips, and wipes, should be collected in a designated hazardous waste container.

  • Unused Compound : Unwanted or expired LHRH (1-5) (free acid) should be disposed of as hazardous chemical waste.

  • Waste Containers : Ensure that all waste containers are clearly labeled with the contents and associated hazards.

  • Regulatory Compliance : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[4]. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3]. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill : In case of a small spill, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LHRH (1-5) (free acid)
Reactant of Route 2
LHRH (1-5) (free acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.